2-(4-(Trifluoromethyl)phenyl)propan-2-amine
Description
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-9(2,14)7-3-5-8(6-4-7)10(11,12)13/h3-6H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZQAWGDEQZOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624947 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306761-54-6 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-(Trifluoromethyl)phenyl)propan-2-amine synthesis pathways
An In-depth Technical Guide to the Synthesis of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine
Introduction
This compound is a crucial building block in the development of advanced pharmaceutical and agrochemical agents. The presence of the trifluoromethyl (CF₃) group, a key pharmacophore, significantly enhances molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this tertiary amine, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the most suitable method for their specific application.
Retrosynthetic Analysis
A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify key bond disconnections and strategic precursors. The primary disconnection is the carbon-nitrogen bond, immediately suggesting precursors such as a ketone or a tertiary alcohol, which can be functionalized to introduce the amine group.
Caption: Retrosynthetic analysis of the target amine.
This analysis reveals two primary strategic pathways, each originating from the commercially available intermediate, 4'-(trifluoromethyl)acetophenone.
Pathway 1: Reductive Amination of 4'-(Trifluoromethyl)acetophenone
Reductive amination is a versatile and widely employed method for synthesizing amines from carbonyl compounds.[1][2] The process involves the in-situ formation of an imine intermediate from the ketone and an ammonia source, followed by its immediate reduction to the target amine. The Leuckart reaction is a classic variation of this method that utilizes formic acid or its derivatives as both the nitrogen source and the reducing agent.[3][4]
Mechanism
The reaction typically proceeds in two main stages:
-
Imine Formation: 4'-(Trifluoromethyl)acetophenone reacts with ammonia (derived from ammonium formate or formamide) to form a hemiaminal, which then dehydrates to yield the corresponding imine.
-
Reduction: The imine is reduced by a hydride source. In the Leuckart reaction, formate acts as the hydride donor, reducing the iminium ion to the final amine.[3]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(4-(trifluoromethyl)phenyl)propan-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural, physical, and analytical characteristics of the compound. We will explore its identity, key physical constants, and the methodologies for its characterization, offering both established data and predictive insights grounded in chemical principles. The causality behind experimental choices and the significance of each property in a research and development context are emphasized throughout.
Introduction: Context and Significance
This compound is a fluorinated aromatic amine whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of a trifluoromethyl (-CF₃) group on the phenyl ring dramatically alters the electronic properties, lipophilicity, and metabolic stability of the molecule compared to its non-fluorinated analogs.[1] The tertiary carbon attached to the amine nitrogen (a neopentyl-like arrangement) provides steric bulk that can influence receptor binding and pharmacokinetic profiles.
Understanding the fundamental physicochemical properties of this compound is a prerequisite for its effective application. Properties such as pKa, solubility, and lipophilicity govern a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME). For chemists, knowledge of properties like boiling point and spectral characteristics is essential for synthesis, purification, and identification. This guide serves as a foundational resource, consolidating critical data and outlining the experimental logic for its validation.
Compound Identification and Core Structure
Accurate identification is the cornerstone of any chemical study. The compound is systematically named based on IUPAC nomenclature, and it is crucial to distinguish it from its isomers, such as 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 1-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine | |
| CAS Number (Free Base) | 306761-54-6 | [2] |
| CAS Number (HCl Salt) | 15996-89-1 | [3][4] |
| Molecular Formula | C₁₀H₁₂F₃N | [2] |
| Molecular Weight | 203.21 g/mol | |
| Chemical Structure | ![]() | - |
Summary of Physicochemical Properties
The following table summarizes the key physicochemical data for this compound and its hydrochloride salt. Where experimental data is not publicly available, predictions based on established chemical principles are provided.
| Property | Value (Free Base) | Value (HCl Salt) | Significance & Rationale |
| Physical Form | Liquid | White to off-white solid | [3] |
| Boiling Point | 219.7 ± 35.0 °C at 760 mmHg | Not Applicable | |
| Melting Point | Not Applicable | Data not available | |
| Aqueous Solubility | Predicted to be low | Predicted to be high | |
| pKa (Conjugate Acid) | Predicted: ~9.0 - 9.5 | Not Applicable |
Detailed Analysis of Physicochemical Properties
Acidity and Basicity: The pKa
The pKa of an amine's conjugate acid is a measure of its basicity. It dictates the extent of protonation at a given pH, which profoundly affects a molecule's interaction with biological targets and its ADME properties.
Expert Insight: The basicity of the primary amine in this molecule is modulated by the strong electron-withdrawing effect of the para-trifluoromethyl group. This effect is transmitted through the phenyl ring, pulling electron density away from the nitrogen atom and making its lone pair less available for protonation. Consequently, the pKa of this compound's conjugate acid is expected to be lower than that of its non-fluorinated counterpart, 2-phenylpropan-2-amine (pKa ≈ 10.2). The presence of electron-withdrawing fluorine atoms is known to significantly lower the basicity of amines.[5]
Solubility Profile
Solubility is a critical parameter for drug delivery and formulation. The molecule possesses both hydrophobic (trifluoromethyl-phenyl group) and hydrophilic (primary amine) regions.
-
In Organic Solvents: The significant nonpolar character suggests high solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol.
-
In Aqueous Media: As a free base, its aqueous solubility is expected to be limited. However, upon protonation of the amine group at acidic pH (below its pKa), it forms a cationic species. This ion formation dramatically increases its interaction with polar water molecules. Therefore, the hydrochloride salt form is expected to be readily soluble in water.[3]
Analytical Characterization and Protocols
A robust analytical workflow is essential to confirm the identity, purity, and properties of the compound.
Caption: Workflow for the synthesis and physicochemical characterization of a chemical entity.
Spectroscopic Analysis (Predicted)
Spectroscopy provides an unambiguous fingerprint of a molecule's structure.
-
¹H NMR (Proton NMR):
-
δ 7.6-7.4 ppm (4H, m): Two sets of doublets corresponding to the AA'BB' system of the para-substituted aromatic ring.
-
δ 1.5-1.7 ppm (6H, s): A sharp singlet for the six equivalent protons of the two methyl groups.
-
δ 1.4-1.6 ppm (2H, s, broad): A broad singlet for the two amine protons, which is exchangeable with D₂O. The chemical shift can vary with concentration and solvent.
-
-
¹⁹F NMR (Fluorine NMR):
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 203, corresponding to the molecular weight of the free base.
-
Base Peak ([M-15]⁺): The most abundant fragment is predicted to be at m/z = 188, resulting from the loss of a methyl radical (•CH₃) to form a highly stable benzylic iminium cation. This is a characteristic fragmentation pattern for such structures.[8]
-
Experimental Protocol: pKa Determination by Potentiometric Titration
This self-validating protocol provides a reliable method for determining the pKa of the amine.
Principle: The compound (as its HCl salt for solubility) is dissolved in water and titrated with a standardized strong base (e.g., NaOH). The pH is monitored throughout the titration. The pKa is the pH at which the amine is exactly 50% protonated and 50% in its free base form, corresponding to the midpoint of the titration curve.
Caption: The workflow for determining pKa via potentiometric titration.
Methodology:
-
Preparation: Accurately weigh ~20 mg of this compound hydrochloride and dissolve it in ~50 mL of deionized water.
-
Calibration: Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.
-
Setup: Place the beaker on a magnetic stirrer, immerse the calibrated pH electrode, and position the tip of a burette filled with standardized 0.1 M NaOH solution into the beaker.
-
Titration: Record the initial pH. Add the NaOH solution in small, precise increments (e.g., 0.1 mL), allowing the pH to stabilize after each addition. Record the pH and the total volume of titrant added.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). Identify the equivalence point (the point of steepest inflection). The pKa is the pH value on the curve that corresponds to exactly half of the volume of NaOH required to reach the equivalence point.
Conclusion
The physicochemical properties of this compound are dictated by the interplay of its fluorinated aromatic ring, sterically hindered primary amine, and overall molecular architecture. Its status as a liquid free base with a high boiling point, coupled with the water-solubility of its hydrochloride salt, defines its handling and formulation potential. While a precise experimental pKa is not publicly documented, chemical principles predict a moderately basic amine, a critical parameter for its behavior in physiological systems. The analytical protocols and predictive spectral data provided in this guide establish a robust framework for the identity, purity, and property validation required for any advanced research or development application.
References
-
Duong, Q. H., et al. (2024). Bioinspired Fluorine Labeling for 19F NMR-Based Plasma Amine Profiling. Analytical Chemistry. [Link]
-
Ferreira, L. F., et al. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
-
PubChemLite. (n.d.). 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine. Retrieved from PubChemLite website. [Link]
-
PubChem. (n.d.). N,N-Dimethyl-gamma-(4-(trifluoromethyl)phenoxy)benzenepropanamine. Retrieved from PubChem website. [Link]
-
Chemsrc. (n.d.). 2-Phenyl-2-propanamine. Retrieved from Chemsrc website. [Link]
-
Kruve, A., et al. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry. [Link]
-
Duong, Q. H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]
-
Duong, Q. H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]
-
Duong, Q. H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ResearchGate. [Link]
-
MySkinRecipes. (n.d.). 2-(4-(trifluoromethoxy)phenyl)propan-2-amine hydrochloride. Retrieved from MySkinRecipes website. [Link]
-
Cas-standard. (n.d.). 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine. Retrieved from Cas-standard website. [Link]
- Google Patents. (n.d.). EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
-
Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from Doc Brown's Chemistry website. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from Doc Brown's Chemistry website. [Link]
-
PubChem. (n.d.). Fenfluramine. Retrieved from PubChem website. [Link]
-
ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from ResearchGate website. [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from organicdivision.org. [Link]
-
Wikipedia. (n.d.). Fluoxetine. Retrieved from Wikipedia website. [Link]
-
PubChem. (n.d.). 2-Phenylpropylamine. Retrieved from PubChem website. [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. This compound,306761-54-6-Amadis Chemical [amadischem.com]
- 3. This compound hydrochloride CAS#: 15996-89-1 [chemicalbook.com]
- 4. 15996-89-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
2-(4-(Trifluoromethyl)phenyl)propan-2-amine CAS number 306761-54-6
An In-depth Technical Guide to 2-(4-(Trifluoromethyl)phenyl)propan-2-amine (CAS: 306761-54-6)
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Unpacking a Key Fluorinated Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive technical overview of this compound, a valuable intermediate that leverages the unique electronic properties of the trifluoromethyl group. As a primary amine with a sterically hindered neopentyl-like structure, it serves as a critical starting material for the synthesis of novel chemical entities, particularly those targeting the central nervous system.[3][4] This document moves beyond a simple recitation of data, offering insights into its synthesis, reactivity, analytical characterization, and safe handling, designed to empower researchers in its effective application.
Section 1: Core Chemical and Physical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective use in experimental design. The properties of this compound are summarized below. The presence of the trifluoromethyl group significantly influences its boiling point and density.
| Property | Value | Source |
| CAS Number | 306761-54-6 | [5][6] |
| IUPAC Name | 1-methyl-1-[4-(trifluoromethyl)phenyl]ethylamine | [5] |
| Molecular Formula | C₁₀H₁₂F₃N | [5] |
| Molecular Weight | 203.20 g/mol | Calculated |
| Physical Form | Liquid | [5] |
| Boiling Point | 219.7 ± 35.0 °C at 760 mmHg | [5] |
| Flash Point | 91.3 ± 10.6 °C | [5] |
| Density | 1.1 g/cm³ (predicted) | [7] |
| Purity | Typically ≥95-97% | [5][8] |
| InChI Key | BZZQAWGDEQZOOF-UHFFFAOYSA-N | [5][8] |
| SMILES | CC(C)(N)C1=CC=C(C=C1)C(F)(F)F | [8] |
Section 2: Synthesis, Reactivity, and Mechanistic Insights
As a specialized building block, the synthesis of this compound is not widely published in peer-reviewed literature, often residing within proprietary process chemistry. However, a retro-synthetic analysis based on analogous structures points toward established and reliable synthetic methodologies.[9]
Plausible Synthetic Pathway: Reductive Amination
A highly probable and industrially scalable route to this tertiary amine is the reductive amination of the corresponding ketone, 4'-(Trifluoromethyl)isobutyrophenone. This method is a cornerstone of amine synthesis due to its efficiency and the wide availability of starting materials.
Step-by-Step Protocol (Illustrative):
-
Imine Formation: 4'-(Trifluoromethyl)isobutyrophenone is reacted with a source of ammonia (e.g., ammonium acetate or ammonia in a suitable solvent like methanol) under conditions that facilitate the removal of water, driving the equilibrium towards the formation of the corresponding imine intermediate.
-
Reduction: The crude imine is then reduced in situ using a suitable reducing agent. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ over Palladium on carbon, Pd/C). The choice of reducing agent is critical to avoid over-reduction or side reactions.
-
Work-up and Purification: Following the reduction, an acidic work-up is performed to quench any remaining reducing agent and protonate the amine, facilitating its separation from non-basic impurities. The aqueous layer is then basified, and the free amine is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The final product is purified via distillation under reduced pressure or column chromatography.
Caption: Plausible synthesis via reductive amination.
Core Reactivity
The reactivity of this molecule is dominated by two key features: the primary amine and the electron-deficient trifluoromethyl-substituted phenyl ring.
-
The Primary Amine: As a sterically hindered primary amine, it undergoes typical nucleophilic reactions such as acylation, alkylation, and Schiff base formation, though reaction rates may be slower compared to unhindered amines. It can be oxidized to form imines or nitriles or used in coupling reactions to forge C-N bonds, making it a versatile handle for molecular elaboration.[9]
-
The Trifluoromethylphenyl Group: The -CF₃ group is a powerful electron-withdrawing group.[10] This has two significant consequences:
-
Decreased Basicity: It reduces the electron density on the phenyl ring and, through inductive effects, on the amine nitrogen, making it less basic than its non-fluorinated analog.
-
Modified Aromatic Reactivity: It deactivates the phenyl ring towards electrophilic aromatic substitution while making it more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present on the ring.
-
Section 3: Application in Drug Discovery and Design
The true value of this compound lies in its application as a structural motif in drug discovery. The trifluoromethylphenyl moiety is a well-recognized bioisostere for other groups and imparts several beneficial properties to a parent molecule.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life of a drug candidate.[11]
-
Lipophilicity: The -CF₃ group increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier. This is a critical consideration for developing drugs targeting the central nervous system.[1]
-
Receptor Binding: The high electronegativity of fluorine can lead to favorable electrostatic interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in a target protein's binding pocket, potentially increasing potency and selectivity.
This building block is particularly relevant for synthesizing analogs of phenethylamine-based drugs, with potential applications in developing novel antidepressants, stimulants, or antipsychotic agents that may influence neurotransmitter release and reuptake.[3]
Caption: Role as a scaffold in lead generation.
Section 4: Analytical and Spectroscopic Characterization
Rigorous structural confirmation and purity assessment are critical. A multi-technique approach is standard for characterizing this compound.
Spectroscopic Profile (Predicted)
While public, experimentally-validated spectra are limited, a predicted profile based on established principles of spectroscopy provides a reliable reference for verification.[12]
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Two doublets in the ~7.2-7.6 ppm range, characteristic of a para-substituted benzene ring. Amine Protons (NH₂): A broad singlet, typically between 1.5-3.0 ppm (concentration-dependent), which will exchange with D₂O. Methyl Protons (C(CH₃)₂): A sharp singlet integrating to 6H, likely around 1.5 ppm. |
| ¹³C NMR | Aromatic Carbons: Four signals expected. The carbon bearing the -CF₃ group will appear as a quartet due to C-F coupling. The ipso-carbon attached to the propan-2-amine group will be quaternary and shifted downfield. -CF₃ Carbon: A quartet with a large coupling constant (J ≈ 270-280 Hz). Quaternary Aliphatic Carbon (C-N): A singlet around 50-60 ppm. Methyl Carbons: A single signal around 25-30 ppm. |
| IR Spec. | N-H Stretch: A moderate, broad absorption in the 3300-3400 cm⁻¹ region (primary amine). Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. C-F Stretch: Strong, characteristic absorptions in the 1100-1350 cm⁻¹ region. |
| Mass Spec. | Molecular Ion (M⁺): A peak at m/z = 203. Fragmentation: Expect loss of a methyl group ([M-15]⁺) to form a stable benzylic cation. |
General Analytical Workflow
Purity is typically assessed using chromatographic methods, while structure is confirmed spectroscopically.
Caption: Standard workflow for chemical analysis.
Section 5: Safety, Handling, and Storage Protocol
Adherence to strict safety protocols is mandatory when working with this or any chemical intermediate. The information below is synthesized from multiple safety data sheets (SDS) and should be considered a primary guide.[5][13]
GHS Hazard Identification
| Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[13] Ensure an eyewash station and safety shower are readily accessible.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 1910.133 or European Standard EN166.[7]
-
Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use. Wear a lab coat or other protective clothing to prevent skin contact.[14]
-
Respiratory Protection: If a fume hood is not available or if aerosolization is possible, use a government-approved respirator.[14]
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13]
Storage and Stability
-
Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][13] Some suppliers recommend refrigerated storage (4°C) and protection from light.[5]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong reducing agents.[13]
-
Stability: The compound is stable under recommended storage conditions.[7] Hazardous polymerization does not occur.[7]
First Aid and Emergency Procedures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If irritation persists or if breathing is difficult, seek immediate medical attention.[13]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek medical attention if irritation develops or persists.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
-
Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, Chemizorb®) and place it in a suitable container for disposal. Prevent entry into drains.
Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[13]
References
-
2-[4-(Trifluoromethyl)phenyl]-2-propanamine Price from Supplier . LookChem. [Link]
-
2-(4-(trifluoromethoxy)phenyl)propan-2-amine hydrochloride . MySkinRecipes. [Link]
-
Supporting Information . The Royal Society of Chemistry. [Link]
-
This compound hydrochloride . MySkinRecipes. [Link]
-
Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances . Organic Chemistry Institute. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . MDPI. [Link]
-
(Z)-3-(3-bromo-2,4,6-trimethyl-phenyl)-3-methoxy-prop-2-enoic acid . PubChem. [Link]
-
2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine . PubChemLite. [Link]
- Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
-
Fluorinated building blocks in drug design: new pathways and targets . PMC - NIH. [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-(trifluoromethoxy)phenyl)propan-2-amine hydrochloride [myskinrecipes.com]
- 4. This compound hydrochloride [myskinrecipes.com]
- 5. This compound | 306761-54-6 [sigmaaldrich.com]
- 6. 2-[4-(Trifluoromethyl)phenyl]-2-propanamine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound,306761-54-6-Amadis Chemical [amadischem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.ca [fishersci.ca]
- 14. enamine.enamine.net [enamine.enamine.net]
A Technical Guide to the Synthesis and Characterization of 2-[4-(Trifluoromethyl)phenyl]propan-2-amine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction & Nomenclature
Overview
2-[4-(Trifluoromethyl)phenyl]propan-2-amine is a fluorinated aromatic amine belonging to the substituted phenethylamine class. The strategic incorporation of a trifluoromethyl (-CF3) group onto the phenyl ring is of significant interest in medicinal chemistry. The -CF3 group is a bioisostere of a methyl or chloro group and can profoundly alter a molecule's physicochemical and pharmacokinetic properties.[1] Its high lipophilicity can enhance membrane permeability, while the strength of the carbon-fluorine bond often increases metabolic stability by blocking common sites of enzymatic oxidation.[2][3] These characteristics make trifluoromethylated compounds valuable candidates in drug discovery programs.[4][5] This guide provides a comprehensive overview of the correct nomenclature, synthesis, and analytical characterization of this compound.
IUPAC Nomenclature and Structure Elucidation
The name provided in the topic, "1-methyl-1-[4-(trifluoromethyl)phenyl]ethylamine," is a common but non-systematic name. A rigorous application of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules leads to a different, unambiguous name.
-
Identify the Parent Chain: The longest continuous carbon chain containing the principal functional group (the amine) is a three-carbon chain (propane).
-
Number the Chain: The amino group (-NH₂) is located on the second carbon, making the parent structure a propan-2-amine .
-
Identify and Locate Substituents: A phenyl group, which is itself substituted at its 4-position with a trifluoromethyl group, is attached to the second carbon of the propane chain. This substituent is named 2-[4-(trifluoromethyl)phenyl] .
Therefore, the correct and systematic IUPAC name for this compound is 2-[4-(trifluoromethyl)phenyl]propan-2-amine . Chemical vendors and databases often list the hydrochloride salt of this compound under the CAS Number 15996-89-1.[6]
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties for 2-[4-(trifluoromethyl)phenyl]propan-2-amine is provided below. Data often corresponds to the hydrochloride salt, which is the common commercial form.[6]
| Property | Value | Source |
| IUPAC Name | 2-[4-(Trifluoromethyl)phenyl]propan-2-amine | IUPAC Rules |
| Synonym(s) | 4-(alpha,alpha-Dimethylaminomethyl)benzotrifluoride | - |
| CAS Number | 15996-89-1 (for hydrochloride salt) | [6] |
| Molecular Formula | C₁₀H₁₂F₃N | - |
| Molecular Weight | 219.20 g/mol | - |
| Physical Form | Typically a powder as the HCl salt | |
| Melting Point | 273-274 °C (for a related compound) |
Synthesis Pathway and Protocol
Retrosynthetic Analysis & Mechanistic Rationale
A highly efficient and common method for synthesizing α-substituted amines like 2-[4-(trifluoromethyl)phenyl]propan-2-amine is through reductive amination .[7] This one-pot reaction combines a ketone with an amine source in the presence of a reducing agent.[8]
The synthesis starts from the commercially available ketone, 4'-(trifluoromethyl)acetophenone . The ketone's carbonyl group reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. This approach is favored for its high atom economy and often mild reaction conditions.[9]
Synthesis Workflow Diagram
The diagram below illustrates the direct reductive amination pathway from the starting ketone to the final amine product.
Sources
- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. 15996-89-1|2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(4-(Trifluoromethyl)phenyl)propan-2-amine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-(4-(trifluoromethyl)phenyl)propan-2-amine, a key building block in modern medicinal chemistry. We will delve into its chemical properties, explore detailed synthetic routes, and discuss its strategic application in the development of novel therapeutics, particularly in the realm of neuroscience. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile chemical entity.
Core Molecular Attributes
This compound, in both its free base and hydrochloride salt forms, is a synthetically valuable primary amine. The presence of a trifluoromethyl group on the phenyl ring significantly influences its physicochemical properties, rendering it a desirable scaffold for drug design.
Physicochemical Data
| Property | This compound (Free Base) | This compound HCl (Hydrochloride Salt) |
| Molecular Formula | C₁₀H₁₂F₃N | C₁₀H₁₃ClF₃N[1] |
| Molecular Weight | 217.21 g/mol | 239.67 g/mol [1] |
| CAS Number | 306761-54-6 | 15996-89-1[1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, methanol |
Strategic Importance in Medicinal Chemistry
The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in drug design to enhance a molecule's therapeutic potential. This electron-withdrawing group can significantly improve several key pharmacokinetic and pharmacodynamic parameters.
Key Advantages of the Trifluoromethyl Group:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased in vivo half-life of the drug candidate.
-
Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes, including the blood-brain barrier. This is a particularly crucial attribute for drugs targeting the central nervous system (CNS).
-
Receptor Binding: The high electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, such as hydrogen bond donation and dipole-dipole interactions, thereby improving binding affinity and potency.
-
Bioavailability: By improving metabolic stability and membrane permeability, the trifluoromethyl group can contribute to enhanced oral bioavailability.
The α,α-dimethyl-substituted ethylamine moiety in this compound also provides steric bulk, which can influence receptor selectivity and reduce off-target effects. This unique combination of a trifluoromethylphenyl group and a gem-dimethyl ethylamine makes this compound a valuable starting material for the synthesis of a diverse range of bioactive molecules.
Synthesis and Manufacturing
The synthesis of this compound typically involves a multi-step process starting from commercially available trifluoromethyl-substituted aromatic compounds. One common approach is a Ritter reaction, which involves the reaction of an alkene or alcohol with a nitrile in the presence of a strong acid.
Illustrative Synthetic Pathway
Caption: A generalized workflow for the synthesis of this compound via a Ritter reaction.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
4-(Trifluoromethyl)styrene
-
Acetonitrile
-
Concentrated Sulfuric Acid
-
Deionized Water
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 4-(trifluoromethyl)styrene (1 equivalent) dissolved in an excess of acetonitrile.
-
Acid Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Basification: Slowly neutralize the acidic solution by adding a concentrated aqueous solution of sodium hydroxide until the pH is greater than 10. This will hydrolyze the intermediate nitrilium ion to the desired amine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Applications in Drug Discovery: A Focus on Neuroscience
The structural motifs present in this compound make it a particularly attractive building block for the synthesis of CNS-active compounds. Its ability to cross the blood-brain barrier and the metabolic stability conferred by the trifluoromethyl group are highly desirable properties for drugs targeting neurological and psychiatric disorders.
While direct incorporation into an approved drug is not widely documented, this amine serves as a crucial intermediate in the synthesis of analogues of known psychoactive compounds and in the exploration of new chemical space for CNS targets. For instance, it is a valuable precursor for the synthesis of novel phenethylamine derivatives, a class of compounds known to interact with monoamine neurotransmitter systems (dopamine, norepinephrine, and serotonin).
Derivatives of this compound have been investigated for their potential as:
-
Antidepressants: By modifying the amine group and exploring different substitution patterns on the phenyl ring, novel selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs) can be synthesized.
-
Antipsychotics: The scaffold can be elaborated to create compounds with affinity for dopamine and serotonin receptors, which are key targets in the treatment of schizophrenia and other psychotic disorders.
-
Anorectics: The phenethylamine core is a common feature in appetite-suppressing agents.
The renowned antidepressant Fluoxetine (Prozac) , while not directly synthesized from this specific amine, features a similar 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine structure, highlighting the therapeutic relevance of the trifluoromethylphenyl moiety in neuroscience drug discovery.[2]
Analytical Characterization
The structural elucidation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the singlet for the two methyl groups, and a broad singlet for the amine protons. The aromatic protons will likely appear as a set of doublets due to the para-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon attached to the amine, the methyl carbons, and the aromatic carbons. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence of the trifluoromethyl group, which will appear as a singlet in the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern. In electron ionization (EI) mode, aliphatic amines typically undergo α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[3] For this compound, the loss of a methyl group (a fragment with a mass of 15) would be a prominent fragmentation pathway.[4]
Chromatographic Methods
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are essential for assessing the purity of the compound and for monitoring the progress of chemical reactions. Chiral chromatography can be employed to separate enantiomers if the synthesis results in a racemic mixture.
Conclusion and Future Perspectives
This compound is a chemical building block of significant strategic importance in the field of drug discovery. Its unique combination of a metabolically robust trifluoromethyl group and a sterically defined amine function provides a versatile platform for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. As the demand for more effective and safer drugs for neurological and psychiatric disorders continues to grow, the utility of this and related fluorinated intermediates is expected to expand. Further research into novel synthetic routes and the exploration of its application in the development of next-generation therapeutics will undoubtedly continue to be an active area of investigation.
References
-
Giblin, G. M. P., O'Shaughnessy, C. T., Naylor, A., Mitchell, W. L., Eatherton, A. J., Slingsby, B. P., Rawlings, D. A., Goldsmith, P., Brown, A. J., Haslam, C. P., Clayton, N. M., Wilson, A. W., Chessell, I. P., Wittington, A. R., & Green, R. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597–2600. [Link]
-
This compound hydrochloride. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]
-
Fluoxetine. (2024, January 12). In Wikipedia. [Link]
-
Fragmentation (mass spectrometry). (2023, December 29). In Wikipedia. [Link]
-
Fragmentation Patterns in the Mass Spectra of Organic Compounds. (n.d.). Chemguide. Retrieved January 17, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
Sources
A Technical Guide to the Solubility of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical parameter that governs performance in a multitude of applications, from reaction kinetics and purification to formulation and bioavailability. This technical guide provides an in-depth analysis of the solubility characteristics of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine. While specific quantitative solubility data for this compound is not extensively published, this paper establishes a robust scientific framework for predicting, determining, and understanding its solubility in a range of common organic solvents. We will explore the molecular structure's influence on solubility, introduce theoretical predictive models like Hansen Solubility Parameters (HSP), and provide a detailed, field-proven experimental protocol for accurate solubility determination using the shake-flask method. This guide is intended for researchers, chemists, and drug development professionals seeking to work with this compound or structurally similar molecules.
Introduction to this compound
This compound is a substituted propane-2-amine derivative. Its chemical structure features a potent combination of a lipophilic trifluoromethylphenyl group and a polar primary amine, which imparts a unique and complex solubility profile. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that significantly increases the lipophilicity of the aromatic ring. Conversely, the primary amine (-NH2) group is polar and capable of acting as a hydrogen bond donor and acceptor.
Understanding the solubility of this compound is paramount for its practical application. In process chemistry, solvent selection dictates reaction efficiency, product purity, and ease of crystallization. In pharmaceutical development, solubility directly impacts formulation strategies and a drug's ultimate bioavailability. This guide provides the foundational knowledge and practical methodology to effectively approach solubility challenges associated with this molecule.
Physicochemical Properties and Theoretical Solubility Prediction
The solubility of a solute in a given solvent is governed by the principle "like dissolves like." The overall solvency is a function of intermolecular forces, including dispersion forces, dipolar interactions, and hydrogen bonding.
Molecular Structure Analysis
-
Trifluoromethylphenyl Group: This large, nonpolar moiety is the primary driver of solubility in nonpolar and moderately polar solvents. The highly electronegative fluorine atoms create a strong dipole, but the symmetrical nature of the -CF3 group and its overall bulk contribute significantly to van der Waals interactions.
-
Propane-2-amine Group: The amine functional group introduces polarity and the capacity for hydrogen bonding. This allows for favorable interactions with protic and polar aprecipitate solvents. As a primary amine, it can act as a hydrogen bond donor, and the lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor.
Hansen Solubility Parameters (HSP)
A powerful tool for predicting solubility is the Hansen Solubility Parameter (HSP) system.[1][2] HSP theory decomposes the total cohesion energy of a substance into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from dipolar intermolecular forces.
Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that substances with closer HSP values are more likely to be miscible. The distance (Ra) between two substances in Hansen space is calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is likely.[1] While the specific HSP values for this compound are not published, they can be estimated using group contribution methods.
Expected Solubility Profile in Organic Solvents
Based on the compound's structure, a qualitative solubility profile can be predicted. This serves as a crucial starting point for solvent screening in experimental settings.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Cyclohexane | Low to Moderate | The lipophilic trifluoromethylphenyl group will favor interaction, but the polar amine group will limit high solubility. Toluene may be a better solvent than alkanes due to pi-pi stacking interactions. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN) | Moderate to High | These solvents have significant dipole moments that can interact with the amine group. They are also sufficiently nonpolar to solvate the aromatic portion of the molecule effectively. |
| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | High | The alcohols can engage in hydrogen bonding with the primary amine (acting as both H-bond donors and acceptors), leading to strong solute-solvent interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a good balance of polarity and ability to engage in weaker interactions, making them effective for a wide range of compounds. |
Gold Standard Experimental Protocol: Shake-Flask Method for Solubility Determination
To obtain accurate, quantitative solubility data, a standardized experimental method is essential. The shake-flask method is a globally recognized and robust technique, forming the basis of OECD Guideline 105 for determining the solubility of substances.[3][4][5][6][7]
Principle
An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium.[8][9] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Sources
- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 4. OECD 105 - Phytosafe [phytosafe.com]
- 5. filab.fr [filab.fr]
- 6. laboratuar.com [laboratuar.com]
- 7. oecd.org [oecd.org]
- 8. bioassaysys.com [bioassaysys.com]
- 9. scielo.br [scielo.br]
A Technical Guide to the Synthesis, Evaluation, and Structure-Activity Relationship of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine Analogs
Abstract
This technical guide provides an in-depth exploration of 2-(4-(trifluoromethyl)phenyl)propan-2-amine, a core scaffold in the design of novel psychoactive agents and central nervous system (CNS) modulators. As a structural analog of phentermine, this compound benefits from the strategic incorporation of a trifluoromethyl (CF3) group, a cornerstone of modern medicinal chemistry known for enhancing metabolic stability and modulating pharmacodynamic properties.[1] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview of synthetic strategies, key structural modifications, and robust protocols for pharmacological evaluation. We delve into the causality behind experimental design, providing self-validating methodologies for in vitro and in vivo characterization, grounded in authoritative scientific literature.
Introduction: The Strategic Imperative of Trifluoromethylation in Phentermine Scaffolds
The phentermine backbone (2-methyl-1-phenylpropan-2-amine) represents a privileged scaffold in CNS drug discovery, historically recognized for its role as an appetite suppressant and psychostimulant.[2][3] Its mechanism primarily involves modulating the release and reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. However, the development of derivatives often seeks to refine this pharmacological profile—enhancing potency, improving selectivity for specific monoamine transporters, and optimizing pharmacokinetic properties to reduce off-target effects and improve safety.
The introduction of a trifluoromethyl (-CF3) group, particularly at the para-position of the phenyl ring, is a well-established strategy to achieve these goals.[4] The CF3 group's unique properties offer several distinct advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] Replacing a metabolically vulnerable methyl group or hydrogen with a CF3 moiety can significantly increase a compound's half-life and bioavailability.[5]
-
Modulation of Physicochemical Properties: The CF3 group is highly lipophilic (Hansch-Fujita π constant of +0.88), which can enhance membrane permeability and blood-brain barrier penetration, crucial for CNS-acting agents.[1][5] Its strong electron-withdrawing nature also lowers the pKa of nearby basic amines, influencing ionization state and receptor interactions.[6]
-
Improved Binding Affinity: The steric bulk and unique electronic properties of the CF3 group can lead to more favorable interactions within a target protein's binding pocket through van der Waals forces, dipole-dipole interactions, and halogen bonding.[1]
This guide will systematically explore the landscape of analogs and derivatives built upon the this compound core, providing the scientific rationale and practical methodologies required for their successful development and characterization.
Synthetic Strategies: From Precursors to Final Compounds
The synthesis of this compound and its N-substituted derivatives primarily relies on established methodologies for amine synthesis. A common and efficient approach is reductive amination, which offers a versatile route from readily available starting materials.
Caption: General workflow for synthesis via reductive amination.
Protocol: Synthesis of N-Substituted Analogs via Reductive Amination
This protocol describes a general one-pot procedure for synthesizing N-alkylated derivatives of the core scaffold. The causality for this choice rests on its high efficiency and operational simplicity, combining the formation of an intermediate imine/enamine with its in-situ reduction.[7]
Materials:
-
4-(Trifluoromethyl)phenylacetone
-
Primary or secondary amine (e.g., methylamine, isobutylamine)[7]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a round-bottom flask charged with 4-(trifluoromethyl)phenylacetone (1.0 eq) dissolved in DCM, add the desired amine (1.2 eq).
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate the formation of the Schiff base (imine) intermediate. Stir the mixture at room temperature for 1-2 hours. Rationale: The acidic catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the condensation reaction with the amine.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reducing imines in the presence of less reactive carbonyls. Its use avoids the need for strict pH control often required with NaBH₃CN.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization of a suitable salt (e.g., hydrochloride).
Pharmacological Profile and Structure-Activity Relationships (SAR)
Analogs of this compound are primarily investigated for their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[8] The balance of activity at these three sites dictates the compound's overall pharmacological effect, which can range from stimulant-like (DAT/NET selective) to empathogenic (SERT-releasing).[8][9]
Caption: Key structure-activity relationship (SAR) logic points.
Key Analog Classes and Expected Trends
The systematic modification of the core structure allows for a fine-tuning of its biological activity.
-
N-Alkylation (R1): Substitution on the primary amine can profoundly affect potency and selectivity. Small alkyl groups (e.g., methyl) may maintain or slightly alter the DAT/NET profile, while larger groups can decrease activity or introduce interactions with other receptors.
-
Phenyl Ring Substitution (R3): While the 4-CF3 group is a key feature, further substitution or its bioisosteric replacement can be explored.
-
Bioisosteres: Replacing -CF3 with groups of similar size or electronic properties, such as a trifluoromethoxy (-OCF3) group or a halogen, can modulate lipophilicity and binding interactions.[10][11] The -OCF3 group, for instance, is also a metabolically stable, electron-withdrawing moiety.[10]
-
Additional Substituents: Adding other groups (e.g., halogens, small alkyls) to other positions on the ring can probe the steric and electronic limits of the transporter binding pockets.[12][13]
-
Quantitative Data on Related Analogs
While specific data for a wide range of this compound analogs is proprietary or dispersed, we can analyze trends from closely related trifluoromethyl-substituted phenylpropanamides and phenethylamines to inform our expectations.
| Compound Class | Modification | Target(s) | Observed Effect | Reference |
| Phenylpropanamides | 4-CF3 vs. 4-Cl/4-Br | TRPV1 | 4-CF3 showed similar potency to chloro/bromo analogs, reflecting comparable physicochemical properties. | [13] |
| Phenylpropionylamino Benzophenones | α-amino introduction | P. falciparum | Adding an α-amino group to the propionyl side chain decreased antimalarial activity. | [14] |
| Phenethylamines | 4-CF3 vs. 4-H | 5-HT Uptake | The 4-CF3 analog showed a 6-fold increase in potency for inhibiting 5-HT uptake compared to the non-fluorinated parent. | [4] |
| Dimethoxyphenylpiperidines | 4-CF3 vs. 4-Br | 5-HT₂A/5-HT₂C | The 4-CF3 analog was evaluated alongside other halogenated derivatives, contributing to a detailed SAR profile. | [12] |
Methodologies for Pharmacological Characterization
To build a comprehensive profile of novel analogs, a tiered approach combining in vitro and in vivo assays is essential. The following protocols provide a robust framework for this evaluation.
In Vitro Protocol: Monoamine Transporter Inhibition via Radioligand Binding
This assay is the gold standard for determining a compound's binding affinity (Ki) for DAT, NET, and SERT.[15] It measures the displacement of a known high-affinity radioligand from the transporter.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.[16]
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Assay Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific binding inhibitors: 10 µM GBR 12909 (for DAT), 10 µM Desipramine (for NET), 10 µM Fluoxetine (for SERT).
-
96-well microplates, glass fiber filter mats (GF/B or GF/C), cell harvester.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Plate Preparation: In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound (at 10-12 concentrations, e.g., 0.1 nM to 10 µM), and 50 µL of the appropriate radioligand (at a final concentration near its Kd). Rationale: A wide concentration range is crucial for accurately defining the top and bottom plateaus of the inhibition curve to calculate the IC50.
-
Total and Non-Specific Binding: For total binding wells, add 50 µL of buffer instead of the test compound. For non-specific binding (NSB) wells, add 50 µL of the corresponding non-specific inhibitor.[17]
-
Initiate Reaction: Add 100 µL of the cell membrane preparation (5-20 µg protein/well) to each well to initiate the binding reaction.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 4°C (transporter dependent) with gentle agitation to reach equilibrium.[18]
-
Harvesting: Terminate the assay by rapid vacuum filtration through a PEI-presoaked glass fiber filter mat using a cell harvester. Immediately wash the filters 3-4 times with ice-cold assay buffer to separate bound from free radioligand.[18]
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki (inhibitor binding affinity constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
-
In Vivo Protocol: Assessment of Locomotor Activity in Rodents
The Open Field Test (OFT) is a standard method to assess spontaneous locomotor activity and exploratory behavior, providing a functional measure of a compound's stimulant or depressant effects in vivo.[19][20]
Materials:
-
Open field arena (e.g., 40x40x40 cm Plexiglas box), equipped with a grid of infrared beams or an overhead video tracking system.[21]
-
Test animals (e.g., male C57BL/6 mice or Sprague-Dawley rats).
-
Vehicle solution (e.g., saline, 0.5% carboxymethylcellulose).
-
Test compound dissolved or suspended in the vehicle.
-
70% ethanol for cleaning.
Procedure:
-
Acclimation: Bring animals to the testing room at least 60 minutes before the experiment begins to allow them to acclimate to the environment (lighting, ambient noise).[19][22]
-
Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at various doses. Place the animal back in its home cage for a predetermined pretreatment time (e.g., 30 minutes) to allow for drug absorption and distribution.
-
Test Initiation: Gently place the animal in the center of the open field arena.[23]
-
Data Collection: Allow the animal to explore the arena freely for a set period (e.g., 30-60 minutes). The automated system will record various parameters.[21] Key parameters for stimulant activity include:
-
Total Distance Traveled: The primary measure of overall locomotion.
-
Rearing Frequency: The number of times the animal stands on its hind legs, an indicator of exploratory behavior.
-
Ambulatory Time: The total time the animal is in motion.
-
-
Post-Test: Remove the animal and return it to its home cage. Thoroughly clean the arena with 70% ethanol between each trial to remove olfactory cues.[19]
-
Data Analysis: Analyze the collected data using statistical software (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compound against the vehicle control group.
Conclusion and Future Directions
The this compound scaffold serves as a highly promising starting point for the development of novel CNS-active agents. The strategic use of the trifluoromethyl group provides a solid foundation of metabolic stability and potent interactions with monoamine transporters. By systematically exploring the structure-activity relationships through modifications at the amine, alkyl backbone, and phenyl ring, researchers can precisely tailor the pharmacological profile to achieve desired therapeutic outcomes.
Future research should focus on developing analogs with enhanced selectivity for specific transporter subtypes to minimize off-target effects. Furthermore, comprehensive pharmacokinetic and toxicology studies are essential next steps for any lead compounds identified through the robust in vitro and in vivo screening funnel detailed in this guide. The integration of computational modeling with empirical testing will undoubtedly accelerate the discovery of next-generation modulators with superior efficacy and safety profiles.
References
-
Guedes, J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
-
Javed, I., et al. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]
-
Trifluoromethyl group. (n.d.). Wikipedia. Retrieved from [Link]
-
Guedes, J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]
-
Alberto-Silva, A. S., et al. (2024). Bioisosteric analogs of MDMA: improving the pharmacological profile? Journal of Neural Transmission. Retrieved from [Link]
-
What is the Locomotor Activity Test?. (2021). San Diego Instruments. Retrieved from [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
O'Connor, C., et al. (2014). Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. Journal of Visualized Experiments. Retrieved from [Link]
-
Open Field Test (Rodents). (2022). YouTube. Retrieved from [Link]
-
Zwartsen, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Retrieved from [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Upadhyaya, K., et al. (2024). Synthesis of Phentermine and its Derivatives. ResearchGate. Retrieved from [Link]
-
Jensen, A. A., et al. (2023). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Yoo, S., et al. (2010). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Sciforum. Retrieved from [Link]
-
Upadhyaya, K., et al. (2024). Synthesis of Phentermine and its Derivatives. PubMed. Retrieved from [Link]
-
Rothman, R. B., et al. (2011). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. ResearchGate. Retrieved from [Link]
-
Liu, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]
-
Substituted amphetamine. (n.d.). Wikipedia. Retrieved from [Link]
-
Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved from [Link]
-
Synthesis of Phentermine and its Derivatives. (n.d.). Bentham Science. Retrieved from [Link]
-
Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (n.d.). Jove. Retrieved from [Link]
-
Kim, Y., et al. (2011). 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Sharma, R., et al. (2024). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Retrieved from [Link]
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). (n.d.). Creative Biolabs. Retrieved from [Link]
-
Wiesner, J., et al. (2003). Structure-activity relationships of novel anti-malarial agents. Part 6: N-(4-arylpropionylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Evaluation of monoamine oxidase B inhibition by fluoxetine (Prozac): An in vitro and in vivo study. (1997). ResearchGate. Retrieved from [Link]
-
Lee, H. W., et al. (2018). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. Retrieved from [Link]
-
Hagel, J. M., & Facchini, P. J. (2010). Biosynthesis of amphetamine analogs in plants. Trends in Plant Science. Retrieved from [Link]
-
Koeberle, S. C., et al. (2019). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. Scientific Reports. Retrieved from [Link]
-
2-(4-(trifluoromethoxy)phenyl)propan-2-amine hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Wiesner, J., et al. (2003). Structure—Activity Relationships of Novel anti-Malarial Agents. Part 6. N-(4-Arylpropionylamino-3-benzoylphenyl)- [5-(4-nitrophenyl)-2-furyl]acrylic Acid Amides. ResearchGate. Retrieved from [Link]
-
This compound hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Phentermine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Phentermine and its Derivatives | Bentham Science [eurekaselect.com]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Bioisosteric analogs of MDMA: improving the pharmacological profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of novel anti-malarial agents. Part 6: N-(4-arylpropionylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 21. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. youtube.com [youtube.com]
commercial availability of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine
An In-Depth Technical Guide to 2-(4-(Trifluoromethyl)phenyl)propan-2-amine: Commercial Availability, Synthesis, and Application
Introduction
This compound is a specialized chemical intermediate of significant interest to researchers and professionals in the field of drug development. Its structure, which combines a trifluoromethylphenyl group with a tertiary amine, makes it a valuable building block for synthesizing novel compounds with potential therapeutic applications. The trifluoromethyl (-CF3) group is a particularly prized moiety in medicinal chemistry, known for its ability to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.
This guide provides a comprehensive technical overview of this compound, covering its commercial availability, plausible synthetic routes, applications in research, quality control methodologies, and essential safety protocols. The information is curated to support scientists in sourcing, handling, and utilizing this compound for advanced pharmaceutical research.
Core Compound Identification
Precise identification is critical for procurement and experimental design. The target compound and its commonly available hydrochloride salt are detailed below.
| Identifier | This compound | This compound hydrochloride |
| CAS Number | 306761-54-6[1] | 15996-89-1[2] |
| Molecular Formula | C₁₀H₁₂F₃N | C₁₀H₁₃ClF₃N[2] |
| Molecular Weight | 203.20 g/mol | 239.67 g/mol [2] |
| IUPAC Name | 2-[4-(Trifluoromethyl)phenyl]propan-2-amine | 2-[4-(Trifluoromethyl)phenyl]propan-2-amine;hydrochloride |
| SMILES | CC(C)(C1=CC=C(C=C1)C(F)(F)F)N | CC(C)(N)C1=CC=C(C(F)(F)F)C=C1.Cl |
| Synonyms | 1-Methyl-1-(4-trifluoromethylphenyl)ethylamine | - |
Commercial Availability and Procurement
This compound is available from several specialized chemical suppliers, primarily for research and development purposes. It is most commonly offered as the hydrochloride salt, which typically exhibits greater stability and ease of handling compared to the free base.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Amadis Chemical | This compound[1] | 306761-54-6 | 97% | 250mg, 1g, 5g, 10g |
| BLDpharm | This compound hydrochloride[2] | 15996-89-1 | N/A | Varies |
| MySkinRecipes | This compound hydrochloride[3] | 15996-89-1 | 95% | 50mg, 250mg, 1g |
Note: Researchers should be cautious to distinguish the target compound from its isomers, such as 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine (CAS 1081-78-3), which are also commercially available from suppliers like Fluorochem and Sigma-Aldrich.[4][5]
Synthesis and Manufacturing Insights
While specific, proprietary industrial synthesis routes are not publicly disclosed, a plausible and logical laboratory-scale synthesis can be conceptualized based on established organometallic chemistry principles. A common approach for creating such tertiary amines involves the addition of an organometallic reagent to a nitrile, followed by hydrolysis.
A potential synthetic pathway is illustrated below:
Caption: Plausible Grignard-based synthesis workflow for the target compound.
Causality in Experimental Choices:
-
Grignard Reagent Formation: 4-Bromobenzotrifluoride is a common starting material. Its reaction with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) forms the corresponding Grignard reagent. This step is foundational for creating the necessary carbon-carbon bond.
-
Nucleophilic Addition: The highly nucleophilic Grignard reagent readily attacks the electrophilic carbon of the nitrile group in acetonitrile. This forms a magnesium salt of an imine.
-
Hydrolysis: Careful quenching of the reaction mixture with an aqueous acid (e.g., dilute HCl) hydrolyzes the imine intermediate to yield the primary amine, this compound. If the hydrochloride salt is desired, an excess of HCl can be used.
Industrial processes may employ alternative routes, such as reductive amination of a corresponding ketone, to optimize for yield, cost, and safety on a larger scale.[6]
Applications in Drug Discovery
The true value of this compound lies in its role as a molecular scaffold. The trifluoromethylphenyl moiety provides metabolic stability and can participate in specific interactions with protein targets, while the primary amine serves as a versatile chemical handle for further modification.
This scaffold is particularly relevant for the development of therapeutics targeting the central nervous system (CNS).[3] Its structural properties can facilitate passage through the blood-brain barrier, a critical requirement for CNS-active drugs. It has been explored in the synthesis of analogs related to phenethylamine-based drugs, which can influence the release of neurotransmitters like dopamine and norepinephrine.[7]
Caption: Logical workflow from chemical scaffold to biological target in drug discovery.
Analytical and Quality Control Protocols
Ensuring the purity and identity of the compound is paramount for reproducible research. A combination of standard analytical techniques is employed for its characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure. The ¹⁹F NMR spectrum provides a clear signal for the -CF3 group, while proton and carbon spectra confirm the arrangement of the aromatic and aliphatic components.
-
Mass Spectrometry (MS): This technique verifies the molecular weight of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the compound. A typical protocol is outlined below.
Experimental Protocol: HPLC Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Validation: The protocol is self-validating through the analysis of a blank (solvent injection) to identify system peaks and a reference standard if available. Purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram.
Safety, Handling, and Storage
Proper handling of this compound and its salts is essential. The following information is synthesized from available Material Safety Data Sheets (MSDS).[8][9]
-
Hazard Classification: The hydrochloride salt is typically classified under GHS07 (Harmful/Irritant). It is considered harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5][9]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[8][10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Some suppliers recommend refrigerated storage at 2-8°C to ensure long-term stability.[3][11]
Conclusion
This compound represents a key enabling tool for medicinal chemists. While it is a specialized reagent, it is commercially available from a number of suppliers, primarily as its hydrochloride salt. Its synthesis is achievable through standard organic chemistry techniques, and its value as a scaffold for developing novel therapeutics, especially for CNS disorders, is well-recognized. By adhering to rigorous analytical quality control and following established safety protocols, researchers can effectively leverage this compound to advance the frontiers of drug discovery.
References
- Fluorochem. (n.d.). 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride.
- BLDpharm. (n.d.). This compound hydrochloride.
- AA Blocks. (n.d.). 2-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine.
- Amadis Chemical. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride.
- BLDpharm. (n.d.). 2-(4-Bromo-3-(trifluoromethyl)phenyl)propan-2-amine.
- ChemicalBook. (n.d.). 2-[4-(Trifluoromethoxy)phenyl]propan-2-amine HCl.
- Benchchem. (n.d.). (Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine.
- Sigma-Aldrich. (n.d.). 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride.
- Enamine. (n.d.). Safety Data Sheet.
- Angene Chemical. (n.d.). Safety Data Sheet.
- BLDpharm. (n.d.). 2-(4-Fluoro-2-methylphenyl)propan-2-amine hydrochloride.
- 3M. (n.d.). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
- MySkinRecipes. (n.d.). 2-(4-(trifluoromethoxy)phenyl)propan-2-amine hydrochloride.
- Echemi. (n.d.). 2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine.
- MySkinRecipes. (n.d.). This compound hydrochloride.
- Echemi. (n.d.). 2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride.
- ChemScene. (n.d.). 2-(2-Amino-4-(trifluoromethyl)phenyl)propan-2-ol.
- BLDpharm. (n.d.). 2-(4-(Trifluoromethyl)phenyl)propanal.
- Paixão, J. A., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.
- ChemicalBook. (n.d.). 2-Methyl-1-(4-(trifluoroMethyl)phenyl)propan-2-aMine.
- Google Patents. (n.d.). EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
- Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods.
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
Sources
- 1. This compound,306761-54-6-Amadis Chemical [amadischem.com]
- 2. 15996-89-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. This compound hydrochloride [myskinrecipes.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride | 1081-78-3 [sigmaaldrich.cn]
- 6. jelsciences.com [jelsciences.com]
- 7. 2-(4-(trifluoromethoxy)phenyl)propan-2-amine hydrochloride [myskinrecipes.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. angenechemical.com [angenechemical.com]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. chemscene.com [chemscene.com]
Spectroscopic Blueprint of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-(4-(trifluoromethyl)phenyl)propan-2-amine, a compound of interest in medicinal chemistry and drug development. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes a predicted spectroscopic profile based on established principles and data from analogous structures. This approach offers a robust framework for researchers engaged in the synthesis, identification, and characterization of this and related compounds.
Introduction to this compound
This compound, with the molecular formula C₁₀H₁₂F₃N and CAS number 306761-54-6, is a primary amine featuring a trifluoromethyl-substituted phenyl ring and a tertiary carbon atom attached to the nitrogen. The presence of the trifluoromethyl group, a common bioisostere for a methyl or chloro group, can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate spectroscopic characterization is therefore paramount for its unambiguous identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | Doublet | 2H | Ar-H | Protons ortho to the CF₃ group, deshielded by its electron-withdrawing nature. |
| ~7.4 | Doublet | 2H | Ar-H | Protons meta to the CF₃ group. |
| ~1.6 | Singlet (broad) | 2H | -NH₂ | The chemical shift of amine protons can vary with concentration and solvent. The signal is often broad and may not show coupling.[1] |
| ~1.5 | Singlet | 6H | -C(CH₃)₂ | The two methyl groups are equivalent and adjacent to a quaternary carbon, hence they appear as a singlet. |
Causality in Experimental Choices for ¹H NMR:
The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar compounds. A small amount of deuterium oxide (D₂O) can be added to the sample; the labile amine protons will exchange with deuterium, causing the -NH₂ signal to disappear from the spectrum, thus confirming its assignment.[1]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be characterized by signals for the aromatic carbons, the quaternary carbon, the methyl carbons, and the trifluoromethyl carbon, which will exhibit a characteristic quartet due to coupling with the three fluorine atoms.
| Predicted Chemical Shift (δ) ppm | Multiplicity (due to ¹⁹F coupling) | Assignment | Rationale |
| ~150 | Singlet | Ar-C (quaternary) | The aromatic carbon attached to the isopropylamine group. |
| ~130 | Quartet | Ar-C-CF₃ | The aromatic carbon bonded to the CF₃ group will be split into a quartet by the three fluorine atoms. |
| ~125 | Quartet | -CF₃ | The carbon of the trifluoromethyl group will show a strong quartet with a large coupling constant (¹JCF). |
| ~125 | Singlet | Ar-CH | Aromatic methine carbons. |
| ~50 | Singlet | -C(CH₃)₂ | The quaternary carbon of the propan-2-amine moiety. |
| ~30 | Singlet | -CH₃ | The equivalent methyl carbons. |
Trustworthiness Through Self-Validation in ¹³C NMR:
The presence of a quartet in the aromatic region and another intense quartet around 125 ppm provides a strong, self-validating signature for the trifluoromethylbenzene moiety. The absence of a strong Overhauser enhancement for the quaternary carbons can be used to distinguish them from protonated carbons in more complex spectra.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer with a minimum field strength of 300 MHz.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the primary amine, the aromatic ring, and the trifluoromethyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3400-3300 | Medium | -NH₂ | Asymmetric and symmetric N-H stretching (two bands expected for a primary amine).[2][3] |
| 3100-3000 | Medium | Ar-H | C-H stretching. |
| 2980-2850 | Medium | C-H | Aliphatic C-H stretching. |
| 1620-1580 | Medium | -NH₂ | N-H bending (scissoring).[2] |
| 1600, 1450 | Medium-Strong | C=C | Aromatic ring stretching. |
| 1320 | Strong | C-F | Symmetric C-F stretching. |
| 1160, 1120 | Strong | C-F | Asymmetric C-F stretching. |
| 1250-1020 | Medium | C-N | C-N stretching.[3] |
Authoritative Grounding in IR Interpretation:
The presence of two distinct peaks in the 3400-3300 cm⁻¹ region is a hallmark of a primary amine.[2][3] The very strong absorptions in the 1350-1100 cm⁻¹ range are highly characteristic of a trifluoromethyl group and provide compelling evidence for its presence.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: As the compound is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the liquid between two KBr or NaCl salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates or ATR crystal.
-
Place the sample on the plates or crystal and record the sample spectrum.
-
The spectrum is typically scanned from 4000 to 400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum and Fragmentation Pattern
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions.
| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 203 | [C₁₀H₁₂F₃N]⁺ | - | Molecular Ion (M⁺) |
| 188 | [C₉H₉F₃N]⁺ | •CH₃ | Alpha-cleavage |
| 145 | [C₇H₄F₃]⁺ | •C₃H₈N | Benzylic cleavage |
Expertise in Predicting Fragmentation:
The most likely fragmentation pathway for this molecule is alpha-cleavage, which involves the loss of a methyl radical to form a resonance-stabilized iminium ion. This fragment at m/z 188 is predicted to be the base peak in the spectrum. This is a common and predictable fragmentation pattern for amines. Benzylic cleavage, leading to the formation of the trifluoromethylbenzyl cation at m/z 145, is another plausible fragmentation pathway.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.
Caption: Workflow for Spectroscopic Identification.
References
-
LibreTexts. (2023). 24.10: Spectroscopy of Amines. In Organic Chemistry. [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
-
University of Calgary. (n.d.). IR: amines. [Link]
Sources
The Trifluoromethylphenyl Moiety: A Cornerstone in the Development of Potent Biological Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry
The incorporation of fluorine, and specifically the trifluoromethyl (CF3) group, into molecular scaffolds represents a pivotal strategy in modern drug discovery. The unique physicochemical properties of the trifluoromethyl group—high electronegativity, metabolic stability, and lipophilicity—profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] When appended to a phenyl ring, this functional group gives rise to trifluoromethylphenyl compounds, a class of molecules with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant anticancer, antimicrobial, and anti-inflammatory potential of these compounds, complete with detailed experimental protocols and mechanistic insights to empower researchers in the field.
Anticancer Activity: A Multifaceted Approach to Combating Malignancy
Trifluoromethylphenyl compounds have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, inhibition of key enzymes in cell signaling, and disruption of angiogenesis.
Notable Classes of Anticancer Trifluoromethylphenyl Compounds
Several distinct chemical scaffolds incorporating the trifluoromethylphenyl moiety have demonstrated significant cytotoxic and antiproliferative effects.
-
Isoxazole Derivatives: Isoxazole-based molecules containing a trifluoromethylphenyl group have shown potent anti-cancer activity. For instance, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole has been identified as a lead compound with an IC50 value of 2.63 µM against the MCF-7 human breast cancer cell line.[3][4] The introduction of the trifluoromethyl group significantly enhanced the anticancer activity compared to its non-fluorinated analog.[3][4][5]
-
Pyrimidine Derivatives: A series of 5-trifluoromethylpyrimidine derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[6] One notable compound exhibited IC50 values of 0.35 µM, 3.24 µM, and 5.12 µM against A549 (lung), MCF-7 (breast), and PC-3 (prostate) cancer cells, respectively.[6]
-
Succinimide Derivatives: Novel trifluoromethylated succinimides have shown activity against various cancer cell lines, including leukemia (RPMI-8226), non-small cell lung cancer (A549/ATCC), and renal cancer (A498 and SN12C) cell lines.[7]
-
Thiazolo[4,5-d]pyrimidine Derivatives: A series of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity. One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated significant growth inhibition against melanoma, breast, and prostate cancer cell lines, with IC50 values as low as 24.4 µM against C32 melanoma cells.[9]
Tabulated Anticancer Activity Data
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [3][4] |
| Pyrimidine | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | A549 (Lung) | 0.35 | [6] |
| MCF-7 (Breast) | 3.24 | [6] | ||
| PC-3 (Prostate) | 5.12 | [6] | ||
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 | [9] |
| A375 (Melanoma) | 25.4 | [9] |
Mechanistic Insights into Anticancer Action
The anticancer effects of trifluoromethylphenyl compounds are often attributed to their ability to induce programmed cell death, or apoptosis. Studies on trifluoromethylated isoxazole derivatives have shown that these compounds can trigger apoptosis in cancer cells, a critical mechanism for their therapeutic effect.[3][4] Furthermore, some pyrimidine derivatives exert their anticancer activity by inhibiting EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[6]
Caption: Potential anticancer mechanisms of trifluoromethylphenyl compounds.
Experimental Protocols for Anticancer Activity Evaluation
This protocol outlines the determination of the cytotoxic effects of novel trifluoromethylphenyl compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Trifluoromethylphenyl compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylphenyl compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
This protocol describes a general procedure for evaluating the in vivo anticancer efficacy of a trifluoromethylphenyl compound using a human tumor xenograft model in immunodeficient mice.[1][8][10]
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Human cancer cells
-
Matrigel (optional)
-
Trifluoromethylphenyl compound formulation
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the trifluoromethylphenyl compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of the compound.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Trifluoromethylphenyl compounds have demonstrated significant potential in this area, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Prominent Antimicrobial Trifluoromethylphenyl Scaffolds
-
Pyrazole Derivatives: N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[8][11][12] Some of these compounds also exhibit the ability to prevent and eradicate biofilms.[8][11] Dichloro-substituted aniline derivatives of 3,5-bis(trifluoromethyl)phenyl pyrazole have shown particularly potent activity, with MIC values as low as 0.5 µg/mL.[10]
-
Chalcone Derivatives: Chalcones bearing trifluoromethyl and trifluoromethoxy substituents have been synthesized and evaluated for their antibacterial and antifungal activities.[13][14] Compounds with an indole ring attached to the olefinic carbon demonstrated the most potent antimicrobial activity against both bacterial and fungal strains.[13]
-
Boronic Acid Derivatives: 5-Trifluoromethyl-2-formylphenylboronic acid has shown moderate to high activity against Candida albicans, Aspergillus niger, Escherichia coli, and Bacillus cereus.[15]
Tabulated Antimicrobial Activity Data
| Compound Class | Specific Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole | Dichloro-substituted aniline derivative of 3,5-bis(trifluoromethyl)phenyl pyrazole | S. aureus | 0.5 | [10] |
| Pyrazole | Trifluoromethyl-substituted pyrazole derivative | E. faecium | 0.78 | [8] |
| Chalcone | Indole-bearing trifluoromethyl chalcone | S. aureus | 51 µM | [13] |
| Chalcone | Indole-bearing trifluoromethoxy chalcone | B. subtilis | 24 µM | [13] |
| Boronic Acid | 5-Trifluoromethyl-2-formylphenylboronic acid | B. cereus | Lower than Tavaborole | [15] |
Mechanistic Insights into Antimicrobial Action
The antimicrobial mechanisms of trifluoromethylphenyl compounds are still under investigation, but several potential targets have been identified. Macromolecular synthesis inhibition studies on pyrazole derivatives suggest a broad range of inhibitory effects, indicating targets that have a global impact on bacterial cell function.[8][16] For boronic acid derivatives, a proposed mechanism involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[15]
Caption: Potential antimicrobial mechanisms of trifluoromethylphenyl compounds.
Experimental Protocols for Antimicrobial Activity Evaluation
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a trifluoromethylphenyl compound using the broth microdilution method.[3][7][17]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Trifluoromethylphenyl compound stock solution (in DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the trifluoromethylphenyl compound in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the diluted inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Trifluoromethylphenyl compounds have demonstrated promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.
Key Anti-inflammatory Trifluoromethylphenyl Compounds
-
COX-2 Inhibitors: Pyrazole derivatives containing a trifluoromethylphenyl group have been identified as potential selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[18][19] Several of these compounds have exhibited significant anti-inflammatory activity in in vivo models.[18]
-
IL-1R Inhibitors: 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones) have been identified as potent inhibitors of the interleukin-1 receptor (IL-1R), with IC50 values as low as 0.01 µM.[20] IL-1 is a pro-inflammatory cytokine that plays a central role in various inflammatory diseases.
Tabulated Anti-inflammatory Activity Data
| Compound Class | Target | IC50 | Reference |
| Pyrazole | COX-2 | Varies (significant in vivo activity) | [18] |
| Indole-thiosemicarbazone | IL-1R | 0.01 µM | [20] |
Mechanistic Insights into Anti-inflammatory Action
The anti-inflammatory effects of trifluoromethylphenyl compounds are often linked to their ability to inhibit enzymes and receptors that are crucial for the inflammatory response. Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of pain and inflammation.[18] Blocking the IL-1 receptor prevents the downstream signaling cascade initiated by the pro-inflammatory cytokine IL-1.[20]
Caption: Potential anti-inflammatory mechanisms of trifluoromethylphenyl compounds.
Experimental Protocols for Anti-inflammatory Activity Evaluation
This protocol measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages in response to an inflammatory stimulus, and the inhibitory effect of a trifluoromethylphenyl compound.[9][21][22]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete growth medium
-
Lipopolysaccharide (LPS)
-
Trifluoromethylphenyl compound stock solution (in DMSO)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates and incubate overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the trifluoromethylphenyl compound for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.
-
Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition by the compound.
This protocol provides a general outline for a fluorometric assay to screen for COX-1 and COX-2 inhibitors.[4][6][23][24][25]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay buffer
-
Fluorogenic substrate (e.g., Amplex Red)
-
Arachidonic acid (substrate)
-
Trifluoromethylphenyl compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX enzyme, fluorogenic substrate, and arachidonic acid in the assay buffer.
-
Compound Addition: Add the trifluoromethylphenyl compound at various concentrations to the wells of the 96-well plate. Include a vehicle control and a known COX inhibitor as a positive control.
-
Enzyme Addition: Add the COX enzyme to the wells and incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate and arachidonic acid.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation/emission wavelengths of 535/590 nm for Amplex Red).
-
Data Analysis: Calculate the rate of the enzymatic reaction and determine the percentage of inhibition by the compound. Calculate the IC50 value for COX-1 and COX-2 to assess the compound's potency and selectivity.
Conclusion and Future Perspectives
Trifluoromethylphenyl compounds represent a highly versatile and promising class of molecules in drug discovery. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory applications underscores the significant impact of the trifluoromethyl group on biological activity. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field. Future efforts should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as exploring their potential in other therapeutic areas. The continued investigation of trifluoromethylphenyl derivatives holds great promise for the development of next-generation therapeutics to address pressing global health challenges.
References
- Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1735-1746.
- Alam, M. A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5183.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- Alam, M. A., et al. (2020). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 208, 112815.
- Alam, M. A., et al. (2020). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 208, 112815.
- Sperandio, V., et al. (2021). Which are the suitable in vitro and in vivo methods of anti inflammatory assay for plant extracts?.
-
BPS Bioscience. (n.d.). COX1 Inhibitor Screening Assay Kit. Retrieved from [Link]
- Bio-protocol. (2019). Nitric oxide production by griess assay. Bio-protocol, 9(23), e3459.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
- Dobosz, T., et al. (2022).
- Mondal, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(26), 18885-18901.
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
- Mondal, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis.
- Mondal, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing.
- Li, M., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2465-2476.
- Saleh, I., et al. (2021). Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives.
- Gopishetti, S., et al. (2020).
- Weerasekera, H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Wadhwa, R., & Rai, S. (2023). Antimicrobial Susceptibility Testing. In StatPearls.
- Griess Test Protocol. (2019). Protocol Exchange.
-
Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References. Retrieved from [Link]
- Nandhini, D., & Ilango, K. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
- Request PDF. (n.d.). TfOH-Promoted Multichannel Transformations of Trifluoromethyl Side Chain Substituted Thiophene and Furan Families to Access Antimicrobial Agents.
- Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. International Journal of Pharmaceutical Sciences and Research, 8(8), 3196-3201.
- Al-Ostoot, F. H., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 28(19), 6821.
- Koyiparambath, V. P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6725.
- Gopishetti, S., et al. (2025). (PDF) Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives.
- Li, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6299.
- Soylu-Eter, E., et al. (2022). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Archiv der Pharmazie, 355(11), 2200251.
- Sporzyński, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 856.
- Sperandio, V., et al. (2021). Which are the suitable in vitro and in vivo methods of anti inflammatory assay for plant extracts?.
- ResearchGate. (2024). (PDF) Specific Antidermatophytic Activity of Trifluoromethylthiolated Cinnamate Derivatives: A New Approach to the Therapy of Superficial Fungal Infections of the Skin.
- El-Sayed, M. A. A., et al. (2016). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. European journal of medicinal chemistry, 124, 348-358.
- Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2513406.
- Alam, M. A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5183.
- Request PDF. (2025). Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review.
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. d-nb.info [d-nb.info]
- 3. apec.org [apec.org]
- 4. assaygenie.com [assaygenie.com]
- 5. mdpi.com [mdpi.com]
- 6. korambiotech.com [korambiotech.com]
- 7. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bio-protocol.org [bio-protocol.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. interchim.fr [interchim.fr]
Methodological & Application
The Strategic deployment of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine in Modern Medicinal Chemistry
Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine and its derivatives. This document offers in-depth technical insights, detailed experimental protocols, and a thorough examination of the structure-activity relationships (SAR) that underscore its utility in the design of novel therapeutic agents.
Introduction: The Significance of the 4-(Trifluoromethyl)phenylpropan-2-amine Scaffold
The this compound scaffold has emerged as a privileged structural motif in medicinal chemistry, primarily owing to the unique physicochemical properties imparted by the trifluoromethyl (CF3) group. The strategic incorporation of the CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets.[1] This fluorinated moiety often improves membrane permeability and can modulate the pKa of nearby functional groups, thereby influencing the pharmacokinetic and pharmacodynamic profile of a drug candidate.
This guide will explore the synthetic utility of this compound as a versatile building block for the creation of diverse chemical libraries targeting a range of biological systems, with a particular focus on agents active in the central nervous system (CNS).
Core Applications in Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds. Its primary amine functionality provides a reactive handle for derivatization through N-alkylation and amide bond formation, enabling the exploration of vast chemical space.
Central Nervous System (CNS) Agents
Derivatives of this compound have been investigated for their potential as CNS-active agents, including antidepressants and stimulants. The structural similarity to phenethylamine, a core scaffold for many psychoactive compounds, makes it a valuable starting point for the development of novel therapeutics targeting neurotransmitter systems.
Key Biological Targets:
-
Serotonin Receptors (5-HTRs): The phenethylamine backbone is a well-established pharmacophore for serotonin receptor agonists and antagonists. Modifications of the amine moiety of this compound can lead to compounds with high affinity and selectivity for various 5-HT receptor subtypes.
-
Dopamine Transporter (DAT): The structural resemblance to dopamine and other monoamine neurotransmitters suggests that derivatives could act as dopamine releasing agents or reuptake inhibitors.
Structure-Activity Relationship (SAR) Studies
This compound is an invaluable tool for SAR studies. By systematically modifying the amine functionality and observing the effects on biological activity, researchers can elucidate the key structural requirements for target engagement. The rigid propan-2-amine backbone provides a defined orientation for the 4-(trifluoromethyl)phenyl group, allowing for a more precise understanding of its contribution to binding.
Experimental Protocols
The following protocols are provided as a guide for the synthetic manipulation of this compound. These are foundational procedures that can be adapted and optimized for the synthesis of specific target molecules.
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a versatile and widely used method for the N-alkylation of primary amines. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.
Reaction Scheme:
Reductive Amination Workflow
Materials:
-
This compound hydrochloride (or free base)
-
Aldehyde or ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if starting with the hydrochloride salt, 2.2 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound hydrochloride (1.0 equivalent).
-
Solvent and Base Addition: Add anhydrous DCE or THF to the flask. If using the hydrochloride salt, add TEA or DIPEA (2.2 equivalents) and stir for 10-15 minutes to liberate the free amine.
-
Carbonyl Addition: Add the desired aldehyde or ketone (1.1 equivalents) to the reaction mixture. Stir at room temperature for 30-60 minutes to allow for imine formation.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Water can hydrolyze the imine intermediate and react with the reducing agent.
-
Sodium Triacetoxyborohydride: A mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.
-
Base (for hydrochloride salt): Neutralizes the HCl salt to generate the nucleophilic free amine required for the initial reaction with the carbonyl compound.
Protocol 2: Amide Bond Formation
The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the linkage of the amine to a carboxylic acid. This is typically achieved using a coupling agent to activate the carboxylic acid.
Reaction Scheme:
Amide Coupling Workflow
Materials:
-
This compound hydrochloride (or free base)
-
Carboxylic acid (1.0 equivalent)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equivalents) with HOBt (Hydroxybenzotriazole) (1.2 equivalents)
-
DIPEA (3.0 equivalents if starting with the hydrochloride salt, 2.0 equivalents for the free base)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Lithium chloride (LiCl) solution (for workup with DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.
-
Coupling Agent Addition: Add HATU (1.1 equivalents) or EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution. Stir for 5-10 minutes to activate the carboxylic acid.
-
Amine and Base Addition: In a separate flask, dissolve this compound hydrochloride (1.1 equivalents) in the reaction solvent and add DIPEA (3.0 equivalents). Add this solution to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).
-
Workup (DMF): Dilute the reaction mixture with ethyl acetate and wash with a 5% LiCl aqueous solution (to remove DMF), followed by saturated aqueous NaHCO3 solution and brine.
-
Workup (DCM): Wash the reaction mixture with saturated aqueous NaHCO3 solution and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or recrystallization.
Trustworthiness Through Self-Validation:
The success of these protocols can be validated at each stage. The formation of the imine intermediate in reductive amination can often be observed by TLC or LC-MS. The final product purity should be assessed by NMR and mass spectrometry to confirm the structure and identify any potential byproducts. For amide coupling, the complete consumption of the starting amine and carboxylic acid is a key indicator of reaction completion.
Data Presentation: Physicochemical Properties
| Property | Value |
| Chemical Formula | C10H12F3N |
| Molecular Weight | 203.20 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in most organic solvents (e.g., methanol, dichloromethane, THF) |
Note: The hydrochloride salt is typically a white to off-white solid.
Visualization of Key Relationships
Relationship between Scaffold, Synthesis, and Applications
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in the design and synthesis of novel therapeutic agents. The strategic incorporation of the trifluoromethylphenyl moiety offers a proven strategy for enhancing the drug-like properties of lead compounds. Future research will likely continue to explore the derivatization of this scaffold to target a wider range of biological targets and disease states.
References
-
MySkinRecipes. (n.d.). 2-(4-(trifluoromethoxy)phenyl)propan-2-amine hydrochloride. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 830-834. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Leitao, E., & Sobral, L. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Retrieved from [Link]
- U.S. Patent No. US20180208543A1. (2018). New method for synthesis of fenfluramine, and new compositions comprising it. Google Patents.
- U.S. Patent No. US10947183B2. (2021). Fenfluramine compositions and methods of preparing the same. Google Patents.
-
PubChem. (n.d.). N-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine. Retrieved from [Link]
-
Roth, B. L., et al. (2010). Dual dopamine/serotonin releasers as potential medications for stimulant and alcohol addictions. Annals of the New York Academy of Sciences, 1187, 306-318. [Link]
-
Wikipedia. (n.d.). Serotonin receptor agonist. Retrieved from [Link]
-
PubChem. (n.d.). Fenfluramine. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluoxetine. Retrieved from [Link]
-
PubChem. (n.d.). N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine. Retrieved from [Link]
-
PubChem. (n.d.). 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine. Retrieved from [Link]
-
Gotor, V., et al. (2023). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(14), 5469. [Link]
-
de Fátima, Â., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 1. [Link]
Sources
Application Notes & Protocols: 2-(4-(Trifluoromethyl)phenyl)propan-2-amine as a Versatile Building Block for Bioactive Molecules
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to profoundly modulate the physicochemical properties of a parent molecule. It can enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and alter electronic properties, thereby influencing binding affinity to biological targets.[1]
2-(4-(Trifluoromethyl)phenyl)propan-2-amine is a prime exemplar of a building block that leverages these benefits. This primary amine features a trifluoromethyl-substituted phenyl ring and a gem-dimethyl group adjacent to the amine functionality. This unique combination makes it an invaluable synthon for creating a diverse range of bioactive compounds, particularly those targeting the central nervous system (CNS).[2] The trifluoromethyl group often improves the ability of molecules to cross the blood-brain barrier, while the tertiary carbon center can provide steric shielding against metabolic degradation.[2]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides detailed physicochemical data, safety and handling protocols, and robust, step-by-step synthetic methodologies for utilizing this compound in the synthesis of advanced intermediates and potential therapeutic agents.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and handling requirements is paramount for safe and successful experimentation.
Compound Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 15996-89-1 (for hydrochloride salt) | [2] |
| Molecular Formula | C₁₀H₁₂F₃N | [2] |
| Molecular Weight | 203.20 g/mol | [2] |
| Appearance | Typically an oil or low-melting solid | General Knowledge |
| Storage | Store at 2-8°C in a dry, well-ventilated place | [2][3] |
Safety & Handling
As with any chemical reagent, proper safety precautions must be observed. The following guidelines are summarized from safety data sheets (SDS) and should be rigorously followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][4] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[5]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
-
Storage & Incompatibilities: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[6] Avoid contact with strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[4]
Core Synthetic Applications: Derivatization of the Primary Amine
The synthetic utility of this compound stems from the reactivity of its primary amine group. This nucleophilic center can readily participate in a wide range of C-N bond-forming reactions, making it an ideal scaffold for diversification. The two most fundamental and powerful transformations are reductive amination to form secondary amines and acylation to form amides. These reactions provide access to a vast chemical space for structure-activity relationship (SAR) studies.
Caption: Core synthetic pathways for derivatizing the primary amine.
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. They include explanations for key procedural choices, reflecting best practices in synthetic chemistry.
Protocol 3.1: Synthesis of a Secondary Amine via Reductive Amination
This protocol details the reaction with 4-methoxybenzaldehyde to form the corresponding N-benzyl secondary amine. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mild nature and tolerance for slightly acidic conditions, which favors the formation of the intermediate iminium ion without over-reduction of the aldehyde.
Materials:
-
This compound (1.0 eq)
-
4-Methoxybenzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Glacial Acetic Acid (catalytic, ~5 mol%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution).
-
Imine Formation: Add 4-methoxybenzaldehyde (1.05 eq) followed by a catalytic amount of glacial acetic acid. Stir the solution at room temperature for 30-45 minutes. The acid catalyzes the formation of the iminium intermediate, which is crucial for the subsequent reduction.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. An exotherm may be observed. Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 2-4 hours).
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary amine.
Caption: Experimental workflow for reductive amination.
Protocol 3.2: Synthesis of an Amide via Acylation with an Acyl Chloride
This protocol describes the formation of an amide bond using benzoyl chloride. A tertiary amine base, such as triethylamine (TEA), is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
Materials:
-
This compound (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath. This is critical to control the exothermic reaction between the amine and the highly reactive acyl chloride.
-
Addition: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ (to remove residual acid), and brine. The washes neutralize and remove reactants and byproducts.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization or flash column chromatography.
Application in Bioactive Molecule Design: A CNS Perspective
The structural motif of this compound is highly relevant to the design of CNS-active agents. For instance, many antidepressants and stimulants act by inhibiting the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin from the synaptic cleft. The phenethylamine core of this building block is a well-established pharmacophore for interacting with monoamine transporters.
The trifluoromethyl group can enhance binding to these transporters and, as previously noted, improves brain penetration.[2] Derivatives synthesized from this building block could be investigated as potential monoamine reuptake inhibitors.
Sources
Application Notes and Protocols for the Quantification of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-(4-(Trifluoromethyl)phenyl)propan-2-amine is a primary amine featuring a trifluoromethyl group on the phenyl ring. The accurate and precise quantification of this compound is critical in various stages of drug discovery and development, including pharmacokinetic studies, metabolic profiling, and quality control of active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a common moiety in modern medicinal chemistry.[1][2][3] This document provides detailed analytical methods for the quantification of this compound, addressing the inherent challenges in its analysis, such as the lack of a strong native chromophore for UV-Vis detection.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive set of adaptable protocols for the quantification of this compound in both bulk form and biological matrices. The methodologies detailed herein are grounded in established analytical principles and can be tailored to specific instrumentation and research needs.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the physicochemical properties of this compound is fundamental to developing robust analytical methods. While experimental data for this specific compound is limited, predictions based on its structure and similar compounds provide valuable insights:
-
Lipophilicity (LogP): The trifluoromethyl group significantly increases lipophilicity.[1] Predicted LogP values for structurally related compounds suggest a moderate to high hydrophobicity, indicating good retention on reversed-phase HPLC columns.
-
Basicity (pKa): As a primary amine, this compound is basic. The trifluoromethyl group, being strongly electron-withdrawing, will decrease the basicity of the amine compared to its non-fluorinated analog.[2] A predicted pKa value for the protonated amine is likely in the range of 9-10. This basicity influences the choice of mobile phase pH in HPLC to ensure the analyte is in a single ionic form for optimal peak shape.
-
UV Absorbance: The phenyl ring provides some UV absorbance, but the lack of extensive conjugation results in a weak chromophore. This necessitates derivatization for sensitive UV or fluorescence detection in HPLC.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-Column Derivatization and Fluorescence Detection
This method is ideal for the sensitive quantification of this compound, particularly at low concentrations in complex matrices. Pre-column derivatization with a fluorescent tagging reagent overcomes the challenge of the analyte's weak UV absorbance.
Principle and Rationale
Primary amines react with specific derivatizing agents to form highly fluorescent products. O-phthalaldehyde (OPA) in the presence of a thiol, or 9-fluorenylmethyl chloroformate (FMOC-Cl), are commonly used for this purpose.[4][5] The resulting derivative can be detected with high sensitivity using a fluorescence detector. The choice of a C18 stationary phase is appropriate for retaining the moderately lipophilic analyte.
Experimental Protocol
1. Reagents and Materials:
-
This compound reference standard
-
Internal Standard (IS): A structurally similar primary amine not present in the sample, such as 2-(4-chlorophenyl)propan-2-amine.
-
O-phthalaldehyde (OPA)
-
2-Mercaptoethanol or N-acetyl-cysteine (NAC)[6]
-
Boric acid buffer (0.4 M, pH 9.5)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18 MΩ·cm)
2. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Quaternary or Binary pump, Autosampler, Column Oven, Fluorescence Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 30% B; 1-10 min: 30-80% B; 10-12 min: 80% B; 12-13 min: 80-30% B; 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 230 nm, Emission: 450 nm (for OPA derivatives)[7] |
3. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions with methanol to cover the desired concentration range.
-
OPA Derivatizing Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of 2-mercaptoethanol and 11.2 mL of 0.4 M boric acid buffer (pH 9.5). This solution should be prepared fresh daily.
4. Sample Preparation and Derivatization:
-
To 100 µL of the sample (or working standard), add 10 µL of the internal standard working solution.
-
Add 200 µL of the OPA derivatizing reagent.
-
Vortex for 30 seconds and allow the reaction to proceed for 2 minutes at room temperature.
-
Inject 10 µL of the resulting solution into the HPLC system.
Workflow for RP-HPLC with Pre-Column Derivatization
Caption: Workflow for the quantification of this compound by RP-HPLC with pre-column derivatization.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the highest sensitivity and selectivity, especially in complex biological matrices like plasma or urine, LC-MS/MS is the method of choice. This technique does not require derivatization as the mass spectrometer provides exquisite specificity.
Principle and Rationale
The analyte is separated from matrix components by reversed-phase HPLC and then ionized, typically by electrospray ionization (ESI). The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) provides excellent sensitivity and selectivity. A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response.[8][9][10]
Experimental Protocol
1. Reagents and Materials:
-
This compound reference standard
-
Internal Standard (IS): Deuterated this compound (if available) or a close structural analog.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| LC-MS/MS System | HPLC or UHPLC coupled to a triple quadrupole mass spectrometer with an ESI source |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | To be optimized, a typical starting point is a fast gradient from 5% to 95% B over 5 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometer Settings (to be optimized for the specific instrument):
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | ~3.5 kV |
| Source Temperature | ~150 °C |
| Desolvation Temperature | ~400 °C |
| MRM Transitions | To be determined by infusing the analyte and IS. Precursor ion will be [M+H]⁺. |
4. Sample Preparation (from plasma):
-
To 50 µL of plasma sample (or calibrator/QC), add 10 µL of the internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial or 96-well plate for injection.
Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a viable alternative, particularly for purity analysis and identification of volatile impurities. Derivatization is often necessary to improve the chromatographic properties of the amine and to produce characteristic mass spectra.
Principle and Rationale
The primary amine is derivatized, for instance with trifluoroacetic anhydride (TFAA), to form a more volatile and less polar amide.[11] This derivative is then separated by gas chromatography and detected by a mass spectrometer. The electron ionization (EI) mass spectrum provides a fragmentation pattern that can be used for structural confirmation.
Experimental Protocol
1. Reagents and Materials:
-
This compound reference standard
-
Internal Standard (IS): A structurally similar compound, preferably with a different mass spectrum.
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (GC grade)
2. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| GC-MS System | Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole) |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 100 °C for 1 min, then ramp to 280 °C at 20 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
3. Sample Preparation and Derivatization:
-
Dissolve the sample or standard in ethyl acetate.
-
To 100 µL of the solution, add 50 µL of TFAA.
-
Cap the vial and heat at 70 °C for 20 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
Workflow for GC-MS Analysis
Caption: Workflow for the analysis of this compound by GC-MS with derivatization.
Chiral Separation
As this compound is a chiral molecule, the separation of its enantiomers is often a regulatory requirement. Chiral HPLC is the most common technique for this purpose.
Principle and Rationale
Enantiomers are separated on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a wide range of chiral compounds, including amines.[12][13]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Isocratic pump, Autosampler, Column Oven, UV Detector |
| Column | Polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) - to be optimized |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
2. Sample Preparation:
-
Dissolve the racemic standard or sample in the mobile phase to a concentration of approximately 1 mg/mL.
Note: The mobile phase composition, especially the type and concentration of the alcohol modifier and the basic additive, is critical for achieving good separation and must be optimized.
Method Validation
All analytical methods intended for quantitative purposes must be validated according to ICH guidelines or equivalent regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods presented provide a comprehensive guide for the quantification of this compound. For sensitive quantification in complex matrices, RP-HPLC with pre-column fluorescence derivatization or LC-MS/MS are the recommended techniques. GC-MS is a suitable alternative, especially for purity assessment. Chiral HPLC with a polysaccharide-based stationary phase is effective for enantiomeric separation. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. All methods should be properly validated to ensure the generation of reliable and accurate data.
References
- Zhao, X., & Suo, Y. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- Thermo Fisher Scientific. (n.d.).
- Ge, X., Wexler, A. S., & Clegg, S. L. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology, 43(15), 5851–5856.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.). Reaction of primary amine with OPA.
- Cayman Chemical. (n.d.). 3-trifluoromethyl-N-Methylamphetamine (hydrochloride) (CAS Number: 56651-43-5).
- Shimadzu Corporation. (n.d.).
- Bioanalysis Zone. (n.d.). Testing for Amphetamine and Methamphetamine Abuse using Chiral LC/MS.
- ResearchGate. (2025).
- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
- ResearchGate. (2016).
- ResearchGate. (2025). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl).
- Clauwaert, K. M., Van Bocxlaer, J. F., & De Leenheer, A. P. (2007). Fast LC-MS/MS method for the determination of amphetamine, methamphetamine, MDA, MDMA, MDEA, MBDB and PMA in urine.
- LCGC International. (n.d.). When Should an Internal Standard be Used?.
- BenchChem. (n.d.). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.
- ResearchGate. (2025). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS.
- Agilent. (2007).
- BenchChem. (n.d.). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.
- ResearchGate. (n.d.).
- Restek. (2020). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs.
- Separation Science. (n.d.).
- BenchChem. (n.d.).
- Kromann, J. C., Larsen, F., Moustafa, H., & Jensen, J. H. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2335.
- I.R.I.S. (n.d.).
- Rowan Scientific. (2024).
- SCIEX. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine.
- PubMed Central. (2025).
- LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Schmidt, E., & Eberhard, A. (1915). Ueber die Einwirkung von Brom auf einige Ketone. Archiv der Pharmazie, 253(1-4), 62-81.
- PubMed Central. (n.d.).
- PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- Wikipedia. (n.d.). Trifluoromethyl group.
- PubChemLite. (n.d.). 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Sultan Qaboos University Journal For Science. (n.d.).
- ResearchGate. (2025).
- PubMed. (n.d.). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine.
- PubChem. (n.d.). N,N-Dimethyl-gamma-(4-(trifluoromethyl)phenoxy)benzenepropanamine.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nebiolab.com [nebiolab.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to Achiral Purity and Chiral Enantiomeric Separation by High-Performance Liquid Chromatography
An Application Note for the HPLC Analysis of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine
Abstract
This guide provides a detailed framework for the analytical quantification and chiral separation of this compound, a key chemical entity with structural similarities to pharmaceutically relevant compounds. High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis, enabling precise determination of purity, assay, and enantiomeric composition.[1] This document delineates two distinct, robust HPLC methodologies: a reversed-phase (RP-HPLC) method for achiral analysis (assay and impurity profiling) and a chiral separation method to resolve and quantify the individual enantiomers. We delve into the causality behind critical experimental choices, from column and mobile phase selection to detector settings, ensuring a scientifically sound and reproducible approach. The protocols are designed to be self-validating, with comprehensive guidance on method validation according to International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and regulatory compliance.[2]
Introduction: The Analytical Imperative
This compound is an aromatic amine whose structural features—a trifluoromethylphenyl group and a chiral center—present distinct analytical challenges and requirements. The trifluoromethyl moiety enhances the compound's metabolic stability and lipophilicity, while the phenyl ring provides a strong chromophore for UV detection. The primary amine is basic and prone to undesirable interactions with silica-based chromatography supports, and the stereocenter necessitates enantioselective analysis, which is critical in drug development as enantiomers can exhibit different pharmacological and toxicological profiles.[3]
Accurate and reliable analytical methods are therefore essential for quality control, stability testing, and pharmacokinetic studies involving this compound. This application note serves as an in-depth technical guide for researchers and drug development professionals, providing both the foundational principles and step-by-step protocols for its comprehensive HPLC analysis.
Part I: Achiral Analysis for Assay and Purity Determination
The primary objective of achiral analysis is to quantify the main compound (assay) and to detect and quantify any impurities, including process-related impurities and degradation products. Reversed-phase HPLC is the method of choice for this application due to its versatility and robustness in separating compounds with moderate to low polarity.[1]
Principle of Separation & Method Development Rationale
The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[4] The retention of this compound is primarily driven by hydrophobic interactions between its aromatic ring and the stationary phase's alkyl chains.
Causality Behind Experimental Choices:
-
Column Selection: A C18 column is a standard choice for hydrophobic compounds. However, the basic amine group can interact with acidic residual silanols on the silica surface, leading to peak tailing. To counteract this, a modern, high-purity, end-capped, or base-deactivated C18 column is critical. A Phenyl-Hexyl stationary phase can be an excellent alternative, as it introduces π-π interactions between the phase and the analyte's aromatic ring, offering a different selectivity profile.[5]
-
Mobile Phase Composition:
-
Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower viscosity.
-
Aqueous Phase & pH Control: The mobile phase must be buffered at a low pH (e.g., 2.5-3.5) using an acid like formic acid or trifluoroacetic acid (TFA). At this pH, the primary amine group (pKa ~9-10) is fully protonated, existing as a single cationic species. This prevents peak splitting and ensures consistent retention. Furthermore, the acidic modifier acts as a competing agent for active silanol sites on the stationary phase, effectively masking them and dramatically improving peak shape.[6] TFA at low concentrations (0.05-0.1%) is particularly effective as an ion-pairing agent, further enhancing peak symmetry.
-
-
Detection: The trifluoromethylphenyl group provides a strong chromophore. A Diode Array Detector (DAD) or UV-Vis detector set between 215-265 nm is suitable. A wavelength of 215 nm will generally provide higher sensitivity, while a higher wavelength may offer more selectivity against certain impurities.[7]
Experimental Workflow for Method Development
The following diagram illustrates the logical flow for developing a robust achiral HPLC method.
Caption: Logical workflow for achiral RP-HPLC method development.
Detailed Protocol: Achiral RP-HPLC Method
This protocol provides a starting point for the analysis. Optimization may be required based on the specific impurity profile and instrumentation.
Table 1: Recommended Chromatographic Conditions
| Parameter | Recommended Setting | Justification |
|---|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard quaternary or binary system with UV/DAD detector. |
| Column | Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) | High-purity, end-capped silica for excellent peak shape of bases. |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Acidic modifier to protonate the amine and improve peak shape. |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 20% B to 80% B over 15 minutes | A generic gradient to elute the main peak and potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
| Detector | DAD/UV at 220 nm | Good sensitivity for the aromatic chromophore. |
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 999 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Filter and degas.
-
-
Standard Solution Preparation (e.g., 0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). Sonicate if necessary to ensure complete dissolution.
-
-
Sample Preparation:
-
Prepare the sample in the same diluent and at a similar concentration to the standard solution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[8]
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions (20% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions and acquire the data.
-
Method Validation Protocol
A validated method ensures that the results are reliable and reproducible.[2] The method should be validated according to ICH Q2(R1) guidelines.
Table 2: Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the method is selective for the analyte. | Peak purity index > 0.999. No interference from blank, placebo, or forced degradation products at the analyte's retention time. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration. |
| Accuracy | To measure the closeness of results to the true value. | 98.0% - 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[9] |
| Precision | Repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| LOD & LOQ | To determine the lowest detectable and quantifiable amounts. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | To measure the method's resilience to small changes. | RSD ≤ 2.0% when parameters like flow rate (±10%), column temp (±5°C), and mobile phase pH (±0.2) are varied. |
Part II: Chiral Analysis for Enantiomeric Separation
Since this compound possesses a stereocenter, it exists as a pair of enantiomers. Chiral HPLC is essential to separate and quantify these enantiomers, which is a regulatory expectation for chiral drugs.
Principle and Strategy for Chiral Separation
Chiral separation relies on creating a transient diastereomeric complex between the analyte enantiomers and a chiral selector. The most common and effective approach is the direct method using a Chiral Stationary Phase (CSP).[10]
-
CSP Selection: For aromatic amines, polysaccharide-based CSPs are highly effective. Columns like Chiralpak® AD (amylose derivative) or Chiralcel® OD (cellulose derivative) create chiral cavities and have functional groups (carbamates) that can interact with the analyte through hydrogen bonding, dipole-dipole, and π-π interactions, leading to differential retention of the enantiomers.[3] Crown-ether based CSPs are also specifically designed for the separation of primary amines.[11]
-
Mobile Phase Selection: Chiral separations on polysaccharide CSPs are typically performed in normal-phase, polar organic, or reversed-phase modes.
-
Normal-Phase (e.g., Hexane/Isopropanol): This mode often provides the best selectivity. The alcohol modifier competes with the analyte for polar interaction sites on the CSP.
-
Polar Organic (e.g., Acetonitrile/Methanol): A simpler, more universal approach.
-
Additives: Small amounts of an acidic (e.g., TFA) or basic (e.g., Diethylamine, DEA) additive are often crucial. For a basic analyte like this amine, a basic additive like DEA can improve peak shape and sometimes enhance resolution by competing with the analyte for highly active sites on the CSP.
-
Decision Tree for Chiral Method Development
Caption: Decision process for developing a chiral HPLC separation.
Detailed Protocol: Chiral HPLC Method
This protocol provides recommended starting conditions for screening.
Table 3: Recommended Chiral Chromatographic Conditions
| Parameter | Recommended Setting | Justification |
|---|---|---|
| HPLC System | Isocratic HPLC system with UV detector | Chiral separations are most often isocratic. |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Proven CSP for a wide range of chiral compounds, including aromatic amines. |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Common normal-phase system. DEA is added to improve the peak shape of the basic amine. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 25 °C | Lower temperatures often improve chiral resolution. |
| Injection Vol. | 10 µL | Standard volume. |
| Detector | UV at 220 nm | High sensitivity for the analyte. |
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Carefully prepare the mixture of n-Hexane, Isopropanol, and Diethylamine in the specified ratio. For 1 L, this would be 800 mL of n-Hexane, 200 mL of Isopropanol, and 1.0 mL of DEA.
-
Mix thoroughly and degas. Caution: Use proper ventilation and safety precautions when handling these solvents.
-
-
Sample Preparation (e.g., 1.0 mg/mL):
-
Accurately weigh and dissolve the racemic standard or sample in the mobile phase.
-
Filter the solution through a 0.45 µm PTFE syringe filter (compatible with organic solvents) into an HPLC vial.
-
-
System Suitability and Analysis:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes until a stable baseline is achieved. CSPs often require longer equilibration times.
-
Inject a racemic standard to confirm the separation of the two enantiomers.
-
The key system suitability requirement is the resolution factor (Rs) between the two enantiomer peaks. An Rs value ≥ 1.5 is required for baseline separation and accurate quantification.
-
Inject the test samples to determine the enantiomeric ratio or enantiomeric excess.
-
References
-
National Institutes of Health (NIH). (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Available at: [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Available at: [Link]
-
PubMed. (2001). Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography. Available at: [Link]
-
ResearchGate. (2008). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
-
MDPI. (2022). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. Available at: [Link]
-
ResearchGate. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Available at: [Link]
-
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Available at: [Link]
-
ResearchGate. (2012). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Available at: [Link]
-
VTechWorks. (1995). CHIRAL SEPARATIONS INTRODUCTION. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Eleven Compounds on Reversed-Phase Aromatic Phases. Relative Selectivity. Available at: [Link]
-
ScienceDirect. (2024). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Available at: [Link]
-
National Institutes of Health (NIH). (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available at: [Link]
Sources
- 1. amecj.com [amecj.com]
- 2. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. halocolumns.com [halocolumns.com]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reaction of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Reactivity of a Key Building Block
2-(4-(Trifluoromethyl)phenyl)propan-2-amine is a primary amine of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a sterically hindered tertiary carbon attached to the amino group and a potent electron-withdrawing trifluoromethyl group on the phenyl ring, imparts unique reactivity. The trifluoromethyl group decreases the basicity of the aromatic ring, which in turn makes the lone pair of electrons on the nitrogen less available to accept a proton, rendering the amine less basic than its non-fluorinated analogs. This reduced nucleophilicity necessitates careful consideration when planning reactions with electrophiles.
This guide provides a comprehensive overview of the key reactions of this compound with various classes of electrophiles, complete with detailed protocols and mechanistic insights to aid researchers in leveraging this versatile building block for the synthesis of novel compounds.
N-Acylation: Formation of Amides
The reaction of this compound with acylating agents, such as acyl chlorides, is a fundamental transformation for the synthesis of amides. These amides are prevalent in numerous biologically active molecules.
Mechanistic Insight
The N-acylation of a primary amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as a leaving group, to yield the corresponding amide.
Experimental Protocol: Schotten-Baumann N-Benzoylation
The Schotten-Baumann reaction provides a robust method for acylating amines, particularly in a biphasic system with an aqueous base to neutralize the hydrochloric acid byproduct.[1][2][3][4]
dot
Caption: Workflow for Schotten-Baumann N-Acylation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 203.21 | 10.0 | 2.03 g |
| Benzoyl chloride | 140.57 | 11.0 | 1.30 mL |
| Sodium hydroxide (10% aqueous solution) | 40.00 | - | ~20 mL |
| Dichloromethane (DCM) | - | - | 50 mL |
| Hydrochloric acid (1 M) | - | - | As needed |
| Saturated sodium bicarbonate solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous magnesium sulfate | - | - | As needed |
Procedure:
-
Dissolve this compound (2.03 g, 10.0 mmol) in 50 mL of dichloromethane in a 250 mL flask equipped with a magnetic stirrer.
-
Add benzoyl chloride (1.30 mL, 11.0 mmol) to the solution.
-
While stirring vigorously, slowly add 10% aqueous sodium hydroxide solution dropwise. Monitor the pH of the aqueous layer, maintaining it between 10 and 12.
-
Continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield N-(2-(4-(trifluoromethyl)phenyl)propan-2-yl)benzamide.
Reaction with Aldehydes and Ketones: Imine Formation and Reductive Amination
The reaction of primary amines with aldehydes or ketones initially forms an imine (Schiff base), which can then be reduced to a secondary amine. This two-step sequence, often performed in one pot, is known as reductive amination and is a powerful tool for C-N bond formation.
Mechanistic Insight
The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. Under mildly acidic conditions, the carbinolamine dehydrates to form an iminium ion, which is then deprotonated to give the imine. The imine can be isolated or, more commonly, reduced in situ to the corresponding secondary amine using a selective reducing agent.
Experimental Protocol: Reductive Amination with Benzaldehyde
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent well-suited for reductive amination, as it readily reduces iminium ions but is less reactive towards aldehydes and ketones.[5][6][7][8]
dot
Caption: Workflow for Reductive Amination.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 203.21 | 5.0 | 1.02 g |
| Benzaldehyde | 106.12 | 5.0 | 0.51 mL |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 7.5 | 1.59 g |
| 1,2-Dichloroethane (DCE) | - | - | 40 mL |
| Acetic acid (glacial) | - | - | 0.3 mL |
| Saturated sodium bicarbonate solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous sodium sulfate | - | - | As needed |
Procedure:
-
To a stirred solution of this compound (1.02 g, 5.0 mmol) and benzaldehyde (0.51 mL, 5.0 mmol) in 1,2-dichloroethane (40 mL), add glacial acetic acid (0.3 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-benzyl-2-(4-(trifluoromethyl)phenyl)propan-2-amine.
Synthesis of Ureas and Thioureas
The reaction of this compound with isocyanates and isothiocyanates provides a direct route to the corresponding ureas and thioureas, which are important pharmacophores.
Mechanistic Insight
This reaction involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbon of the isocyanate or isothiocyanate. The reaction is typically rapid and proceeds without the need for a catalyst.
Experimental Protocol: Synthesis of an N-Aryl Urea
dot
Caption: Workflow for N-Aryl Urea Synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 203.21 | 5.0 | 1.02 g |
| Phenyl isocyanate | 119.12 | 5.0 | 0.55 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | 25 mL |
Procedure:
-
Dissolve this compound (1.02 g, 5.0 mmol) in anhydrous tetrahydrofuran (25 mL) under a nitrogen atmosphere.
-
Add phenyl isocyanate (0.55 mL, 5.0 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the solution.
-
Monitor the reaction to completion by TLC.
-
If a precipitate has formed, collect the solid by filtration, wash with cold THF, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can be purified by recrystallization or trituration with a suitable solvent like diethyl ether or hexanes to yield the desired urea.
A similar procedure can be followed for the synthesis of the corresponding thiourea using phenyl isothiocyanate.
Data Summary
| Reaction Type | Electrophile | Product Type | Key Reagents | Typical Solvent |
| N-Acylation | Acyl Chloride | Amide | NaOH (aq) | DCM/Water |
| Reductive Amination | Aldehyde/Ketone | Secondary Amine | NaBH(OAc)₃, Acetic Acid | DCE |
| Urea Synthesis | Isocyanate | Urea | - | THF |
| Thiourea Synthesis | Isothiocyanate | Thiourea | - | THF |
Conclusion
This compound is a valuable primary amine that undergoes a variety of reactions with electrophiles to form important structural motifs in medicinal chemistry. While its nucleophilicity is attenuated by the electron-withdrawing trifluoromethyl group, clean and efficient transformations can be achieved under appropriate reaction conditions. The protocols outlined in this guide for N-acylation, reductive amination, and urea/thiourea formation provide a solid foundation for researchers to utilize this versatile building block in their synthetic endeavors. Careful optimization of reaction parameters may be necessary for specific substrates and is encouraged for achieving the best results.
References
- Schotten, C. Ueber die Acylirung von Aminen. Ber. Dtsch. Chem. Ges.1884, 17 (2), 2176–2181.
- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996, 61 (11), 3849–3862.
- Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971, 93 (12), 2897–2904.
- Myers, A. G., et al. Chemistry 115 Handouts, Harvard University.
- Carlson, M. W.; Ciszewski, J. T.; Bhatti, M. M.; Swanson, W. F.; Wilson, A. M. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. J. Chem. Educ.2012, 89 (10), 1324–1326.
-
Sathee, V. Chemistry Schotten Baumann Reaction. [Link]
- Rosa, N. S.; Glachet, T.; Ibert, Q.; Lohier, J.-F.; Franck, X.; Reboul, V. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis2020, 52 (14), 2099-2105.
- Usharani, V.; Bhujanga Rao, A. K. S.; Pulla Reddy, M.; Dubey, P. K. Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian J. Chem.2011, 23 (4), 1802-1806.
-
Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]
- Singh, P. P.; Singh, A. K.; Singh, A. K.
-
Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]
- Reddy, K. U. M.; Reddy, A. P.; Reddy, B. J. One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian J. Chem.2012, 24 (12), 5641-5644.
-
Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 3. testbook.com [testbook.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: A Robust Protocol for the Synthesis of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine Hydrochloride
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 2-(4-(trifluoromethyl)phenyl)propan-2-amine hydrochloride, a valuable building block in medicinal chemistry and drug development.[1][2] The protocol is structured around a reliable three-step synthetic sequence: a Grignard reaction to form a tertiary alcohol, a subsequent Ritter reaction to install the amine precursor, and a final hydrolysis and salt formation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, characterization data, and safety protocols to ensure a successful and reproducible synthesis.
Introduction and Synthetic Strategy
This compound and its hydrochloride salt are key intermediates in the synthesis of various biologically active molecules. The presence of the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and lipophilicity of parent compounds, making it a desirable moiety in pharmaceutical research.[3]
The synthetic pathway detailed herein was chosen for its reliability, scalability, and use of readily available starting materials. The overall strategy involves three distinct stages:
-
Step 1: Grignard Reaction. Synthesis of the tertiary alcohol intermediate, 2-(4-(trifluoromethyl)phenyl)propan-2-ol, via the reaction of a Grignard reagent derived from 4-bromobenzotrifluoride with acetone.
-
Step 2: Ritter Reaction & Hydrolysis. Conversion of the tertiary alcohol into the target primary amine via an acid-catalyzed reaction with a nitrile, followed by hydrolysis of the resulting amide intermediate. The Ritter reaction is a powerful method for creating sterically hindered amines from substrates that can form stable carbocations, such as tertiary alcohols.[4][5]
-
Step 3: Hydrochloride Salt Formation. Conversion of the synthesized free amine into its more stable and easily handled hydrochloride salt.[1]
This multi-step approach provides a logical and efficient route to the desired product, with well-defined intermediates that can be characterized to ensure success at each stage.
Overall Synthetic Workflow
The complete synthesis is a three-stage process starting from 4-bromobenzotrifluoride. Each stage is designed to produce a key intermediate leading to the final hydrochloride salt.
Caption: Overall workflow for the synthesis of the target compound.
Mechanistic Insights: The Ritter Reaction
The core of this synthesis is the Ritter reaction, which transforms the tertiary alcohol into an N-alkyl amide.[4] Understanding its mechanism is crucial for optimizing reaction conditions and troubleshooting.
-
Carbocation Formation: In the presence of a strong acid like sulfuric acid, the hydroxyl group of the tertiary alcohol is protonated, forming a good leaving group (H₂O). The departure of water generates a stable tertiary benzylic carbocation.[6][7]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the nitrile (acetonitrile) acts as a nucleophile, attacking the electrophilic carbocation. This forms a highly stable nitrilium ion intermediate.[7][8]
-
Hydrolysis: During aqueous workup, water molecules attack the electrophilic carbon of the nitrilium ion. Subsequent deprotonation and tautomerization yield the N-alkyl amide intermediate.[6][8]
-
Amide Hydrolysis: The stable amide is then hydrolyzed under strong acidic conditions (often by heating with aqueous HCl) to cleave the amide bond, yielding the primary amine and a carboxylic acid byproduct.
Caption: Key steps in the acid-catalyzed Ritter reaction mechanism.
Detailed Experimental Protocols
Safety First: Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be performed in a well-ventilated fume hood.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount | Moles (mmol) |
| 4-Bromobenzotrifluoride | C₇H₄BrF₃ | 225.01 | 99% | 10.0 g | 44.4 |
| Magnesium Turnings | Mg | 24.31 | >99.5% | 1.2 g | 49.4 |
| Iodine | I₂ | 253.81 | 99.8% | 1 crystal | - |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | 150 mL | - |
| Acetone | C₃H₆O | 58.08 | Anhydrous, 99.5% | 3.5 mL | 47.6 |
| Acetonitrile | CH₃CN | 41.05 | 99.8% | 50 mL | - |
| Sulfuric Acid | H₂SO₄ | 98.08 | Conc. (98%) | 20 mL | - |
| Hydrochloric Acid | HCl | 36.46 | Conc. (37%) | 30 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Reagent Grade | 200 mL | - |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Sol. | As needed | - |
| Sodium Hydroxide | NaOH | 40.00 | 5 M Solution | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Granular | As needed | - |
Step 1: Synthesis of 2-(4-(Trifluoromethyl)phenyl)propan-2-ol
Causality: This step utilizes a Grignard reaction, a classic carbon-carbon bond-forming reaction. Anhydrous conditions are absolutely critical as the Grignard reagent is a strong base and will be quenched by water.[9][10]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. All glassware must be oven-dried and assembled while hot to prevent atmospheric moisture contamination.[10]
-
Grignard Formation: Place the magnesium turnings and a single crystal of iodine (to initiate the reaction) in the flask.
-
In the dropping funnel, prepare a solution of 4-bromobenzotrifluoride (10.0 g) in 50 mL of anhydrous diethyl ether.
-
Add ~5 mL of the bromide solution to the magnesium. The reaction should initiate, evidenced by bubbling and a color change. If it doesn't start, gentle warming with a heat gun may be necessary.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir and reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Acetone: Cool the reaction mixture to 0 °C using an ice bath.
-
Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Workup: Cool the flask again in an ice bath and slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 25 mL portions of diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol as an oil. Purification can be achieved via vacuum distillation or column chromatography if necessary.
Step 2: Synthesis of this compound
Causality: This is the Ritter reaction followed by hydrolysis. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent to promote carbocation formation.[5][6] The amide formed is very stable and requires harsh acidic conditions to hydrolyze to the desired amine.
-
Ritter Reaction: In a flask, dissolve the crude alcohol from Step 1 in 50 mL of acetonitrile.
-
Cool the solution to 0 °C in an ice bath and slowly add 20 mL of concentrated sulfuric acid dropwise with vigorous stirring. The addition is highly exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Hydrolysis: Carefully pour the reaction mixture over crushed ice in a large beaker. This will hydrolyze the nitrilium ion intermediate to the amide.
-
To the resulting slurry, add 30 mL of concentrated HCl.
-
Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours to hydrolyze the amide. Monitor the reaction by TLC until the amide intermediate is consumed.
-
Workup: Cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully basify the acidic solution by the slow addition of 5 M NaOH solution until the pH is >12. This step is also exothermic.
-
Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine free base.
Step 3: Formation of the Hydrochloride Salt
Causality: The free amine is often an oil and can be susceptible to air oxidation. Converting it to the hydrochloride salt typically yields a stable, crystalline solid that is easier to handle, purify, and store.[1]
-
Dissolve the crude amine from Step 2 in a minimal amount of diethyl ether (~50 mL).
-
Cool the solution in an ice bath.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate as a white solid.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield this compound hydrochloride.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons (doublets), the methyl protons (singlet), and the amine protons (broad singlet). |
| ¹³C NMR | Resonances for the quaternary carbon attached to the amine, the methyl carbons, the aromatic carbons, and the CF₃ carbon (quartet due to C-F coupling). |
| FT-IR | Characteristic peaks for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), and strong C-F stretching bands. |
| Mass Spec | Molecular ion peak corresponding to the free base [M]+. |
| Melting Point | A sharp melting point indicates high purity. |
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Grignard reaction fails to initiate. | Wet glassware or reagents; inactive magnesium surface. | Ensure all glassware is rigorously dried. Use a fresh bottle of anhydrous ether. Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. |
| Low yield in Ritter reaction. | Incomplete carbocation formation; insufficient reaction time. | Use concentrated acid and ensure proper mixing. Allow the reaction to proceed for a longer duration or with gentle warming. |
| Amide hydrolysis is incomplete. | Insufficient acid concentration or heating time. | Increase the concentration of HCl or prolong the reflux time. Monitor by TLC to confirm completion. |
| Final product is an oil, not a solid. | Impurities present; incorrect stoichiometry during salt formation. | Purify the free base amine by chromatography before salt formation. Ensure complete precipitation with ethereal HCl. |
References
-
NROChemistry. Ritter Reaction. Available from: [Link]
-
Wikipedia. Ritter reaction. Available from: [Link]
-
Organic Chemistry Portal. Ritter Reaction. Available from: [Link]
-
Organic Chemistry Portal. Ritter Reaction. Available from: [Link]
- Google Patents. EP0007983A1 - Process for the purification of tertiary amines.
-
ResearchGate. The Ritter reaction mechanism for the synthesis of p‐(trifluoromethyl)banzylamides 122. Available from: [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
Indian Academy of Sciences. Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. Available from: [Link]
-
Chemistry LibreTexts. The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Available from: [Link]
-
ResearchGate. The Ritter Reaction. Available from: [Link]
-
Chegg.com. Solved Grignard Reaction - Bromobenzene Coupled to Acetone. Available from: [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: [Link]
-
MySkinRecipes. 2-(4-(trifluoromethoxy)phenyl)propan-2-amine hydrochloride. Available from: [Link]
- Google Patents. WO1994000416A1 - Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof.
- Google Patents. US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-(4-(trifluoromethoxy)phenyl)propan-2-amine hydrochloride [myskinrecipes.com]
- 3. jelsciences.com [jelsciences.com]
- 4. Ritter reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Ritter Reaction | NROChemistry [nrochemistry.com]
- 7. Ritter Reaction [organic-chemistry.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solved Grignard Reaction - Bromobenzene Coupled to Acetone | Chegg.com [chegg.com]
Application of Feprosidnine (Sydnophen) in Neurological Research: A Technical Guide
A Note on Chemical Identity: The initial request specified the compound 2-(4-(Trifluoromethyl)phenyl)propan-2-amine. However, a comprehensive literature search revealed a scarcity of neurological research associated with this specific chemical structure. Conversely, a significant body of research exists for Feprosidnine (trade name: Sydnophen ), a structurally related psychostimulant with a well-documented history in neurological applications, particularly in Eastern Europe. Feprosidnine is a mesoionic sydnone imine, chemically distinct from the initially named compound. This guide will focus on Feprosidnine, assuming it is the compound of interest for neurological research, given its established profile as a monoamine oxidase inhibitor and antidepressant.
Introduction
Feprosidnine (Sydnophen) is a synthetic psychostimulant and antidepressant agent developed in the Soviet Union in the 1970s.[1][2] Structurally related to mesocarb, it was indicated for conditions such as asthenic and apathetic depressions, fatigue, and narcolepsy.[1][2] Its multifaceted pharmacological profile, primarily centered on the reversible inhibition of monoamine oxidase (MAO), makes it a compound of continued interest in neuropharmacological research.[1][3] This guide provides in-depth application notes and detailed protocols for researchers, scientists, and drug development professionals investigating the neurological effects of Feprosidnine.
Mechanism of Action: A Multi-Target Profile
Feprosidnine's primary mechanism of action is the reversible inhibition of monoamine oxidase (MAO), an enzyme critical for the degradation of monoamine neurotransmitters.[1][3] By inhibiting MAO, Feprosidnine increases the synaptic availability of key neurotransmitters such as serotonin, dopamine, and norepinephrine, which is central to its antidepressant and stimulant effects.[4] Beyond MAO inhibition, Feprosidnine has been reported to possess cholinergic, adrenergic, opioid, and nitric oxide-donating actions, although the relative contributions of these activities to its overall pharmacological profile are not fully elucidated.[1][3]
The inhibition of MAO-A is linked to antidepressant effects, while MAO-B inhibition is a strategy for treating neurodegenerative conditions like Parkinson's disease.[4] The increased availability of dopamine and serotonin in key brain regions, such as the prefrontal cortex and hippocampus, is thought to trigger downstream signaling cascades that promote neuroplasticity. One such critical pathway involves the activation of cAMP response element-binding protein (CREB), which in turn upregulates the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[5][6] Enhanced BDNF signaling is believed to be a cornerstone of the therapeutic effects of many antidepressants, promoting neuronal survival, synaptogenesis, and functional recovery.[5][7]
Figure 1: Proposed signaling pathway of Feprosidnine.
Quantitative Data Summary
While specific IC50 and Ki values for Feprosidnine are not widely reported in publicly accessible literature, the following tables provide a template for the types of quantitative data that should be determined experimentally. For context, data for known MAO inhibitors are included.
Table 1: In Vitro Monoamine Oxidase Inhibition
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference Compound |
|---|---|---|---|---|
| Feprosidnine | To be determined | To be determined | To be determined | |
| Clorgyline | 0.006 | 1.3 | 0.0046 | MAO-A Selective |
| Selegiline (L-deprenyl) | 0.82 | 0.011 | 74.5 | MAO-B Selective |
| Moclobemide | 6.1 | >100 | <0.061 | Reversible MAO-A |
Note: IC50 values for reference compounds are illustrative and may vary depending on assay conditions.
Table 2: Preclinical Pharmacokinetic Parameters (Rodent Models)
| Compound | Administration Route | Half-life (t½) (hours) | Bioavailability (F%) | Cmax (ng/mL) | Tmax (hours) |
|---|---|---|---|---|---|
| Feprosidnine | To be determined | To be determined | To be determined | To be determined | To be determined |
| Mephedrone (Rat, Oral) | Oral (30 mg/kg) | ~1.5 | ~10% | ~150 | 0.5 - 1 |
| Methamphetamine (Rat, IV) | IV (1 mg/kg) | ~1.2 | N/A | ~500 | ~0.1 |
Note: Pharmacokinetic data for reference compounds are provided for comparative purposes. These parameters are essential for designing in vivo studies and must be empirically determined for Feprosidnine.
Experimental Protocols
Protocol 1: In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
This protocol allows for the determination of the inhibitory potency (IC50) of Feprosidnine against both MAO-A and MAO-B isoforms.
Figure 2: Workflow for the in vitro MAO inhibition assay.
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4[2]
-
Feprosidnine
-
p-Tyramine (non-selective substrate)[2]
-
Horseradish Peroxidase (HRP)[2]
-
Amplex® Red (or similar fluorogenic probe)[2]
-
Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
96-well black, flat-bottom microplates
-
Microplate reader with fluorescence detection capabilities
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Feprosidnine in DMSO (e.g., 10 mM). Create a serial dilution series in MAO Assay Buffer to achieve final assay concentrations ranging from picomolar to micromolar.
-
Dilute recombinant MAO-A and MAO-B enzymes in MAO Assay Buffer to the working concentration recommended by the supplier.
-
Prepare a substrate working solution containing p-Tyramine, HRP, and Amplex® Red in MAO Assay Buffer. The final concentrations should be optimized, but typical starting points are 200 µM p-Tyramine, 1 U/mL HRP, and 50 µM Amplex® Red.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add 50 µL of MAO Assay Buffer.
-
Add 25 µL of the Feprosidnine dilutions or positive controls to the appropriate wells. For control wells (100% activity), add 25 µL of MAO Assay Buffer.
-
Initiate the reaction by adding 25 µL of the diluted MAO-A or MAO-B enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of the substrate working solution to all wells.
-
Incubate the plate at 37°C for 20-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~535 nm and emission at ~587 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the "no enzyme" blank from all readings.
-
Calculate the percent inhibition for each Feprosidnine concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence of Feprosidnine well / Fluorescence of 100% activity control well))
-
Plot the percent inhibition against the logarithm of the Feprosidnine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Tail Suspension Test (TST) for Antidepressant-Like Activity
The TST is a widely used behavioral assay to screen for potential antidepressant drugs in mice.[8][9] A reduction in immobility time is indicative of an antidepressant-like effect.
Sources
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Feprosidnine - Wikipedia [en.wikipedia.org]
- 4. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 5. BDNF — a key transducer of antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Structural plasticity in mesencephalic dopaminergic neurons produced by drugs of abuse: critical role of BDNF and dopamine [frontiersin.org]
- 7. Neuronal plasticity and neurotrophic factors in drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Tail Suspension Test [jove.com]
- 9. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Mechanism of Action of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Charting the Unexplored Territory of a Novel Scaffold
The compound class characterized by the 2-(4-(trifluoromethyl)phenyl)propan-2-amine scaffold represents a promising area for therapeutic innovation. Structurally related to phenethylamines, these molecules hold potential as modulators of key biological pathways, particularly within the central nervous system. The inclusion of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity, making these analogs attractive candidates for drug development.
However, the therapeutic promise of any novel compound hinges on a deep understanding of its mechanism of action (MoA). Elucidating the MoA is not merely an academic exercise; it is a critical step in drug discovery that informs efficacy, guides safety assessment, and enables rational drug design.[1][2] This guide provides a comprehensive, phased approach for researchers to systematically investigate and define the MoA of novel this compound analogs. Our methodology is designed to be iterative and data-driven, moving from broad, unbiased screening to highly specific target validation and pathway analysis.
A Phased Strategy for Mechanism of Action Elucidation
We propose a multi-phase workflow that logically progresses from target discovery to a comprehensive understanding of the compound's physiological effects. This structured approach ensures that research efforts are efficient, and the data generated at each stage informs the next.
Caption: A Phased Workflow for MoA Elucidation.
Phase 1: Target Identification and Validation
The initial and most critical phase is to identify the direct molecular target(s) of your compound analogs. A multi-pronged approach, combining computational and experimental methods, will yield the most robust results.[3][4]
In Silico Profiling: A Predictive First Step
Before embarking on wet-lab experiments, computational methods can provide valuable, testable hypotheses about potential targets.[5] By comparing the 2D and 3D structure of your analogs to databases of known ligands, you can predict likely protein targets.
-
Key Insight: This step is not for definitive target identification, but to prioritize and guide your experimental screening efforts, saving considerable time and resources.
Unbiased Target Identification via Chemical Proteomics
For truly novel compounds, an unbiased approach is essential to discover targets without preconceived notions.[6] Chemical proteomics techniques, such as affinity purification-mass spectrometry (AP-MS) or Drug Affinity Responsive Target Stability (DARTS), can identify direct binding partners from a complex cellular lysate.[7][8][9][10]
Protocol: Affinity Chromatography for Target Pull-Down
-
Probe Synthesis: Synthesize an analog with a linker and an affinity tag (e.g., biotin). It is crucial to first confirm that this modified analog retains its biological activity.
-
Lysate Preparation: Prepare a cell or tissue lysate under native (non-denaturing) conditions to preserve protein complexes.
-
Affinity Purification: Immobilize the biotinylated probe on streptavidin-coated beads.[11] Incubate the beads with the lysate to allow the probe to bind to its target protein(s).
-
Washing: Perform stringent washes to remove non-specific protein binders.
-
Elution: Elute the probe-protein complexes from the beads.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Potential targets are proteins that are significantly enriched in the probe pull-down compared to control (e.g., beads with a non-biotinylated compound).
Target-Based Screening: Validating Hypotheses
Based on the phenethylamine-like scaffold, G-protein coupled receptors (GPCRs) and monoamine transporters are highly probable target classes.[12][13] Therefore, running a panel of binding and functional assays for these targets is a logical step.[14][15][16]
Table 1: Example Data from a Primary GPCR Binding Screen
| Analog ID | Target Receptor | Binding Affinity (Ki, nM) |
| Cmpd-001 | Dopamine D2 | 15.2 |
| Cmpd-002 | Dopamine D2 | 8.7 |
| Cmpd-003 | Serotonin 5-HT2A | 250.1 |
| Cmpd-004 | Dopamine D2 | >1000 |
Protocol: LanthaScreen™ TR-FRET Competitive Binding Assay
This protocol describes a robust, high-throughput method for quantifying compound binding to a target protein, such as a GPCR or nuclear receptor.[17][18][19]
-
Reagent Preparation: Prepare a 2X solution of the target receptor (e.g., GST-tagged GPCR) and a terbium-labeled anti-GST antibody in the appropriate assay buffer. Prepare a 4X solution of a fluorescently labeled ligand for the target receptor (the "tracer").
-
Compound Plating: Serially dilute the test compounds in DMSO, then further dilute into assay buffer to create a 2X final concentration.
-
Assay Assembly:
-
Add the 2X test compound or control to the wells of a 384-well plate.
-
Add the 4X tracer solution.
-
Add the 2X receptor/antibody mixture to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 1-2 hours), protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 495 nm (terbium) and 520 nm (tracer).
-
Analysis: Calculate the 520/495 emission ratio. A decrease in the TR-FRET ratio indicates displacement of the tracer by the test compound, from which a binding affinity (IC50, then converted to Ki) can be determined.
Phase 2: Elucidating Downstream Signaling Pathways
Once a primary target is validated, the next step is to understand the cellular consequences of its modulation. For many neuro-receptors, this involves changes in second messengers and the recruitment of intracellular signaling proteins.[20]
Caption: Hypothetical Signaling Pathways for a GPCR Target.
Functional Assays: Quantifying Cellular Responses
Functional assays measure the biological output of target engagement. For a Gi-coupled GPCR, this would typically involve a decrease in intracellular cyclic AMP (cAMP). For Gq-coupled receptors, an increase in intracellular calcium would be expected.[21]
Protocol: TR-FRET cAMP Assay for Gi-Coupled Receptors
-
Cell Preparation: Culture cells expressing the target Gi-coupled GPCR. On the day of the assay, harvest and resuspend the cells in stimulation buffer.
-
Compound Treatment: Add serial dilutions of the test compounds to the cell suspension and incubate. Include a known agonist as a positive control.
-
Forskolin Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells except the negative control to induce cAMP production. Incubate for the specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: Add a lysis buffer containing a terbium-labeled anti-cAMP antibody and a fluorescent cAMP tracer.
-
Incubation: Incubate for 60-90 minutes at room temperature.
-
Data Acquisition & Analysis: Read the plate on a TR-FRET reader. High cAMP levels (stimulated by forskolin) prevent the antibody and tracer from interacting, resulting in a low TR-FRET signal. An active Gi agonist will inhibit forskolin-induced cAMP production, leading to a high TR-FRET signal.
Protein-Protein Interactions: The β-Arrestin Pathway
Modern GPCR pharmacology recognizes that signaling is not limited to G-proteins. Many receptors also signal through the recruitment of β-arrestin proteins, which can lead to distinct physiological outcomes (a concept known as biased agonism).[22][23] Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to measure this interaction in live cells.[24][25][26][27]
Protocol: BRET Assay for β-Arrestin Recruitment
-
Plasmid Construction: Create expression vectors for the target GPCR fused to a BRET donor (e.g., Renilla Luciferase, Rluc8) and β-arrestin-2 fused to a BRET acceptor (e.g., Venus or GFP).
-
Cell Transfection: Co-transfect HEK293 cells or another suitable cell line with the two plasmids.
-
Assay Preparation: Plate the transfected cells in a white, 96-well microplate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine-h) to all wells.
-
Data Acquisition: Immediately read the plate on a BRET-capable plate reader, simultaneously measuring the light emission from the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm).
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio indicates that the compound is promoting the interaction between the GPCR and β-arrestin.
Phase 3: Cellular and Physiological Validation
The final phase connects the molecular mechanism to a tangible physiological effect. The specific assays will depend on the therapeutic area, but for CNS-active compounds, electrophysiology is a cornerstone technique.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of a compound's effect on the electrical properties of a neuron, such as firing rate and ion channel currents.[28][29][30][31] For example, if your compound is an agonist at a Gi-coupled D2 receptor on a neuron, you would expect it to activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and a decrease in neuronal firing.
Protocol: Whole-Cell Patch-Clamp Recording
-
Cell/Slice Preparation: Prepare either cultured neurons or acute brain slices from an appropriate animal model.
-
Recording Setup: Place the preparation in a recording chamber on a microscope stage, continuously perfused with artificial cerebrospinal fluid (ACSF).
-
Pipette Preparation: Fabricate a glass micropipette with a tip resistance of 4–6 MΩ and fill it with an appropriate intracellular solution.[28]
-
Obtaining a Seal: Under visual guidance, carefully approach a neuron with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, gaining electrical access to the cell's interior.[29]
-
Baseline Recording: In current-clamp mode, record the neuron's baseline resting membrane potential and firing activity.
-
Compound Application: Perfuse the ACSF containing the test compound onto the neuron.
-
Data Acquisition & Analysis: Record any changes in membrane potential, input resistance, or firing frequency. A hyperpolarization and cessation of firing would be consistent with the activation of a Gi-coupled receptor.
Data Integration and Model Building
The culmination of this multi-phase investigation is the development of a comprehensive MoA model. By integrating data from target identification, pathway analysis, and functional validation, you can build a cohesive narrative that describes how your compound interacts with its primary target, the ensuing signaling cascade, and the ultimate physiological consequence. This model is the foundation for further preclinical and clinical development.
References
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–382. Retrieved from [Link]
-
Zaami, S., et al. (2020). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. PubMed Central. Retrieved from [Link]
-
Hassan, A., et al. (2019). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Psychiatry. Retrieved from [Link]
-
Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
Chemical Science (RSC Publishing). (2023). High-throughput drug target discovery using a fully automated proteomics sample preparation platform. Retrieved from [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. PubMed. Retrieved from [Link]
-
Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Retrieved from [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved from [Link]
-
Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
-
Zhang, X., & Cravatt, B. F. (2024). Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. Annual Reviews. Retrieved from [Link]
-
MedChemComm (RSC Publishing). (n.d.). Affinity-based target identification for bioactive small molecules. Retrieved from [Link]
-
Gorshkov, V., et al. (2022). Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries. PubMed. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol. Retrieved from [Link]
-
ResearchGate. (2016). How to find out the mechanism of action of unknown drug without applying molecular modelling?. Retrieved from [Link]
-
Donthamsetti, P., et al. (2015). Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors. PMC - NIH. Retrieved from [Link]
-
World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. Retrieved from [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
-
ResearchGate. (2020). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. Retrieved from [Link]
-
Jastrzębska-Więsek, M., et al. (2021). Molecular mechanisms of action of stimulant novel psychoactive substances that target the high-affinity transporter for dopamine. PMC - NIH. Retrieved from [Link]
-
Axol Bioscience. (n.d.). patch-clamp-protocol-final.pdf. Retrieved from [Link]
-
Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. PMC. Retrieved from [Link]
-
Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Retrieved from [Link]
-
Frontiers. (n.d.). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
-
Antibodies.com. (2024). Co-immunoprecipitation (Co-IP): The Complete Guide. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]
-
Encyclopedia.pub. (2021). Novel Psychoactive Substances. Retrieved from [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. Retrieved from [Link]
-
Seeking Ligand Bias: Assessing GPCR Coupling to Beta-Arrestins for Drug Discovery. (2013). Seeking Ligand Bias: Assessing GPCR Coupling to Beta-Arrestins for Drug Discovery. NIH. Retrieved from [Link]
-
In-cell arrestin-receptor interaction assays. (2023). In-cell arrestin-receptor interaction assays. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). BRET assay for the detection of arrestin recruitment by GPCRs. Retrieved from [Link]
-
Wikipedia. (n.d.). Mechanism of action. Retrieved from [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved from [Link]
-
Keiser, M. J., et al. (2011). Identifying mechanism-of-action targets for drugs and probes. PMC - PubMed Central. Retrieved from [Link]
-
Al-Harbi, S., et al. (2021). Computational analyses of mechanism of action (MoA): data, methods and integration. NIH. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Retrieved from [Link]
-
BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
Sources
- 1. Mechanism of action - Wikipedia [en.wikipedia.org]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 4. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 5. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. annualreviews.org [annualreviews.org]
- 9. Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Molecular mechanisms of action of stimulant novel psychoactive substances that target the high-affinity transporter for dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 23. Seeking Ligand Bias: Assessing GPCR Coupling to Beta-Arrestins for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Patch Clamp Protocol [labome.com]
- 29. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 30. docs.axolbio.com [docs.axolbio.com]
- 31. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
The Strategic Application of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine in Modern Organic Synthesis
Introduction: A Chiral Amine with Unique Potential
In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is ever-present, particularly in the realms of pharmaceutical and agrochemical development. Chiral amines, in this context, serve as indispensable tools, not only as building blocks but also as powerful resolving agents. Among these, 2-(4-(trifluoromethyl)phenyl)propan-2-amine emerges as a reagent of significant interest. Its structure, featuring a chiral center adjacent to a phenyl ring bearing a trifluoromethyl group, bestows upon it unique properties that can be strategically leveraged in asymmetric synthesis. The electron-withdrawing nature and lipophilicity of the trifluoromethyl moiety can influence the crystalline nature and solubility of diastereomeric salts, potentially enhancing the efficiency of chiral resolutions.
This technical guide provides an in-depth exploration of the primary application of this compound as a chiral resolving agent for racemic carboxylic acids. We will delve into the underlying principles of diastereomeric salt formation and separation, followed by a detailed, field-proven protocol. This document is intended for researchers, scientists, and drug development professionals seeking to employ this versatile reagent in their synthetic endeavors.
Core Application: Chiral Resolution of Racemic Carboxylic Acids via Diastereomeric Salt Formation
The most prominent application of this compound in organic synthesis is as a chiral resolving agent. The fundamental principle of this technique lies in the reaction of a racemic mixture of a chiral carboxylic acid with a single enantiomer of a chiral amine (the resolving agent). This acid-base reaction yields a mixture of two diastereomeric salts. Unlike enantiomers, which possess identical physical properties, diastereomers exhibit distinct physical characteristics, most notably, different solubilities in a given solvent system.[1][2][3] This disparity in solubility allows for their separation through fractional crystallization.
The process can be conceptually broken down into three key stages:
-
Diastereomeric Salt Formation: The racemic carboxylic acid is treated with an enantiomerically pure form of this compound in a suitable solvent.
-
Fractional Crystallization: The solvent system is carefully chosen to maximize the solubility difference between the two diastereomeric salts. The less soluble salt selectively crystallizes out of the solution, while the more soluble one remains in the mother liquor.
-
Liberation of the Enantiopure Acid and Recovery of the Resolving Agent: The isolated diastereomeric salt is then treated with a strong acid to regenerate the enantiomerically enriched carboxylic acid and the resolving agent, which can often be recovered and reused.
The efficiency of the resolution is contingent on several factors, including the choice of solvent, the temperature of crystallization, and the molar ratio of the resolving agent to the racemic acid.[4]
Visualizing the Resolution Workflow
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Experimental Protocol: Resolution of Racemic Ibuprofen
This protocol provides a representative example of the use of (R)-2-(4-(trifluoromethyl)phenyl)propan-2-amine for the resolution of racemic ibuprofen, a widely used non-steroidal anti-inflammatory drug.
Materials:
| Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (example) |
| Racemic Ibuprofen | 15687-27-1 | 206.29 | 10.0 g (48.5 mmol) |
| (R)-2-(4-(Trifluoromethyl)phenyl)propan-2-amine | Not available | 203.21 | 9.85 g (48.5 mmol) |
| Methanol | 67-56-1 | 32.04 | 150 mL |
| Diethyl ether | 60-29-7 | 74.12 | 200 mL |
| 2 M Hydrochloric acid | 7647-01-0 | 36.46 | As needed |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed |
Procedure:
Part 1: Formation and Fractional Crystallization of Diastereomeric Salts
-
In a 250 mL Erlenmeyer flask, dissolve racemic ibuprofen (10.0 g, 48.5 mmol) in methanol (100 mL) with gentle heating.
-
In a separate beaker, dissolve (R)-2-(4-(trifluoromethyl)phenyl)propan-2-amine (9.85 g, 48.5 mmol) in methanol (50 mL).
-
Slowly add the amine solution to the warm ibuprofen solution with continuous stirring.
-
Allow the resulting solution to cool slowly to room temperature. The formation of crystalline precipitate should be observed. For optimal crystallization, it is advisable to let the flask stand undisturbed for 12-24 hours.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol (2 x 10 mL) to remove any adhering mother liquor.
-
Dry the collected crystals in a vacuum oven at 40°C to a constant weight. This solid is the less soluble diastereomeric salt.
Part 2: Liberation of Enantiomerically Enriched Ibuprofen
-
Suspend the dried diastereomeric salt in water (100 mL) in a 250 mL beaker.
-
With vigorous stirring, add 2 M hydrochloric acid dropwise until the solution becomes acidic (pH ~2). This will protonate the carboxylate and liberate the free carboxylic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched ibuprofen.
Part 3: Determination of Enantiomeric Excess
-
The enantiomeric excess (e.e.) of the resolved ibuprofen should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by converting the acid to a methyl ester followed by analysis on a chiral Gas Chromatography (GC) column.
Causality Behind Experimental Choices
-
Solvent Selection: Methanol is chosen as the initial solvent due to its ability to dissolve both the racemic acid and the chiral amine. The solubility of the diastereomeric salts will vary in methanol, allowing for fractional crystallization upon cooling. The choice of solvent is critical and often requires screening of several options (e.g., ethanol, acetone, ethyl acetate) to find the optimal conditions for a given substrate.
-
Stoichiometry: An equimolar amount of the resolving agent is typically used. However, in some cases, using a sub-stoichiometric amount of the resolving agent can be advantageous.[4]
-
Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals and to ensure that the crystallization is a thermodynamically controlled process, leading to a higher purity of the less soluble diastereomer.
-
Acidification: A strong mineral acid like HCl is used to break the ionic bond of the diastereomeric salt and regenerate the free carboxylic acid and the protonated amine.
Broader Applications and Future Outlook
While the primary application of this compound is as a resolving agent, its structural motifs suggest potential for other uses in organic synthesis. The primary amine functionality allows for its incorporation into various molecular scaffolds through reactions such as amide bond formation, reductive amination, and N-arylation. The trifluoromethylphenyl group can be a desirable feature in medicinal chemistry, often enhancing metabolic stability and receptor binding affinity.
Future research may explore the use of this amine as a chiral ligand in metal-catalyzed asymmetric reactions or as a chiral auxiliary. The development of derivatives of this amine could further expand its utility in asymmetric synthesis.
Conclusion
This compound is a valuable tool for the modern synthetic chemist, primarily serving as an effective chiral resolving agent for racemic carboxylic acids. The presence of the trifluoromethyl group can confer advantageous properties to the intermediate diastereomeric salts, facilitating their separation. The straightforward and scalable nature of diastereomeric salt resolution ensures that this chiral amine will continue to be a relevant and practical reagent in the synthesis of enantiomerically pure compounds.
References
-
Ferreira, F., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1849-1857. [Link]
-
Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
-
Chiralpedia. Part 6: Resolution of Enantiomers. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-(4-(Trifluoromethyl)phenyl)propan-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable chemical intermediate. We will move beyond simple procedural lists to explain the chemical principles behind each step, enabling you to troubleshoot effectively and optimize your results.
The unique structure of this compound—featuring a lipophilic trifluoromethyl group and a sterically hindered tertiary amine—presents specific purification challenges. The strong electron-withdrawing nature of the -CF3 group reduces the basicity of the amine compared to its non-fluorinated analogs, a critical factor to consider in methods like acid-base extraction.[1] This guide provides field-proven insights to address these nuances directly.
Section 1: Initial Assessment of the Crude Product
A successful purification strategy begins with a thorough understanding of the crude material. Rushing into a purification method without this initial analysis is the most common source of low yields and poor purity.
Q1: What are the first steps I should take before attempting a large-scale purification?
Answer: Before committing your entire batch of crude material, you must first characterize it on a small analytical scale. This initial investment of time will save significant resources and prevent potential total loss of your product.
-
Homogenize the Crude Material: Ensure the small sample you take is representative of the entire batch. If it's a solid, grind it; if it's a thick oil, swirl or stir it thoroughly.
-
Thin-Layer Chromatography (TLC): This is the quickest way to visualize the complexity of your crude mixture. Test various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Adding 1-2% triethylamine (TEA) to the mobile phase can dramatically reduce streaking and give you a more accurate picture of the number of components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most informative technique. It will not only separate the components but also provide their mass-to-charge ratio. This allows you to confirm the presence of your desired product and tentatively identify impurities by their molecular weights.
-
Proton NMR (¹H NMR): Take a ¹H NMR spectrum of the crude material. Even in a complex mixture, you can often identify the characteristic peaks of your product and estimate its relative proportion. Look for unreacted starting materials or obvious side-products.
Only after this analysis can you design an informed purification strategy, as illustrated in the workflow below.
Caption: Workflow for selecting a purification method.
Q2: What are the likely impurities in my crude this compound?
Answer: Impurities are almost always related to the synthetic route used. Understanding your reaction allows you to anticipate and specifically target them during purification.
| Synthetic Route | Potential Impurities | Rationale / Comments |
| Reductive Amination of 4'-(Trifluoromethyl)phenylacetone | Unreacted Ketone | The ketone starting material is less polar than the amine product. |
| N,N-di-[β-(4-trifluoromethylphenyl)isopropyl]amine | A common side-product in reductive aminations, formed by the product amine reacting with another molecule of the ketone.[2] | |
| Borane-amine complexes | If using NaBH₃CN or similar reducing agents, these may persist through workup. | |
| Reduction of a Nitro Precursor | Unreacted Nitro Compound | The nitro compound is significantly less polar than the amine.[3] |
| Partially Reduced Intermediates (e.g., hydroxylamine) | These can be unstable and may complicate the purification. | |
| Residual Metal Catalyst (e.g., Sn, Fe, Pd) | Often requires a specific workup step, such as filtration through Celite, to remove.[3] | |
| General / Degradation | 4-(Trifluoromethyl)benzoic acid | Can form via hydrolysis of the -CF3 group under harsh basic conditions during workup or reaction.[4] |
| Oxidation Products | Aromatic amines can be susceptible to air oxidation, often leading to colored impurities. |
Section 2: Troubleshooting Purification by Liquid-Liquid Extraction
Acid-base extraction is a powerful first-pass purification step for amines, designed to separate them from neutral or acidic impurities.
Q3: My product isn't extracting into the aqueous acid layer. What's wrong?
Answer: This is a common issue with this specific molecule, and it stems from two of its core properties:
-
Reduced Basicity: The potent electron-withdrawing effect of the trifluoromethyl group makes the amine nitrogen less basic (higher pKa) than a typical alkylamine.[1] Therefore, a weak acid or an insufficient amount of a strong acid may not fully protonate it.
-
High Lipophilicity: The trifluoromethylphenyl group makes the molecule very "greasy" or lipophilic.[5][6] Even when protonated to form the salt, it may have significant solubility in the organic layer.
Solutions:
-
Check the pH: Use a pH meter or pH paper to ensure the aqueous layer is strongly acidic (pH 1-2). A common mistake is adding a stoichiometric amount of acid without accounting for other basic components in the crude mixture.
-
Increase Acid Concentration: Switch from 1M HCl to 2M or even 4M HCl.
-
Multiple Extractions: Perform multiple, smaller-volume extractions rather than one large one. Three extractions with 1/3 volume of aqueous acid are far more efficient than one extraction with the full volume.
-
Increase Agitation: Ensure vigorous mixing to maximize the surface area between the two phases. Use a mechanical stirrer if possible for large-scale extractions.
Q4: I've formed a persistent emulsion during the base wash that won't separate.
Answer: Emulsions are common when dealing with amines and basic solutions. They are stabilized by fine particulates or compounds that act as surfactants.
Solutions:
-
Add Brine: Add a saturated solution of NaCl. This increases the ionic strength and density of the aqueous phase, which often helps break the emulsion.
-
Gentle Swirling: Avoid vigorous shaking. Instead, gently and patiently rock or swirl the separatory funnel.
-
Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets stabilizing the emulsion.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation is a highly effective method to force phase separation.
Section 3: Troubleshooting Purification by Crystallization
Crystallization can provide material of very high purity. The key challenge is often getting the compound to crystallize in the first place, as the free base can be an oil or a low-melting solid.
Q5: My purified amine is an oil and won't solidify. What should I do?
Answer: This is expected for many amines of this type. The most reliable strategy is to convert the amine free base into a crystalline salt. The hydrochloride salt is the most common and is often a stable, high-melting solid.[7][8]
Experimental Protocol: Formation of the Hydrochloride Salt
-
Dissolve the Amine: Dissolve your purified free-base amine oil in a minimal amount of a suitable solvent. Good choices include diethyl ether, ethyl acetate, or dichloromethane.
-
Add HCl Solution: While stirring, slowly add a solution of HCl. You can use:
-
HCl in diethyl ether (commercially available).
-
Gaseous HCl bubbled through the solution.
-
A concentrated aqueous HCl solution (though this introduces water, which may need to be removed).
-
-
Precipitation: The hydrochloride salt will typically precipitate immediately as a white solid.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of the solvent you used for the precipitation (e.g., cold diethyl ether) to remove any surface impurities.
-
Drying: Dry the salt thoroughly under high vacuum.
This salt can then be recrystallized from a suitable solvent system (e.g., ethanol/ether, isopropanol) to achieve very high purity.
Section 4: Troubleshooting Purification by Column Chromatography
Flash column chromatography is the workhorse of lab-scale purification but presents unique challenges for basic amines.
Q6: Why is my amine streaking badly on my silica gel column, and how do I fix it?
Answer: This is the classic problem of purifying amines on silica gel. The surface of silica gel is covered in silanol groups (Si-OH), which are acidic. Your basic amine interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" and elute slowly and broadly (tailing or streaking). In some cases, the binding is irreversible, leading to significant yield loss.[9]
Caption: How a base modifier prevents amine tailing on silica.
Solutions:
-
Add a Competing Base: The most common solution is to add a small amount of a competing amine base to your eluent. This base will occupy the acidic sites on the silica, allowing your product to pass through without strong interaction.[9]
-
Triethylamine (TEA): Add 1-2% TEA to your solvent system (e.g., 90:9:1 Hexane:EtOAc:TEA).
-
Ammonia: For more polar systems, using a mobile phase like 95:5:0.5 DCM:Methanol:Ammonium Hydroxide can be effective.
-
-
Use a Different Stationary Phase:
-
Amine-Functionalized Silica: This silica has been treated to have amine groups on its surface, creating a more basic environment that is ideal for purifying amines.[9]
-
Basic Alumina: Alumina is generally more basic than silica and can be an excellent choice for amine purification, though its separation characteristics are different.
-
-
Reversed-Phase Chromatography: Using a C18 column with a mobile phase buffered at a high pH (e.g., pH 10 with ammonium bicarbonate) will keep your amine in its neutral, free-base form, leading to good retention and sharp peaks.[9]
Section 5: Frequently Asked Questions (FAQs)
Q7: Is my compound stable? What conditions should I avoid?
Answer: Generally, this compound is a stable compound. The carbon-fluorine bonds are very strong.[4] However, there are conditions to be mindful of:
-
Strong Base: While stable to moderate bases (like NaOH for workup), prolonged exposure to very strong or hot basic conditions could potentially lead to the hydrolysis of the trifluoromethyl group to a carboxylic acid.[4]
-
Air Oxidation: Like many aromatic amines, it can be susceptible to slow oxidation upon prolonged exposure to air and light, which can cause discoloration. For long-term storage, it is best kept in a sealed container under an inert atmosphere (Nitrogen or Argon) in a cool, dark place.
-
Strong Oxidizing Agents: Avoid contact with strong oxidizers.
Q8: How do I confirm the purity of my final product?
Answer: A combination of methods should be used to confidently establish the purity of your final compound.
-
NMR Spectroscopy:
-
¹H and ¹³C NMR: This is essential to confirm the structure. The final spectra should be clean, with correct integrations and chemical shifts. The absence of peaks from starting materials or known by-products is a strong indicator of purity.
-
¹⁹F NMR: This is a very sensitive probe for fluorine-containing compounds. Your pure product should show a single, sharp signal for the -CF3 group. The presence of other fluorine-containing peaks indicates impurities.
-
-
LC-MS: Run the final product on an LC-MS system. The chromatogram should show a single major peak at the correct retention time. The mass spectrum for that peak should show the expected molecular ion. This is an excellent way to detect non-volatile or UV-inactive impurities that NMR might miss.
-
Melting Point (MP): If you have a crystalline solid (like the HCl salt), a sharp melting point that is consistent with literature values indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.
-
Elemental Analysis (CHN Analysis): For a final, definitive confirmation of purity, elemental analysis measures the percentage of carbon, hydrogen, and nitrogen. The experimental values should be within ±0.4% of the theoretical values calculated from the molecular formula.
References
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]
-
Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (2024). Troubleshooting — SRU and Amine Blog. Retrieved from [Link]
-
PubMed. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Retrieved from [Link]
-
PubMed Central. (n.d.). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
GENERAL OPERATING PROBLEMS AND THEIR SOLUTIONS OF NATURAL GAS SWEETENING PROCESS (AMINE SYSTEM). (n.d.). Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
PubMed Central. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved from [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Retrieved from [Link]
-
PubChemLite. (n.d.). 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
-
CrystEngComm (RSC Publishing). (n.d.). Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms. Retrieved from [Link]
-
ResearchGate. (n.d.). N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide. Retrieved from [Link]
-
Googleapis.com. (2006). 5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[4-(2-methylpropyl)phenyl]-N′-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluoxetine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]
- Google Patents. (n.d.). EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
-
PubMed Central. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Retrieved from [Link]
-
PMDA. (n.d.). Nitrosamine Impurities. Retrieved from [Link]
-
ResearchGate. (2025). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]
-
Pure Synth. (n.d.). Nitrosamine Impurities. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride | 1081-78-3 [sigmaaldrich.com]
- 9. biotage.com [biotage.com]
Technical Support Center: Synthesis of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine
An in-depth guide to identifying and mitigating common impurities in the synthesis of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine.
Welcome to the technical support guide for the synthesis of this compound. This document provides researchers, chemists, and process development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you anticipate, identify, and resolve common challenges encountered during synthesis, thereby improving yield, purity, and process robustness.
The primary and most industrially relevant synthetic route to this tertiary amine is the direct reductive amination of 4'-(Trifluoromethyl)acetophenone. This guide will focus predominantly on this pathway, addressing the key impurities and side reactions associated with it.
Part 1: The Reductive Amination Pathway - Core Troubleshooting
Reductive amination is a powerful and widely used transformation that converts a carbonyl group into an amine via an intermediate imine or iminium ion.[1][2] The direct, one-pot synthesis of this compound from 4'-(Trifluoromethyl)acetophenone and an ammonia source is efficient but requires careful control of reaction parameters to prevent byproduct formation.
Visualizing the Core Reaction and Side Products
The diagram below illustrates the intended reaction pathway and the branching points that lead to common impurities.
Caption: Reductive amination pathway and common impurity formation routes.
Frequently Asked Questions (FAQs): Reductive Amination
Question 1: My reaction has stalled. I see a significant amount of unreacted 4'-(Trifluoromethyl)acetophenone by TLC/LC-MS. What is the likely cause?
Answer: This is a common issue that typically points to problems in the initial imine formation step, which is the equilibrium-driven and often rate-limiting part of the reaction.
-
Causality - The "Why": Imine formation from a ketone and ammonia is reversible and requires slightly acidic conditions to protonate the carbonyl oxygen, making it more electrophilic.[1] If the pH is too low, the ammonia source will be fully protonated and non-nucleophilic. If the pH is too high, the carbonyl is not sufficiently activated. Furthermore, the water generated during this step can shift the equilibrium back to the starting materials.
-
Troubleshooting Protocol:
-
Verify pH: The optimal pH range for reductive amination is typically 5-6.[3] If you are using ammonium acetate as the ammonia and acid source, ensure the stoichiometry is correct. If using another ammonia source (like aqueous ammonia or ammonia in an alcohol), you may need to add a catalytic amount of a weak acid like acetic acid.
-
Water Removal: If the reaction kinetics are slow, consider using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene) to remove water azeotropically and drive the equilibrium toward the imine. For lab-scale reactions not amenable to a Dean-Stark, adding a dehydrating agent like molecular sieves (3Å or 4Å) can be effective.
-
Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) during the initial condensation phase can improve the rate of imine formation before the reducing agent is added.
-
Question 2: My main impurity is 1-(4-(Trifluoromethyl)phenyl)ethanol. How can I prevent its formation?
Answer: The formation of the corresponding secondary alcohol is a classic sign of a non-selective reducing agent or improper reaction conditions.
-
Causality - The "Why": The reaction vessel contains both the starting ketone and the intermediate imine/iminium ion. Many hydride reducing agents can reduce both functional groups. The goal is to use a reagent that selectively reduces the protonated iminium ion much faster than it reduces the ketone.[4]
-
Solution - Reagent Selection: The choice of reducing agent is the most critical factor.[5]
-
Avoid: Sodium Borohydride (NaBH₄). It is a powerful reducing agent that will readily reduce the starting ketone, especially at neutral or acidic pH.[4][5]
-
Recommend: Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB). This is the reagent of choice for most modern reductive aminations.[2][5] It is a milder, more sterically hindered borohydride that is particularly selective for the reduction of iminium ions over ketones.[2] It is also stable in weakly acidic conditions, making it ideal for one-pot procedures.
-
Alternative: Sodium Cyanoborohydride (NaBH₃CN). This reagent is also selective for iminium ions at controlled pH.[1][4] However, it is highly toxic and can liberate hydrogen cyanide (HCN) gas upon acidification during workup, requiring stringent safety precautions.[1]
-
| Reducing Agent | Selectivity for Imine/Iminium | Key Considerations |
| Sodium Borohydride (NaBH₄) | Low | High risk of alcohol byproduct formation.[5] |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Effective, but highly toxic (cyanide risk).[1][4] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Very High | Excellent selectivity, safer handling.[2][5] |
Question 3: I am seeing other amine-related impurities. What are they and how do I avoid them?
Answer: While less common when starting from ammonia to make a primary amine which is then alkylated, side reactions involving the amine product can occur, especially under harsh conditions or with different starting materials. For this specific synthesis, the key secondary reaction to consider is the formation of a dimer or oligomer. However, a more relevant impurity, especially if using a substituted amine, would be over-alkylation. In this specific synthesis, the most likely amine-related impurity is a secondary amine formed from the product reacting with another molecule of the ketone.
-
Causality - The "Why": The newly formed primary amine product is itself a nucleophile. It can compete with ammonia and react with another molecule of the starting ketone to form a new, bulkier imine, which is then reduced to a secondary amine impurity.
-
Troubleshooting Protocol:
-
Stoichiometry Control: Use a large excess of the ammonia source relative to the ketone. This statistically favors the reaction of the ketone with ammonia rather than with the product amine.[5]
-
Controlled Addition: Consider a semi-batch process where the ketone is added slowly to a solution containing the ammonia source and the reducing agent. This maintains a low concentration of the ketone, minimizing its opportunity to react with the product.
-
Temperature Management: Keep the reaction temperature as low as reasonably possible to maintain a good rate. Exothermic reactions or excessive heating can promote side reactions.
-
Decision-Making Workflow for Troubleshooting
This flowchart provides a logical sequence for diagnosing and solving common issues in the synthesis.
Caption: A troubleshooting decision tree for reductive amination.
Part 2: General Purification Strategies
Question 4: What is the best way to purify the final product and remove these impurities?
Answer: The purification strategy depends on the nature and quantity of the impurities.
-
Acid-Base Extraction: Being a basic amine, the product can be effectively separated from neutral impurities like the unreacted ketone and the alcohol byproduct.
-
Protocol:
-
Dilute the reaction mixture with a water-immiscible organic solvent (e.g., methyl tert-butyl ether, dichloromethane).
-
Extract with an acidic aqueous solution (e.g., 1M HCl). The amine product will move to the aqueous layer as the hydrochloride salt, while neutral impurities remain in the organic layer.
-
Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., 2M NaOH) to a pH > 12.
-
Extract the free amine product back into an organic solvent.
-
Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Crystallization: The product, often as its hydrochloride salt, can be purified by crystallization.[6] This is particularly effective for removing small amounts of structurally similar impurities. Experiment with different solvent systems (e.g., isopropanol/heptane, ethanol/ether) to find optimal conditions.
-
Column Chromatography: For high-purity requirements or difficult separations, silica gel chromatography is a reliable option. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with a solvent like ethyl acetate containing a small amount of a base (e.g., 1% triethylamine) to prevent peak tailing, is usually effective.
References
- Minimizing byproduct formation in reductive amination. (n.d.). Benchchem. Retrieved January 17, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEum9-eOqebpjaga_P4ayM8PQ4vngLd5rcLCdppLWEzO-qUQyzHxylqtquhUICUgfTChK0dbL34ZwHMrh_kXlXHNA-Ezep27EWOaKVn4V9S5_6Fv_iiljdeyObU9PR6YuIZCgB4W3sfEMFfxKrwuNhXifZYIE9mwigS50K5JN7IpOL6aHLby5mlhrRLxRDFK_l-mA==]
- Reductive amination. (2023, December 29). In Wikipedia. [https://en.wikipedia.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [https://www.organic-chemistry.
- Ferreira, B., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(3), 369.
- 2-Methyl-N-(4-(trifluoromethyl)phenethyl)propan-1-amine. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE81bFRE32v4pL7oO3qEEN98fSMQL2iS3pqCE7FUucMpVNdFrIEL64F7sLxqctEmMhZLXGWlAhAv4-uN4Zj_PI3l9QTEnqvLD6mR5FzrqHqoGX07OwNUyCZst_LqSYHQW82xfjXm94=]
- Powers, I. G., & Wu, J. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30283–30290. [https://pubs.acs.org/doi/10.1021/acsomega.2c03738]
- A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. (2021). Google Patents. [https://patents.google.
- 4'-(Trifluoromethyl)acetophenone. (n.d.). Oakwood Chemical. [https://oakwoodchemical.com/Products/4-Trifluoromethyl-acetophenone]
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [https://www.masterorganicchemistry.
- This compound hydrochloride. (n.d.). BLDpharm. [https://www.bldpharm.com/products/15996-89-1.html]
Sources
optimizing reaction conditions for the synthesis of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine
Technical Support Center: Synthesis of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this multi-step synthesis. The narrative below moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
The most reliable and scalable pathway to synthesize the target tertiary amine involves a two-stage process:
-
Stage 1: Grignard Reaction. Synthesis of the tertiary alcohol intermediate, 2-(4-(trifluoromethyl)phenyl)propan-2-ol, via the reaction of methylmagnesium bromide with 4'-(trifluoromethyl)acetophenone.
-
Stage 2: Ritter Reaction & Hydrolysis. Conversion of the tertiary alcohol to the corresponding N-acetyl amide using acetonitrile in a strong acid, followed by hydrolysis to yield the final primary amine.[1]
Overall Synthetic Workflow
The diagram below outlines the complete synthetic pathway from the starting ketone to the final amine product.
Caption: Overall synthetic workflow for the preparation of the target amine.
Part 1: Synthesis of the Tertiary Alcohol Intermediate
The formation of the tertiary alcohol, 2-(4-(trifluoromethyl)phenyl)propan-2-ol, is a critical first step. The Grignard reaction is a fundamental and powerful tool for C-C bond formation, ideally suited for this conversion.[2]
Frequently Asked Questions (FAQs): Grignard Reaction
Q: Why is the Grignard reaction the preferred method for synthesizing the tertiary alcohol precursor? A: The Grignard reaction provides a direct and high-yielding route to tertiary alcohols from ketones.[3] The nucleophilic methyl group from methylmagnesium bromide (CH₃MgBr) readily attacks the electrophilic carbonyl carbon of 4'-(trifluoromethyl)acetophenone.[3] This method is highly efficient and uses readily available starting materials.
Q: What are the most critical parameters for a successful Grignard reaction? A: The absolute exclusion of moisture is paramount. Grignard reagents are potent bases and will be instantly quenched by any protic source (water, alcohols), leading to reaction failure.[4] Key parameters include:
-
Anhydrous Conditions: All glassware must be oven- or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon).[4]
-
Solvent Quality: Use only anhydrous grade ethers (diethyl ether or THF).
-
Magnesium Activation: The surface of the magnesium turnings must be reactive.[5]
Experimental Protocol: Synthesis of 2-(4-(Trifluoromethyl)phenyl)propan-2-ol
-
Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. If the reaction is sluggish, add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the formation of the Grignard reagent.[5]
-
Grignard Formation: Add a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise to the magnesium turnings. Maintain a gentle reflux.
-
Ketone Addition: Once the Grignard reagent has formed (solution turns cloudy and gray), cool the flask to 0 °C in an ice bath. Add a solution of 4'-(trifluoromethyl)acetophenone (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until the starting ketone is consumed (monitor by TLC).
-
Work-up: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. Purify further by flash chromatography or distillation if necessary.
Troubleshooting Guide: Grignard Reaction
Q: My Grignard reaction fails to initiate. The solution remains clear, and the magnesium is unreactive. What should I do? A: This is a common issue, usually due to a passivating oxide layer on the magnesium or trace moisture.
-
Causality: The magnesium surface is coated with MgO, which prevents the reaction with the alkyl halide.
-
Solution:
-
Mechanical Activation: Before starting, gently crush the magnesium turnings in a dry mortar and pestle to expose fresh, unoxidized surfaces.[5]
-
Chemical Activation: Add a small crystal of iodine. The iodine etches the magnesium surface, exposing fresh metal.
-
Initiator: Add a few drops of 1,2-dibromoethane. It reacts with magnesium to form ethylene gas and MgBr₂, activating the surface.
-
Ensure Anhydrous Conditions: Double-check that all glassware is bone-dry and solvents are anhydrous.[4]
-
Q: The yield of my tertiary alcohol is low, and I've isolated a significant amount of 4,4'-bis(trifluoromethyl)biphenyl. What is the cause? A: This points to Wurtz-type coupling, a common side reaction.
-
Causality: This can happen if the Grignard reagent reacts with any unreacted aryl halide. However, in this specific synthesis, it's more likely that side reactions are consuming the Grignard reagent, leading to an overall poor yield. Another common byproduct is benzene, formed if the Grignard reagent reacts with trace water.
-
Solution:
-
Control Temperature: Add the ketone solution slowly at 0 °C to manage the exothermic reaction and minimize side reactions.[5]
-
Purity of Reagents: Ensure the 4'-(trifluoromethyl)acetophenone is pure and dry.
-
Reverse Addition: In some cases, adding the Grignard reagent to the ketone solution (reverse addition) can minimize side reactions, although this is less common.
-
Caption: Troubleshooting flowchart for Grignard reaction initiation.
Part 2: Synthesis of the Target Amine via Ritter Reaction
The Ritter reaction is a classic and effective method for converting tertiary alcohols into N-tert-alkyl amides, which are then hydrolyzed to the desired primary amine.[1][6]
Frequently Asked Questions (FAQs): Ritter Reaction
Q: What is the mechanism of the Ritter reaction? A: The reaction proceeds in a few key steps:[7][8][9]
-
Carbocation Formation: The strong acid protonates the hydroxyl group of the tertiary alcohol, which then leaves as a water molecule to form a stable tertiary carbocation.
-
Nucleophilic Attack: The nitrogen atom of the nitrile (in this case, acetonitrile) acts as a nucleophile and attacks the carbocation.
-
Nitrilium Ion Formation: This attack forms a stable nitrilium ion intermediate.
-
Hydrolysis: During aqueous work-up, the nitrilium ion is hydrolyzed to the corresponding N-alkyl amide.
Q: Why is a strong acid essential, and which one should I use? A: A strong, non-nucleophilic acid is required to facilitate the formation of the carbocation from the alcohol.[10] Sulfuric acid (H₂SO₄) is most common. The acid must be strong enough to protonate the alcohol and promote dehydration, but its conjugate base should be a poor nucleophile to avoid competing reactions with the carbocation.
Experimental Protocol: Synthesis of this compound
Step A: Ritter Reaction (Amide Formation)
-
Setup: In a flask equipped with a stirrer and cooled in an ice bath (0-5 °C), add the tertiary alcohol (1.0 equivalent) to acetonitrile (5-10 equivalents, acting as both reactant and solvent).
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) dropwise, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis shows the consumption of the starting alcohol.
-
Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralization & Extraction: Carefully neutralize the solution with a strong base (e.g., 10M NaOH) to pH 8-9. Extract the product (the N-acetyl amide) with an organic solvent like ethyl acetate or dichloromethane.
-
Isolation: Dry the combined organic layers, filter, and concentrate to yield the crude amide.
Step B: Amide Hydrolysis
-
Setup: Combine the crude amide from the previous step with 6M hydrochloric acid (10-15 equivalents) in a round-bottom flask fitted with a reflux condenser.[1]
-
Hydrolysis: Heat the mixture to reflux (approx. 100 °C) for 12-18 hours.[1] Monitor the reaction by TLC until the starting amide has disappeared.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Basification: Slowly and carefully add 10M sodium hydroxide solution until the pH is >12 to deprotonate the ammonium salt and liberate the free amine.[1]
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate to yield the crude amine.[1] The final product can be purified by distillation under reduced pressure.
Troubleshooting Guide: Ritter Reaction & Hydrolysis
Q: My Ritter reaction is very slow or stalls, with significant starting alcohol recovered. What went wrong? A: This usually points to insufficient carbocation formation.
-
Causality: The acidic conditions may not be strong enough to promote efficient dehydration of the alcohol. This can be due to low acid concentration or the presence of excess water.
-
Solution:
-
Acid Concentration: Ensure you are using concentrated sulfuric acid. The molar ratio of acid to alcohol is critical; you may need to increase it slightly (e.g., from 2 to 3 equivalents).
-
Anhydrous Reactants: While the reaction generates water, starting with dry alcohol and acetonitrile is crucial for reproducibility.
-
Temperature: While the initial addition is done at 0 °C, the reaction itself typically needs to be stirred at room temperature or slightly warmed (e.g., 40-50 °C) to proceed at a reasonable rate.
-
Q: After hydrolysis, my final amine yield is very low, but the amide seemed to form cleanly. Where is the issue? A: The problem likely lies in either incomplete hydrolysis or a difficult work-up.
-
Causality:
-
Incomplete Hydrolysis: Amides can be very stable, and hydrolysis may require prolonged refluxing. If the reaction is stopped too soon, you will have a mixture of amide and amine.
-
Product Loss During Work-up: The amine product is basic and will be protonated in the acidic hydrolysis solution, making it highly water-soluble. If the solution is not made sufficiently basic during the work-up (pH > 12), the amine will not be fully deprotonated and will remain in the aqueous layer, leading to poor extraction efficiency.
-
-
Solution:
-
Monitor Hydrolysis: Use TLC to confirm the complete disappearance of the amide spot before stopping the reaction.
-
Thorough Basification: Be meticulous when adding the NaOH solution. Use pH paper or a pH meter to confirm the aqueous layer is strongly basic (pH > 12) before performing the extraction.
-
Multiple Extractions: Perform at least three extractions with your organic solvent to ensure complete recovery of the amine.
-
Data Summary Tables
Table 1: Recommended Reaction Parameters for Grignard Synthesis
| Parameter | Recommended Value | Rationale |
| Equivalents of Mg | 1.2 - 1.5 eq | Ensures complete consumption of the alkyl halide. |
| Equivalents of CH₃Br | 1.1 - 1.3 eq | A slight excess ensures all magnesium reacts. |
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents stabilize the Grignard reagent. |
| Ketone Addition Temp. | 0 °C | Controls the exothermic reaction and minimizes side products.[5] |
| Reaction Time | 1 - 3 hours at RT | Typically sufficient for complete conversion after addition. |
| Quenching Agent | Saturated aq. NH₄Cl | A mild acid source to protonate the alkoxide without causing side reactions. |
Table 2: Recommended Reaction Parameters for Ritter Reaction & Hydrolysis
| Parameter | Recommended Value | Rationale |
| Nitrile | Acetonitrile | Readily available, acts as both solvent and reactant. |
| Acid Catalyst | Conc. H₂SO₄ (2-3 eq) | Strong, non-nucleophilic acid promotes carbocation formation.[10] |
| Ritter Reaction Temp. | 0 °C (addition), then RT | Balances control over exotherm with a reasonable reaction rate. |
| Hydrolysis Conditions | 6M HCl, Reflux | Strong acidic conditions are required to hydrolyze the stable amide.[1] |
| Hydrolysis Time | 12 - 18 hours | Ensures complete conversion of the intermediate amide. |
| Final Work-up pH | > 12 | Critical for deprotonating the amine salt for efficient extraction. |
References
- Grokipedia. Leuckart reaction.
- Wikipedia. Leuckart reaction.
- MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
- Scientific & Academic Publishing.
- Alfa Chemistry. Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
- BenchChem. Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohols.
- BenchChem. Technical Support Center: Grignard Reactions for Tertiary Alcohol Synthesis.
- Organic Chemistry Portal. Nitrile to Amine - Common Conditions.
- BenchChem.
- Organic-Chemistry.org. Ritter Reaction.
- Wikipedia. Ritter reaction.
- ResearchGate.
- Organic Chemistry Portal. Ritter Reaction.
- Organic Chemistry Key Term. Ritter Reaction Definition.
- PMC.
- Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction.
- NROChemistry. Ritter Reaction.
- BenchChem. Application Notes and Protocols for the Reductive Amination of 3-(3-(trifluoromethyl)phenyl)propanal.
- Fiveable. Ritter Reaction Definition - Organic Chemistry Key Term.
- OpenOChem Learn. Ritter Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Empowering alcohols as carbonyl surrogates for Grignard-type reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Ritter Reaction [organic-chemistry.org]
- 9. Ritter Reaction | NROChemistry [nrochemistry.com]
- 10. fiveable.me [fiveable.me]
challenges in the scale-up of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine production
<
Welcome to the technical support center for the synthesis and scale-up of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this important amine intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure a robust and scalable process.
Overview of Synthetic Strategies
The synthesis of the tertiary amine, this compound, can be approached through several synthetic routes. The most common and industrially relevant methods often start from 4'-(Trifluoromethyl)acetophenone. Key transformations include the formation of a C-N bond at the tertiary carbon. The two primary strategies discussed in this guide are the Ritter Reaction and Reductive Amination.
A high-level overview of a common synthetic pathway is illustrated below.
Caption: General synthesis workflow for this compound via a Ritter reaction pathway.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during synthesis and scale-up.
Low Yield and Incomplete Conversion
Question: We are experiencing low yields (<60%) during the Ritter reaction step. HPLC analysis shows a significant amount of unreacted tertiary alcohol starting material. What are the potential causes and how can we improve the conversion?
Answer: Low conversion in a Ritter reaction is a common challenge, often related to carbocation stability and reaction conditions. The reaction proceeds through the formation of a tertiary carbocation from the alcohol, which is then trapped by the nitrile.[1][2]
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The formation of the tertiary carbocation is acid-catalyzed. On scale-up, localized dilution or insufficient acid can stall the reaction.
-
Causality: Strong acids like sulfuric acid are required to protonate the alcohol and facilitate the loss of water to form a stable carbocation.[3] If the acid is not concentrated enough, this equilibrium will not favor the carbocation.
-
Troubleshooting Protocol:
-
Ensure the use of concentrated sulfuric acid (98%).
-
During addition, maintain a low temperature (0-5 °C) to control exotherms, but ensure the final reaction temperature is sufficient to drive the reaction (this may require careful optimization).
-
Consider using a slight excess of the acid catalyst. However, be aware that too much acid can lead to side reactions.[4]
-
-
-
Water Content: The Ritter reaction is sensitive to water, which can hydrolyze the intermediate nitrilium ion back to the starting material or quench the carbocation.
-
Causality: Water acts as a competing nucleophile. On a larger scale, ensuring anhydrous conditions can be more challenging.
-
Troubleshooting Protocol:
-
Use anhydrous solvents and reagents. Dry all glassware thoroughly.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.
-
-
-
Reaction Temperature and Time: The reaction may be kinetically slow.
-
Causality: While initial addition is done at low temperatures for safety, the reaction may require a higher temperature to proceed to completion.
-
Troubleshooting Protocol:
-
After the initial exothermic addition, allow the reaction to slowly warm to room temperature or slightly above.
-
Monitor the reaction progress by taking aliquots and analyzing via TLC or HPLC. Extend the reaction time until the starting material is consumed.
-
-
Impurity Formation
Question: Our final product is contaminated with a significant olefin byproduct, 1-(Trifluoromethyl)-4-(prop-1-en-2-yl)benzene. How is this formed and how can we prevent it?
Answer: The formation of this olefin is a classic side reaction in acid-catalyzed reactions involving tertiary carbocations.
Mechanism of Formation: The tertiary carbocation intermediate, instead of being trapped by the nitrile, can undergo an elimination reaction (E1 pathway) by losing a proton from an adjacent methyl group.
Caption: Competing pathways for the tertiary carbocation intermediate.
Troubleshooting and Minimization:
-
Control Temperature: Higher temperatures favor elimination over substitution.
-
Causality: Elimination reactions generally have a higher activation energy. Keeping the reaction temperature as low as possible while still achieving a reasonable reaction rate will favor the desired Ritter pathway.
-
Protocol: Maintain the reaction temperature below 25 °C if possible. Careful monitoring is key.
-
-
Choice of Nitrile: While hydrogen cyanide (or a source like TMSCN) is often used, other nitriles can be employed.[2] The nucleophilicity of the nitrile can influence the rate of the desired reaction.
-
Causality: A more nucleophilic nitrile can trap the carbocation more efficiently, outcompeting the elimination pathway.
-
Protocol: While HCN is standard for producing the formamide, if elimination is a persistent issue, exploring alternative nitrile sources or additives that may enhance nucleophilicity could be a research avenue.
-
-
Acid Choice: While sulfuric acid is common, other strong, non-nucleophilic acids could be explored.
-
Causality: The counter-ion of the acid can influence the reaction environment. In some cases, acids like triflic acid have been used, though cost is a major consideration for scale-up.[3]
-
Challenges in Scale-Up
Question: We successfully synthesized the compound on a 10g scale, but when we moved to a 1kg scale, we faced a significant exotherm during the Grignard reaction and the subsequent workup was problematic. What should we consider for a safer and more efficient scale-up?
Answer: Scaling up reactions, especially highly exothermic ones like Grignard reactions, presents significant challenges that are not always apparent at the lab scale.[5][6]
Key Scale-Up Considerations:
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Key Challenges & Recommendations |
| Heat Transfer | High surface-area-to-volume ratio, efficient heat dissipation. | Low surface-area-to-volume ratio, risk of thermal runaway.[5] | Recommendation: Use a jacketed reactor with controlled coolant flow. Employ slow, subsurface addition of the Grignard reagent to the ketone solution to manage the exotherm.[6] |
| Mixing | Magnetic stirrer provides adequate mixing. | Mechanical stirrer required. Dead zones can lead to localized "hot spots" and side reactions.[5] | Recommendation: Use an appropriate impeller (e.g., pitched-blade turbine) to ensure good agitation and homogeneity. Baffles in the reactor can also improve mixing efficiency. |
| Reagent Addition | Rapid addition is often manageable. | Slow, controlled addition is critical. | Recommendation: Use a calibrated addition pump for the Grignard reagent. Monitor the internal temperature closely and have an emergency cooling plan in place. |
| Workup/Quench | Quenching with aqueous acid in a flask is straightforward. | Quenching a large volume can be highly exothermic and can generate gas. | Recommendation: Perform a "reverse quench" by slowly adding the reaction mixture to a cooled, stirred solution of the quenching agent (e.g., aqueous ammonium chloride). This maintains better temperature control. |
Alternative Synthetic Route: Reductive Amination
For some applications, a direct reductive amination of 4'-(Trifluoromethyl)propiophenone might be considered. This one-pot method converts the ketone directly to the amine.[7]
Question: We are exploring a one-pot reductive amination using ammonia and a reducing agent. What are the common pitfalls of this method?
Answer: Direct reductive amination can be efficient but is often plagued by issues of selectivity and byproduct formation.[8][9]
Common Challenges:
-
Formation of Secondary Amine Impurities: The primary amine product can react with another molecule of the ketone to form an imine, which is then reduced to a secondary amine impurity.
-
Reduction of the Ketone: The reducing agent can directly reduce the starting ketone to the corresponding alcohol, 1-(4-(trifluoromethyl)phenyl)propan-1-ol.
-
Harsh Reaction Conditions: Many classical reductive amination methods, like the Leuckart reaction, require very high temperatures (120-165 °C) which can lead to degradation.[10][11]
Recommended Protocol using a Selective Reducing Agent:
A more modern and selective approach uses sodium triacetoxyborohydride (STAB), which is milder and preferentially reduces the iminium ion over the ketone.[12][13]
-
Reaction Setup: In a suitable reactor under an inert atmosphere, dissolve 4'-(Trifluoromethyl)propiophenone (1.0 eq) in a suitable solvent (e.g., dichloroethane).
-
Amine Source: Add a source of ammonia, such as ammonium acetate (approx. 10 equivalents).[12]
-
Reducing Agent: Add sodium triacetoxyborohydride (STAB) (approx. 1.5 equivalents) portion-wise to control any gas evolution and exotherm.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by HPLC or TLC for the disappearance of the starting ketone.
-
Workup: Carefully quench the reaction with an aqueous base (e.g., NaOH solution) and extract the product with an organic solvent.
-
Purification: The product can be purified by distillation or by forming a hydrochloride salt and recrystallizing.
References
-
Ritter, J. J.; Minieri, P. P. A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. J. Am. Chem. Soc.1948 , 70 (12), 4045–4048. [Link]
-
OpenOChem Learn. Ritter Reaction. [Link]
-
NROChemistry. Ritter Reaction. [Link]
-
Grokipedia. Ritter reaction. [Link]
-
Wikipedia. Leuckart reaction. [Link]
-
Journal of the Indian Chemical Society. Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid (SBNPSA) under solvent-free conditions. [Link]
-
HWS Labortechnik. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
- Google Patents. Process of preparing Grignard reagent.
-
Wikipedia. Reductive amination. [Link]
-
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
ResearchGate. The reaction scheme in the reductive amination of propiophenone with... [Link]
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
Sources
- 1. Ritter Reaction | OpenOChem Learn [learn.openochem.org]
- 2. Ritter Reaction | NROChemistry [nrochemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. ias.ac.in [ias.ac.in]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. US9145341B2 - Process of preparing Grignard reagent - Google Patents [patents.google.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 11. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
stability and storage conditions for 2-(4-(Trifluoromethyl)phenyl)propan-2-amine
Technical Support Center: 2-(4-(Trifluoromethyl)phenyl)propan-2-amine
Introduction
This technical guide provides in-depth stability data, storage recommendations, and troubleshooting advice for this compound and its common salt form, the hydrochloride. As a crucial building block in pharmaceutical research and development, maintaining the integrity of this compound is paramount for reproducible and reliable experimental outcomes. This document is intended for researchers, chemists, and quality control professionals who handle this reagent.
Core Storage & Handling Recommendations
Proper storage is the most critical factor in preserving the shelf-life of this compound. The primary amine functionality and the electron-withdrawing nature of the trifluoromethyl group dictate its handling requirements.
Summary of Recommended Conditions
| Parameter | Short-Term Storage (< 3 months) | Long-Term Storage (> 3 months) | Rationale |
| Temperature | Room Temperature (20-25°C)[1][2] | 2-8°C (Refrigerated) | Reduces risk of thermal degradation and slows oxidative processes. |
| Atmosphere | Tightly sealed container[3] | Inert Gas (Argon or Nitrogen) Blanket | The amine group is susceptible to oxidation and reaction with atmospheric CO₂. An inert atmosphere is the best preventative measure. |
| Light | Store in an opaque or amber vial | Store in the dark (e.g., inside a cabinet)[3] | Aromatic compounds can be sensitive to photodegradation. |
| Moisture | Sealed in a dry environment[1][2] | Use of a desiccator is recommended | The compound, especially its hydrochloride salt, is hygroscopic. Moisture absorption can compromise sample integrity and weighing accuracy. |
| Container | Original supplier vial (glass) | Tightly sealed glass vial with a PTFE-lined cap | Prevents contamination and reaction with container materials. |
Note: The hydrochloride salt is generally more stable to atmospheric oxidation than the free base due to the protonation of the amine. However, it is typically more hygroscopic.
Scientific Rationale: Understanding Degradation
The stability of this compound is primarily influenced by its primary amine group. Understanding the potential degradation pathways allows for proactive prevention.
Potential Degradation Pathways
-
Oxidation: The lone pair of electrons on the nitrogen atom is susceptible to attack by atmospheric oxygen. This process can be accelerated by light and trace metal impurities, often leading to the formation of colored byproducts (nitroso, nitro compounds) and a decrease in purity.
-
Carbamate Formation: Primary amines can react reversibly with carbon dioxide (CO₂) from the atmosphere to form carbamate salts. While this may not be a permanent degradation, it can lead to inaccurate weighing and introduce impurities into reactions.
-
Hygroscopicity: The amine and its hydrochloride salt can readily absorb atmospheric moisture. This adds mass to the sample, leading to errors in concentration, and can facilitate other degradation pathways that require water.
Below is a diagram illustrating the primary environmental factors that can compromise the compound's stability.
Caption: Key environmental factors affecting the stability of the compound.
Troubleshooting Guide
This section addresses specific issues you may encounter, providing potential causes and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| The white/off-white solid has developed a yellow or brown tint. | Oxidation: The amine has likely undergone air oxidation, a common pathway for primary aromatic amines. | 1. Assess Purity: Use HPLC, LC-MS, or NMR to quantify the level of impurity. 2. Evaluate Fitness-for-Use: For sensitive applications, the material may be unsuitable. For less sensitive steps, it might still be usable. 3. Prevention: For the remaining stock, flush the vial with argon or nitrogen before sealing and store in the dark at a reduced temperature (2-8°C). |
| The mass of the compound has increased upon re-weighing. | Moisture Absorption (Hygroscopicity): The compound, particularly the HCl salt, has absorbed atmospheric water. | 1. Dry the Sample: Dry the material under a high vacuum for several hours. Caution: Do not heat without prior thermal stability analysis (TGA). 2. Re-weigh: Confirm the mass has returned to the expected value. 3. Prevention: Store the vial in a desiccator. For weighing, use a glove box with a dry atmosphere if possible, or be quick and cap the vial immediately. |
| Solubility issues are observed in a solvent where it was previously soluble. | Degradation or Salt Formation: The compound may have degraded into less soluble impurities, or the free base may have reacted with atmospheric CO₂ to form a less soluble carbamate salt. | 1. Confirm Identity: Re-run characterization analytics (e.g., NMR) to check for structural changes. 2. Attempt Mild Sonication: Gentle sonication may help dissolve the material. 3. Consider pH Adjustment: If working with the free base, a small amount of acid can break up carbamates and aid dissolution in polar solvents. |
| Analytical data (NMR, LC-MS) shows unexpected peaks. | Compound Degradation or Residual Impurities: New peaks indicate the presence of impurities from degradation or from the original synthesis. | 1. Identify Impurity: Attempt to identify the structure of the impurity via mass spectrometry or comparison with known degradation profiles. 2. Purify: If necessary, the material can be re-purified using an appropriate method like column chromatography or recrystallization. 3. Review Storage: Re-evaluate your storage conditions against the recommendations in this guide to prevent further degradation. |
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues.
Frequently Asked Questions (FAQs)
-
Q1: Which form is more stable, the free base or the hydrochloride salt?
-
A1: The hydrochloride salt is generally more resistant to oxidative degradation because the amine's lone pair of electrons is protonated. However, it is significantly more hygroscopic. For long-term storage, the HCl salt, stored in a desiccator under an inert atmosphere, is often preferred.
-
-
Q2: How should I handle the compound during weighing and preparation of solutions?
-
A2: Due to its hygroscopic nature, minimize the compound's exposure to the atmosphere. Work efficiently to weigh the desired amount and securely recap the container immediately.[4] If high precision is required, weighing in a glovebox with a controlled, dry atmosphere is ideal. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][5]
-
-
Q3: Can I store solutions of this compound?
-
A3: It is not recommended to store solutions for extended periods. Amines in solution can be less stable than in their solid form. Prepare solutions fresh for each experiment to ensure accurate concentration and avoid degradation. If short-term storage is unavoidable, store the solution at 2-8°C and protect it from light.
-
-
Q4: What are the primary incompatible materials to avoid?
Experimental Protocol: Purity Re-assessment by HPLC-MS
This protocol provides a general method to quickly assess the purity of your stored compound.
Objective: To quantify the purity of this compound and detect potential degradation products.
Materials:
-
Sample of this compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
HPLC or UPLC system with a C18 column
-
Mass Spectrometer (MS) detector
Procedure:
-
Sample Preparation:
-
Accurately prepare a stock solution of the compound at ~1 mg/mL in a 50:50 ACN/Water mixture.
-
Vortex briefly to ensure complete dissolution.
-
Perform a 1:100 dilution of the stock solution with the same solvent for the final analysis sample (~10 µg/mL).
-
-
Chromatographic Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% FA in Water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
-
-
MS Detector Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Expected Ion [M+H]⁺: m/z ~204.09 (for the free base).
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Integrate the peak area for the main compound and any visible impurities in the chromatogram (UV or Total Ion Chromatogram).
-
Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Examine the mass spectra of impurity peaks to hypothesize their structures (e.g., an M+16 peak could indicate oxidation).
-
Self-Validation: The protocol's validity is confirmed by observing a sharp, symmetrical peak for the main compound with a clear mass spectrum matching the expected [M+H]⁺. The baseline should be clean, allowing for the detection of impurities at levels of 0.1% or lower.
References
-
Enamine. Safety Data Sheet: methyl 7-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate. [Online] Available at: [Link]
Sources
troubleshooting guide for 2-(4-(Trifluoromethyl)phenyl)propan-2-amine synthesis
An In-depth Guide to the Synthesis of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of this compound. This compound is a key building block in medicinal chemistry, and its successful synthesis is critical for many research endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the challenges of its synthesis. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter at the bench.
Section 1: Overview of Synthetic Strategies
The most common and efficient method for preparing this compound is through the reductive amination of 4'-(trifluoromethyl)acetophenone. This reaction involves two key steps that are often performed in a single pot: the formation of an imine intermediate from the ketone and an ammonia source, followed by the reduction of the imine to the desired primary amine.[1]
An alternative, more classical approach is the Leuckart reaction , which uses ammonium formate or formamide as both the nitrogen source and the reducing agent, typically at high temperatures.[2][3] While effective, this method often requires harsher conditions and can lead to more byproducts compared to modern reductive amination techniques. This guide will focus primarily on the more widely adopted reductive amination pathway.
Caption: General reaction scheme for reductive amination.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Q1: My reaction yield is extremely low or I've recovered only starting material. What are the likely causes?
A1: This is a frequent issue that typically points to a problem in the first step of the reaction: imine formation. The equilibrium between the ketone/ammonia and the imine/water must be shifted toward the imine for the reaction to proceed.[1]
Causality and Solutions:
-
Inefficient Water Removal: Imine formation is a condensation reaction that produces water. According to Le Châtelier's principle, this water must be removed to drive the equilibrium towards the product. If water is allowed to accumulate, it can hydrolyze the imine back to the starting ketone.
-
Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture. In some setups, a Dean-Stark apparatus can be used if the solvent forms an appropriate azeotrope with water.
-
-
Incorrect pH: Imine formation is catalyzed by mild acid. The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. However, if the pH is too low, the ammonia source will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), halting the reaction.[4]
-
Solution: When using an ammonium salt like ammonium acetate (NH₄OAc), the acetate acts as a buffer to maintain a suitable pH (around 4-5). If you are using another ammonia source, adding a catalytic amount of a weak acid like acetic acid (AcOH) can be beneficial. Avoid strong acids.
-
-
Reagent Stoichiometry: An insufficient amount of the ammonia source will naturally lead to incomplete conversion.
-
Solution: Use a significant excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). This helps drive the equilibrium towards the imine and minimizes the formation of secondary amine byproducts.[5]
-
Q2: My crude NMR/GC-MS shows the starting ketone along with a significant amount of 2-(4-(trifluoromethyl)phenyl)propan-2-ol. How do I prevent this side reaction?
A2: The presence of the corresponding alcohol indicates that your reducing agent is reducing the starting ketone directly, rather than selectively reducing the imine intermediate. This is a common problem related to the choice and timing of the reducing agent addition.
Causality and Solutions:
The reactivity of common hydride reagents towards ketones versus imines is crucial. The general order of selectivity for the imine over the ketone is: NaBH(OAc)₃ > NaBH₃CN >> NaBH₄.
-
Non-Selective Reducing Agent: Sodium borohydride (NaBH₄) is a powerful reducing agent that can readily reduce both ketones and imines.[4][6] If it is present from the beginning of the reaction, it will compete for the starting ketone.
-
Solution A (Best Practice): Use a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations because it is less reactive towards ketones but highly effective for reducing the protonated iminium ion.[5][7]
-
Solution B (Stepwise Protocol): If you must use NaBH₄, you cannot perform a one-pot reaction. First, allow the imine to form completely (monitor by TLC or GC, this may take several hours, often with water removal). Only after the ketone is consumed should you add the NaBH₄ portion-wise at a reduced temperature (e.g., 0 °C) to control the reaction.[6]
-
-
Toxicity Concerns: Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic and generates cyanide gas upon acidification, requiring careful handling and workup procedures.[8] For this reason, NaBH(OAc)₃ is generally preferred.
| Reagent | Selectivity for Imine | Typical Use Case | Key Considerations |
| NaBH(OAc)₃ | High | One-pot reactions | Preferred reagent; moisture sensitive.[6] |
| NaBH₃CN | High | One-pot reactions | Highly toxic; requires careful pH control.[6] |
| NaBH₄ | Low | Stepwise reactions | Must add after imine formation is complete.[4] |
| H₂/Catalyst | High | Batch hydrogenations | Requires specialized equipment; may reduce other functional groups.[9] |
Q3: My reaction has stalled with starting material, imine, and product all present. What steps can I take to drive it to completion?
A3: A stalled reaction suggests that one of the components has been consumed or has lost its activity, or that the reaction conditions are no longer optimal.
Causality and Solutions:
-
Hydride Decomposition: Borohydride reagents, especially NaBH(OAc)₃, can decompose in the presence of excessive moisture or protic solvents like methanol over long reaction times.[6]
-
Solution: Ensure all reagents and solvents are anhydrous. If the reaction has stalled, a fresh portion of the reducing agent can sometimes restart it. It is best to use aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) with NaBH(OAc)₃.[6]
-
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. Typically, 1.5 to 2.0 equivalents are used to ensure complete conversion.
-
Solution: Check your calculations and consider adding an additional portion (e.g., 0.5 equivalents) of the reducing agent if analysis shows a stalled reaction with significant imine intermediate remaining.
-
-
Temperature: Most reductive aminations are run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can sometimes help, but be aware that this may also increase the rate of side reactions or reagent decomposition.
Q4: How should I properly work up and purify the final amine product?
A4: The basic nature of the target amine is key to its purification. A standard acid-base liquid-liquid extraction is highly effective for separating it from neutral organic starting materials and byproducts.
Recommended Work-up and Purification Protocol:
-
Quench the Reaction: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1 M) solution of sodium hydroxide (NaOH) to quench any remaining acid and hydride reagent. Caution: Gas evolution (hydrogen) will occur.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers.
-
Acid Wash (Purification Step): Wash the combined organic layers with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine product will be protonated and move into the aqueous layer, while neutral impurities (like the starting ketone or alcohol byproduct) will remain in the organic layer.
-
Isolation: Separate the layers and collect the acidic aqueous layer. Cool this aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH) until the pH is strongly basic (pH > 12). The protonated amine will be neutralized to its freebase form, which will often precipitate or can be extracted back into a fresh organic solvent.
-
Final Steps: Extract the freebase amine into a solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
-
Further Purification: If impurities remain, the product can be further purified by vacuum distillation or by converting it to its hydrochloride salt, recrystallizing the salt, and then liberating the freebase if necessary.[10]
Section 3: Recommended Experimental Protocol
This protocol describes a reliable one-pot synthesis of this compound using sodium triacetoxyborohydride.
Materials:
-
4'-(Trifluoromethyl)acetophenone
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium hydroxide (NaOH), 10 M aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4'-(trifluoromethyl)acetophenone (1.0 eq), ammonium acetate (10.0 eq), and anhydrous 1,2-dichloroethane (DCE) to make a ~0.5 M solution based on the ketone.
-
Stir the mixture at room temperature for 1-2 hours to allow for initial imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20-30 minutes. An increase in temperature may be observed.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.
-
Upon completion, cool the flask in an ice bath and carefully quench the reaction by slowly adding 1 M NaOH solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine all organic layers. Perform the acid-base purification as described in Q4 above.
-
Dry the final organic extract over Na₂SO₄, filter, and concentrate in vacuo to afford the title compound. Characterize by ¹H NMR, ¹³C NMR, and MS.
Section 4: Visualization of Workflows
Caption: A troubleshooting decision tree for common synthesis issues.
References
-
Chemistry LibreTexts. (2022). Reductive Amination. [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]
-
Chemistry LibreTexts. (2022). 3.3.3: Synthesis of Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127. [Link]
-
Dhavale, D. D., et al. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry. [Link]
-
Gowda, D. C., et al. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46. [Link]
-
Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Borohydride (NaBH4). [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Leuckart reaction. [Link]
-
Ali, M. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 268. [Link]
-
Ali, M. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]
-
Sciencemadness Wiki. (2020). Leuckart reaction. [Link]
-
Reusch, W. (2023). The Leuckart Reaction. Chemistry LibreTexts. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound hydrochloride CAS#: 15996-89-1 [m.chemicalbook.com]
Technical Support Center: Optimizing the Synthesis of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-(4-(trifluoromethyl)phenyl)propan-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for rational optimization.
Section 1: Overview of Synthetic Pathways
The synthesis of the target tertiary amine, this compound, primarily proceeds through two robust and well-established methodologies: the Ritter Reaction and Reductive Amination . The choice between these pathways often depends on the availability of starting materials—2-(4-(trifluoromethyl)phenyl)propan-2-ol for the Ritter reaction, or the corresponding ketone, 1-(4-(trifluoromethyl)phenyl)propan-2-one, for reductive amination.
Caption: High-level overview of the primary synthetic routes.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Q1: My yield from the Ritter reaction is consistently low. What are the likely causes and solutions?
A1: Low yields in the Ritter reaction are common and typically stem from issues related to carbocation stability and competing side reactions.[1] The reaction proceeds by forming a tertiary carbocation from the alcohol, which is then attacked by the nitrile.[2][3]
Potential Causes & Solutions:
-
Carbocation Instability/Rearrangement: While the tertiary benzylic carbocation is relatively stable, suboptimal conditions can lead to side reactions. The trifluoromethyl group is strongly electron-withdrawing, which can destabilize the adjacent carbocation.
-
Solution: Use a strong, non-nucleophilic acid to promote efficient carbocation formation without generating competing nucleophiles. Concentrated sulfuric acid is standard, but Lewis acids like Fe(NO₃)₃·9H₂O or iron perchlorate have been shown to catalyze the reaction under milder conditions, potentially improving yields.[2][4]
-
-
Elimination Side Reaction: The carbocation intermediate can undergo elimination (E1) to form an alkene (2-(4-(trifluoromethyl)phenyl)prop-1-ene), a common and often significant byproduct.
-
Solution: Maintain a low reaction temperature. While heating can increase the reaction rate, it disproportionately favors elimination over addition. Running the reaction at 0°C to room temperature is often optimal.
-
-
Incomplete Hydrolysis: The Ritter reaction forms an N-tert-butyl amide intermediate, which must be hydrolyzed to yield the final primary amine.[1] This hydrolysis step can be sluggish.
-
Solution: Ensure complete hydrolysis by using sufficiently harsh conditions (e.g., refluxing with strong acid like HCl or a strong base like NaOH) for an adequate duration. Monitor the disappearance of the amide intermediate by TLC or LC-MS.
-
Caption: Troubleshooting decision tree for the Ritter reaction.
Q2: I'm attempting a one-pot reductive amination, but the primary product is the alcohol, 2-(4-(trifluoromethyl)phenyl)propan-2-ol. Why?
A2: This is a classic selectivity problem in reductive amination. It occurs when the reducing agent is too reactive and reduces the starting ketone faster than the imine intermediate is formed and reduced.[5]
Cause & Solution:
-
Non-selective Reducing Agent: Strong hydrides like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are generally too reactive for one-pot reductive aminations because they readily reduce aldehydes and ketones.[5]
-
Solution: Use a Selective (Milder) Reducing Agent. The key is to use a reagent that selectively reduces the protonated imine (iminium ion), which is more electrophilic than the starting ketone.
-
Sodium cyanoborohydride (NaBH₃CN): This is the classic choice. It is stable in mildly acidic conditions (pH 4-5) where imine formation is optimal but is a poor reductant for ketones.[5] Safety Note: NaBH₃CN can release toxic HCN gas upon exposure to strong acid; quenching must be done carefully in a well-ventilated fume hood.[6]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent in modern synthesis. It is less toxic than NaBH₃CN, does not require strict pH control, and is highly effective.[7][8] Its steric bulk also helps prevent the reduction of the starting ketone.
-
| Reagent | Typical Conditions | Advantages | Disadvantages |
| NaBH₄ | Methanol, neutral pH | Inexpensive, powerful | Non-selective, reduces ketone |
| NaBH₃CN | Methanol, pH 4-5 (AcOH) | Selective for iminium ion | Toxic (HCN release), requires pH control |
| NaBH(OAc)₃ | DCE, CH₂Cl₂ | Highly selective, no pH control needed, less toxic | More expensive, can be moisture sensitive |
| H₂/Catalyst | High pressure, heat | "Green" (no hydride waste), scalable | Requires specialized equipment (autoclave) |
Q3: My reductive amination produces significant amounts of secondary and tertiary amine byproducts. How can I improve selectivity for the primary amine?
A3: This issue, known as over-alkylation, arises when the newly formed primary amine acts as a nucleophile, reacting with another molecule of the ketone to eventually form a secondary amine, which can react again.[7][9]
Solutions:
-
Use a Large Excess of the Ammonia Source: The most effective way to minimize over-alkylation is to use a large stoichiometric excess of the ammonia source (e.g., aqueous ammonia, ammonium acetate, ammonium formate).[10] This ensures that the ketone is more likely to encounter an ammonia molecule than the product amine. Using a solution of ammonia in methanol (e.g., 7N) is a common and effective approach.[6]
-
Control Stoichiometry and Addition Rate: If using a stepwise procedure, adding the reducing agent slowly to a pre-formed imine mixture can help. However, for a one-pot reaction, the ammonia excess is the most critical parameter.
-
Consider the Leuckart Reaction: This classical named reaction uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[11][12] It is often performed at high temperatures and can be effective for synthesizing primary amines from ketones, though it may yield the N-formyl derivative that requires a subsequent hydrolysis step.[13]
Section 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for scalability and safety?
A1: For large-scale synthesis, reductive amination is often preferred over the Ritter reaction. The use of highly corrosive concentrated sulfuric acid in the Ritter reaction presents significant handling and waste disposal challenges.[1] Reductive amination, particularly using H₂ gas with a catalyst (e.g., Raney Nickel, Pd/C) in an autoclave, is a greener and often more cost-effective method at an industrial scale, avoiding stoichiometric metal hydride waste.[14] For laboratory scale, reductive amination with NaBH(OAc)₃ offers a good balance of safety, reliability, and broad functional group tolerance.[8]
Q2: What are the critical safety precautions for this synthesis?
A2:
-
Ritter Reaction: Handle concentrated sulfuric acid with extreme care in a fume hood, using appropriate personal protective equipment (acid-resistant gloves, lab coat, safety goggles). The reaction can be exothermic.
-
Reductive Amination (with NaBH₃CN): As mentioned, NaBH₃CN can release highly toxic hydrogen cyanide (HCN) gas if the reaction mixture becomes too acidic (pH < 4). Always perform the reaction and the acidic workup in a well-ventilated chemical fume hood.[6]
-
Catalytic Hydrogenation: This requires a specialized high-pressure reactor (autoclave) and proper training. Hydrogen gas is extremely flammable and forms explosive mixtures with air. Ensure the system is purged with an inert gas (N₂ or Ar) before and after the reaction.
Q3: How can I effectively monitor the reaction's progress?
A3:
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the starting material, intermediates, and the final product. The amine product can be visualized using ninhydrin stain, which specifically reacts with primary and secondary amines to produce a colored spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for monitoring the disappearance of the volatile starting ketone and the appearance of the amine product. It also helps in identifying volatile byproducts like the alkene from the Ritter reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, performing a quick workup, and running a ¹H NMR can provide a clear picture of the conversion rate and the formation of major byproducts.
Section 4: Optimized Experimental Protocols
The following protocols are provided as a starting point for optimization. Researchers should adapt them based on their specific equipment and observations.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is favored for its safety and high selectivity.[8]
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-(4-(trifluoromethyl)phenyl)ethan-1-one (1.0 eq) and anhydrous dichloromethane (DCE) or methanol (to make a ~0.2 M solution).
-
Amine Source: Add a 7N solution of ammonia in methanol (10-15 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: Cool the mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by flash column chromatography on silica gel or by crystallization of its hydrochloride salt.
Protocol 2: Ritter Reaction and Hydrolysis
This protocol uses classic Ritter conditions.[15]
-
Carbocation Formation: To a flask containing acetonitrile (10-20 eq, acting as both reagent and solvent), add 2-(4-(trifluoromethyl)phenyl)propan-2-ol (1.0 eq). Cool the mixture to 0°C.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄) (2-3 eq) dropwise, maintaining the temperature below 10°C.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-8 hours. Monitor the consumption of the starting alcohol by TLC.
-
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Amide Isolation: Adjust the pH to ~8-9 with a cold aqueous NaOH solution. The N-tert-butyl amide intermediate may precipitate or can be extracted with ethyl acetate. Isolate the amide.
-
Hydrolysis: To the crude amide, add 6M aqueous HCl and heat to reflux for 6-12 hours until the amide is fully consumed (monitor by TLC).
-
Final Isolation: Cool the mixture, and wash with a solvent like diethyl ether to remove any non-basic impurities. Basify the aqueous layer to pH >12 with 10M NaOH. Extract the desired primary amine product with dichloromethane (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product.
References
-
Sorrenti, A., et al. (2013). The Reductive Amination of Ketones and Aldehydes by Ammonia: A Powerful Tool for the Synthesis of Primary Amines. Available at: [Link]
-
Nobel, D. (1993). A new selective and mild procedure for the conversion of aldehydes to primary amines. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Journal of Chemical Sciences (2012). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid as a novel and reusable catalyst. Available at: [Link]
-
RSC Publishing (2024). Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O. Available at: [Link]
-
ResearchGate. Optimizing of the Reaction Conditions. Available at: [Link]
-
Journal of the American Chemical Society. Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Available at: [Link]
-
Wikipedia. Ritter reaction. Available at: [Link]
-
Organic Reactions. THE LEUCKART REACTION. Available at: [Link]
-
ResearchGate. Optimization of the reaction conditions. Available at: [Link]
-
Organic Chemistry Portal. Ritter Reaction. Available at: [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
-
Organic Chemistry Portal. Ritter Reaction. Available at: [Link]
-
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]
-
Wikipedia. Leuckart reaction. Available at: [Link]
-
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]
-
ResearchGate. The Ritter reaction mechanism for the synthesis of p-(trifluoromethyl)banzylamides 122. Available at: [Link]
-
The Leuckart Reaction. Preparation of Aliphatic Amines by the Leuckart Reaction. Available at: [Link]
- Google Patents. Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene.
Sources
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Ritter Reaction [organic-chemistry.org]
- 4. Efficient synthesis of amides from secondary alcohols and CH 3 CN promoted by Fe(NO 3 ) 3 ·9H 2 O - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04146A [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. DE10065442A1 - Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene - Google Patents [patents.google.com]
- 15. ias.ac.in [ias.ac.in]
removal of starting materials from 2-(4-(Trifluoromethyl)phenyl)propan-2-amine product
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of starting materials from the final product in the synthesis of 2-(4-(trifluoromethyl)phenyl)propan-2-amine. Our focus is on providing practical, field-proven insights to address common challenges encountered during the purification process.
Introduction to the Synthesis and Purification Challenges
The synthesis of this compound, a valuable building block in medicinal chemistry, often involves the Leuckart reaction or similar reductive amination methods. A common and industrially relevant approach is the reaction of 4'-(trifluoromethyl)acetophenone with a formamide reagent, such as ammonium formate, followed by hydrolysis of the resulting N-formyl intermediate.
While this method is effective, a primary challenge for researchers is the removal of unreacted starting materials and intermediates from the final amine product. Incomplete conversion can lead to a mixture containing:
-
Unreacted Starting Material: 4'-(Trifluoromethyl)acetophenone
-
Intermediate: N-formyl-2-(4-(trifluoromethyl)phenyl)propan-2-amine
-
Desired Product: this compound
The close structural similarity of these compounds can make purification non-trivial. This guide will provide a structured approach to troubleshooting these separation challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
FAQ 1: My final product is contaminated with the starting ketone, 4'-(trifluoromethyl)acetophenone. How can I remove it?
This is a common issue arising from incomplete reaction. The key to separating the basic amine product from the neutral ketone is to exploit the difference in their acid-base properties.
Troubleshooting Approach: Acid-Base Extraction
The basicity of the amine allows for its selective extraction into an acidic aqueous phase, leaving the neutral ketone in the organic phase.
Underlying Principle: Amines are basic and will react with acids to form water-soluble ammonium salts.[1] Ketones, being neutral, will not react and will remain in the organic solvent.
Step-by-Step Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1-2 M HCl). The amine will be protonated and move into the aqueous layer as its hydrochloride salt. The ketone will remain in the organic layer.
-
Separation: Separate the two layers. The organic layer contains the unreacted ketone.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2-4 M NaOH) until the solution is basic (pH > 10). This will deprotonate the ammonium salt and regenerate the free amine, which will often precipitate or form an oily layer.
-
Back-Extraction: Extract the regenerated amine back into a fresh portion of an organic solvent (diethyl ether or ethyl acetate).
-
Drying and Concentration: Dry the organic layer containing the purified amine over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
FAQ 2: I'm seeing a significant amount of the N-formyl intermediate in my product. What's the best way to remove it?
The presence of the N-formyl intermediate indicates incomplete hydrolysis. While chromatographic methods can be used, completing the hydrolysis reaction is often the most efficient approach.
Troubleshooting Approach: Forced Hydrolysis
The N-formyl group can be cleaved by heating the crude product with a strong acid or base. Acidic hydrolysis is commonly employed.
Underlying Principle: Amide bonds, including N-formyl groups, can be hydrolyzed under acidic or basic conditions, although acidic hydrolysis is often more facile for N-formyl amides.[2][3]
Step-by-Step Protocol: Acid-Catalyzed Hydrolysis
-
Reaction Setup: Combine the crude product containing the N-formyl intermediate with an excess of aqueous acid (e.g., 3-6 M HCl).
-
Heating: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the spot corresponding to the N-formyl intermediate is no longer visible.[4][5]
-
Work-up: After cooling, the reaction mixture will contain the hydrochloride salt of the desired amine. To isolate the free amine, follow the basification and extraction steps outlined in the acid-base extraction protocol (FAQ 1, steps 4-6).
FAQ 3: My purification by extraction isn't giving me the desired purity. What other methods can I use?
When extraction alone is insufficient, column chromatography is a powerful alternative. The choice of stationary and mobile phases is critical for successful separation of the amine from the less polar ketone and the more polar formamide intermediate.
Troubleshooting Approach: Flash Column Chromatography
Underlying Principle: The basic nature of amines can cause them to interact strongly with the acidic silica gel, leading to poor separation and tailing of peaks. This can be mitigated by using a modified mobile phase or an alternative stationary phase.[6][7]
Recommended Protocols:
-
Method A: Modified Silica Gel Chromatography
-
Stationary Phase: Standard silica gel.
-
Mobile Phase: A non-polar/polar solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) with the addition of a small amount of a volatile base like triethylamine (typically 0.1-1%) to the mobile phase. The triethylamine competes with the product for binding to the acidic sites on the silica, resulting in better peak shape and separation.[6]
-
-
Method B: Amine-Functionalized Silica Gel Chromatography
-
Stationary Phase: Amine-functionalized silica gel.
-
Mobile Phase: A standard non-polar/polar solvent system (e.g., hexane/ethyl acetate). The amine-functionalized stationary phase minimizes the strong acid-base interactions, allowing for a more effective separation.[6]
-
FAQ 4: How can I confirm the purity of my final product?
A combination of chromatographic and spectroscopic techniques should be used to assess the purity of the final this compound.
Recommended Analytical Techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the presence of starting materials and intermediates. The amine product should have a different Rf value compared to the ketone and the N-formyl intermediate.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the purity of the sample and can be used to identify and quantify any remaining impurities by their mass-to-charge ratio and retention time.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and detect the presence of impurities. The absence of signals corresponding to the acetyl group of the ketone or the formyl proton of the intermediate is a good indicator of purity.
Physicochemical Properties for Purification Strategy
Understanding the physical and chemical properties of the compounds in your mixture is essential for designing an effective purification strategy.
| Property | 4'-(Trifluoromethyl)acetophenone (Starting Material) | N-formyl-2-(4-(trifluoromethyl)phenyl)propan-2-amine (Intermediate) | This compound (Product) |
| Molecular Formula | C₉H₇F₃O | C₁₁H₁₂F₃NO | C₁₀H₁₂F₃N |
| Molecular Weight | 188.15 g/mol [10][11] | ~247.21 g/mol | ~219.21 g/mol |
| Appearance | White to faintly yellow low melting solid[12][13] | Likely a solid | Likely a liquid or low melting solid |
| Melting Point | 30-33 °C[14] | Not readily available | Not readily available (hydrochloride salt: 273-274 °C)[15] |
| Boiling Point | 79-80 °C at 8 mmHg[16][14] | Expected to be higher than the amine | Not readily available |
| Solubility | Sparingly soluble in water, soluble in organic solvents.[17] | Expected to have moderate polarity | Soluble in common organic solvents |
| Acidity/Basicity | Neutral | Neutral (amide) | Basic (amine) |
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound based on the identified impurities.
Caption: Decision tree for the purification of this compound.
Conclusion
The successful purification of this compound hinges on a systematic approach that leverages the distinct physicochemical properties of the product and potential impurities. By employing acid-base extraction to remove neutral starting materials and, if necessary, a hydrolysis step to convert the N-formyl intermediate, researchers can significantly enhance the purity of their final product. For challenging separations, column chromatography with a modified mobile phase or an amine-functionalized stationary phase offers a robust solution. Careful monitoring of the purification process with appropriate analytical techniques is paramount to achieving the desired product quality.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Wikipedia. (2023, December 11). Leuckart reaction. Retrieved from [Link]
-
PubMed. (2018). Investigation by direct-infusion ESI-MS and GC-MS of an alleged Leuckart route-specific impurity of methamphetamine. Retrieved from [Link]
-
ResearchGate. (2025, October 13). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
-
Sciencemadness Wiki. (2020, February 11). Leuckart reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Leuckart Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]
-
Scholars Research Library. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Retrieved from [Link]
-
ACS Publications. (2023). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. Retrieved from [Link]
-
PMC - NIH. (n.d.). Formylation of Amines. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
ResearchGate. (2025, August 9). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]
-
Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
PubChem. (n.d.). N-Formyl-L-methionyl-L-leucyl-L-phenylalanine. Retrieved from [Link]
-
YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The progress of the reaction was monitored by TLC. After completion... Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of 4-(trifluoromethyl)acetophenone in different organic... Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Amino-4-(trifluoromethyl)phenyl)morpholine. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. Investigation by direct-infusion ESI-MS and GC-MS of an alleged Leuckart route-specific impurity of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. scispace.com [scispace.com]
- 13. 4'-(Trifluoromethyl)acetophenone | 709-63-7 [chemicalbook.com]
- 14. 4 -(Trifluoromethyl)acetophenone 98 709-63-7 [sigmaaldrich.com]
- 15. 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride | 1081-78-3 [sigmaaldrich.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Unexpected Byproducts in 2-(4-(Trluoromethyl)phenyl)propan-2-amine Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving 2-(4-(trifluoromethyl)phenyl)propan-2-amine and to effectively troubleshoot the formation of unexpected byproducts. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your synthesis and the purity of your final product.
Introduction: The Enigmatic Reactivity of a Fluorinated Amine
This compound is a valuable building block in medicinal chemistry, largely due to the presence of the trifluoromethyl (-CF3) group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] However, the unique electronic properties of the -CF3 group and the steric hindrance around the tertiary amine can also lead to unexpected reaction pathways and the formation of challenging-to-characterize byproducts. This guide will address common issues encountered during the synthesis and subsequent reactions of this compound, with a focus on reductive amination and related processes.
Troubleshooting Guide & FAQs
I. Issues Related to Reductive Amination Synthesis
Reductive amination is a common and efficient method for synthesizing amines like this compound from a corresponding ketone, 4-(trifluoromethyl)acetophenone, and an amine source.[2][3] While seemingly straightforward, this reaction can be prone to several side reactions.
Q1: My reaction is sluggish, and I'm observing significant amounts of unreacted 4-(trifluoromethyl)acetophenone. What could be the cause?
A1: This is a common issue, often stemming from inefficient imine formation, which is the crucial intermediate step in reductive amination.[2]
-
Causality: The formation of the imine from a ketone and an amine is an equilibrium-driven process. The presence of water, a byproduct of this condensation, can push the equilibrium back towards the starting materials. Additionally, the steric bulk of the ketone can hinder the initial nucleophilic attack by the amine.
-
Troubleshooting Steps:
-
Water Scavenging: Ensure your solvent is anhydrous. The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can help drive the equilibrium towards imine formation.
-
pH Optimization: The reaction is typically favored under weakly acidic conditions (pH 4-6). This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, but does not excessively protonate the amine, which would render it non-nucleophilic. A small amount of acetic acid is often used as a catalyst.
-
Choice of Reducing Agent: While sodium borohydride (NaBH₄) can be used, it can also reduce the starting ketone. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred as they are less reactive towards ketones and more selective for the protonated imine.[3][4]
-
Q2: I've isolated my product, but I'm seeing a significant impurity with a similar mass in my LC-MS analysis. What is this likely to be?
A2: A common byproduct in reductive aminations is the corresponding alcohol, in this case, 1-(4-(trifluoromethyl)phenyl)ethanol, formed from the reduction of the starting ketone.[4] Another possibility, especially in syntheses of analogous compounds like fenfluramine, is the presence of a primary amine impurity with similar physicochemical properties, making it difficult to separate.[5][6]
-
Byproduct Profile:
| Compound | Molecular Weight | Potential Origin |
| This compound | 203.20 g/mol | Desired Product |
| 1-(4-(Trifluoromethyl)phenyl)ethanol | 190.15 g/mol | Reduction of starting ketone |
| 1-(4-(Trifluoromethyl)phenyl)ethanamine | 189.17 g/mol | Potential primary amine impurity |
-
Identification Protocol:
-
GC-MS Analysis: A gas chromatography-mass spectrometry (GC-MS) analysis is highly effective for separating and identifying volatile byproducts like the alcohol.
-
NMR Spectroscopy: ¹H and ¹³C NMR will be definitive. The alcohol will show a characteristic quartet for the CH proton and a doublet for the methyl group, which will be absent in the desired product. The primary amine will have a distinct NH₂ signal.
-
Co-injection: If a standard of the suspected alcohol is available, co-injecting it with your sample in GC or LC can confirm its presence by observing a single, enhanced peak.
-
Q3: I'm attempting a one-pot synthesis, and my yields are consistently low with a complex mixture of products. How can I improve this?
A3: One-pot reductive aminations require careful control of reaction conditions to ensure the sequential formation and reduction of the imine without competing side reactions.[2]
-
Workflow for Improved One-Pot Synthesis:
Caption: Optimized one-pot reductive amination workflow.
-
Key Considerations:
-
Staged Addition: Add the reducing agent only after confirming the formation of the imine (e.g., via TLC or GC-MS). Adding it too early will lead to the reduction of the starting ketone.
-
Temperature Control: The initial imine formation can be done at room temperature, while the reduction step may benefit from cooling to 0 °C to control the reaction rate and minimize side reactions.
-
II. Byproducts from Alternative Synthetic Routes
While reductive amination is common, other methods like the Leuckart reaction or Eschweiler-Clarke methylation (for N-alkylation) may be employed, each with its own potential for byproduct formation.[7][8][9][10]
Q4: I used a Leuckart-type reaction with ammonium formate and observed N-formylated impurities. Is this expected?
A4: Yes, the formation of N-formylated species is a known possibility in Leuckart reactions, as formamide or formic acid derivatives are key reagents.[7][8][11]
-
Mechanism of Formation: The Leuckart reaction proceeds through the formation of an N-formyl derivative as an intermediate, which is then typically hydrolyzed to the free amine.[11] Incomplete hydrolysis will result in this impurity.
Caption: Formation of N-formyl impurity in Leuckart reaction.
-
Troubleshooting and Characterization:
-
Hydrolysis Conditions: Ensure complete hydrolysis by using sufficiently strong acidic or basic conditions during the work-up.
-
Spectroscopic Analysis: The N-formyl impurity will show a characteristic singlet for the formyl proton in the ¹H NMR spectrum (typically around 8 ppm) and a carbonyl signal in the ¹³C NMR and IR spectra.
-
Q5: I'm performing an N-methylation of a related secondary amine using the Eschweiler-Clarke reaction and see some unreacted secondary amine and potential cyclized products. Why is this happening?
A5: The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid for methylation, is generally very effective for creating tertiary amines.[9][10][12] However, incomplete reaction or intramolecular side reactions can occur.
-
Potential Issues:
-
Incomplete Reaction: Insufficient excess of formaldehyde or formic acid, or inadequate reaction time and temperature, can lead to incomplete methylation. The reaction typically requires heating to drive it to completion.[9]
-
Cyclization: If the amine substrate has another functional group that can react with the intermediate iminium ion, intramolecular cyclization can be a competing side reaction.[12]
-
-
Mitigation Strategies:
-
Reagent Stoichiometry: Use a sufficient excess of both formaldehyde and formic acid to ensure complete methylation.[10]
-
Reaction Conditions: Ensure the reaction is heated sufficiently (typically 80-100 °C) for an adequate duration.[9]
-
Structural Considerations: Be mindful of other reactive functional groups within your starting amine that could lead to undesired side reactions.
-
Analytical Protocols for Byproduct Characterization
A robust analytical workflow is crucial for identifying and quantifying unexpected byproducts.
Protocol 1: Initial Screening by LC-MS and GC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
LC-MS Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typically effective.
-
Detection: Use both UV (diode array detector) and mass spectrometry (electrospray ionization in positive mode).
-
-
GC-MS Analysis:
-
Column: A non-polar column (e.g., DB-5ms) is a good starting point.
-
Injection: Ensure the injection port temperature is high enough to volatilize all components without degradation.
-
Analysis: Compare the resulting mass spectra with library databases (e.g., NIST) for tentative identification.
-
Protocol 2: Isolation and Structural Elucidation by Preparative HPLC and NMR
-
Isolation: Use preparative HPLC with the conditions developed during the analytical LC-MS screening to isolate the byproduct(s) of interest.
-
NMR Spectroscopy:
-
Dissolve the isolated byproduct in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC) to definitively determine the structure. Fluorine NMR (¹⁹F) can also be very informative for trifluoromethyl-containing compounds.
-
Conclusion: A Proactive Approach to Purity
The formation of byproducts in the synthesis of this compound and its derivatives is a common challenge that can be overcome with a thorough understanding of the reaction mechanisms and a systematic approach to troubleshooting. By carefully controlling reaction conditions, selecting appropriate reagents, and employing robust analytical techniques, researchers can minimize the formation of impurities and ensure the synthesis of high-purity target compounds. This proactive approach is essential for the successful development of novel pharmaceuticals and other advanced materials.
References
-
NROChemistry. Eschweiler-Clarke Reaction. Available from: [Link]
-
Wikipedia. Eschweiler–Clarke reaction. Available from: [Link]
-
MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. Available from: [Link]
-
Grokipedia. Eschweiler–Clarke reaction. Available from: [Link]
-
YouTube. Eschweiler-Clarke Reaction. Available from: [Link]
-
Wikipedia. Leuckart reaction. Available from: [Link]
- Google Patents. EP3170807A1 - New method for synthesis of fenfluramine, of isomers therof and/or of analogs thereof, and new compositions comprising it.
-
Sciencemadness Wiki. Leuckart reaction. Available from: [Link]
- Google Patents. US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it.
-
New Drug Approvals. Fenfluramine. Available from: [Link]
-
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available from: [Link]
-
Chemistry LibreTexts. The Leuckart Reaction. Available from: [Link]
- Google Patents. CN108883399B - Fenfluramine composition and preparation method thereof.
-
Recent Advances in the Syntheses of Amines with the Leuckart Reaction. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
PubMed. Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters. Available from: [Link]
- Google Patents. US10351510B2 - Fenfluramine compositions and methods of preparing the same.
-
Frontiers. Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
-
Drug Design Strategies, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]
-
ACS Publications. Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. Available from: [Link]
-
Lirias. Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr). Available from: [Link]
-
ACS Publications. Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Available from: [Link]
-
NIH. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Available from: [Link]
- Google Patents. DE10065442A1 - Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene.
-
MySkinRecipes. 2-(4-(trifluoromethoxy)phenyl)propan-2-amine hydrochloride. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP3170807A1 - New method for synthesis of fenfluramine, of isomers therof and/or of analogs thereof, and new compositions comprising it - Google Patents [patents.google.com]
- 6. US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it - Google Patents [patents.google.com]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 10. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 11. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 12. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]
Validation & Comparative
A Comparative Guide to 2-(4-(Trifluoromethyl)phenyl)propan-2-amine and Other Phenylpropanamines for Researchers
This guide provides a detailed comparative analysis of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine, a fluorinated analog of phentermine, alongside other key phenylpropanamines. The objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of how structural modifications, particularly trifluoromethylation at the para-position of the phenyl ring, influence the physicochemical properties and predicted pharmacological profiles of these compounds. While direct experimental data for this compound is limited in publicly available literature, this guide leverages established structure-activity relationships (SAR) within the phenylpropanamine class to provide a robust comparative framework.
Introduction: The Phenylpropanamine Scaffold and the Impact of Fluorination
Phenylpropanamines are a class of compounds characterized by a phenyl group attached to a propane backbone with a terminal amine. This versatile scaffold is the basis for a wide range of compounds with diverse pharmacological activities, including central nervous system (CNS) stimulants, anorectics, and decongestants. The specific biological effects are largely determined by the substitution patterns on both the phenyl ring and the amine group.
The introduction of a trifluoromethyl (-CF3) group, a common strategy in medicinal chemistry, can profoundly alter a molecule's properties. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, improve blood-brain barrier permeability, and modulate receptor binding affinity and selectivity. This guide will explore these effects in the context of this compound and its analogs.
Structural Comparison of Key Phenylpropanamines
The compounds selected for this comparison represent a spectrum of phenylpropanamine derivatives, highlighting the influence of different substituents on the core structure.
| Compound Name | Structure | Key Structural Features |
| This compound | para-Trifluoromethyl group on the phenyl ring. Tertiary amine. | |
| Phentermine | Unsubstituted phenyl ring. Tertiary amine. | |
| Fenfluramine | meta-Trifluoromethyl group on the phenyl ring. Secondary amine (N-ethyl). | |
| 4-Fluoroamphetamine (4-FA) | para-Fluoro group on the phenyl ring. Primary amine. | |
| Phenylpropanolamine (PPA) | Unsubstituted phenyl ring. Primary amine with a hydroxyl group on the beta-carbon. |
Physicochemical Properties: The Influence of Trifluoromethylation
The substitution of a hydrogen atom with a trifluoromethyl group at the para-position of the phenyl ring in this compound is predicted to significantly alter its physicochemical properties compared to its non-fluorinated counterpart, phentermine.
| Property | Phentermine (Predicted/Reported) | This compound (Predicted) | Rationale for Predicted Differences |
| Molecular Weight | 149.23 g/mol | 217.23 g/mol | Addition of a -CF3 group. |
| LogP | ~2.3 | ~3.5 | The trifluoromethyl group is highly lipophilic, increasing the octanol-water partition coefficient. |
| pKa | ~10.1 | ~9.5 | The strong electron-withdrawing nature of the -CF3 group is expected to decrease the basicity of the amine. |
| Metabolic Stability | Susceptible to aromatic hydroxylation and N-dealkylation. | Predicted to be more resistant to aromatic oxidation due to the stability of the C-F bond. | The C-F bond is significantly stronger than the C-H bond, hindering metabolic attack on the phenyl ring. |
Predicted Pharmacological Profile: A Structure-Activity Relationship (SAR) Perspective
Monoamine Transporter Interactions
Phenylpropanamines typically exert their effects by interacting with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The nature and potency of these interactions are highly dependent on the substitution pattern.
-
Dopaminergic and Noradrenergic Activity: Based on the SAR of other para-substituted amphetamines, the trifluoromethyl group in this compound is expected to confer significant activity at DAT and NET. Para-substitution with electron-withdrawing groups often maintains or enhances potency for catecholamine release.
-
Serotonergic Activity: The effect on SERT is more variable. While some para-halogenated amphetamines, like 4-fluoroamphetamine (4-FA), exhibit significant serotonergic activity, the bulky and highly lipophilic nature of the trifluoromethyl group might modulate this interaction differently. It is plausible that this compound will have a mixed dopaminergic/serotonergic profile, though the precise ratio of activity remains to be experimentally determined.
The following diagram illustrates the predicted interaction of this compound with monoamine transporters, leading to increased synaptic concentrations of dopamine, norepinephrine, and potentially serotonin.
Caption: Predicted mechanism of action of this compound.
Comparative In Vivo Effects (Predicted)
Based on the expected monoamine releasing properties, the in vivo effects of this compound are likely to be a blend of stimulant and potentially entactogenic properties.
| Effect | Phentermine | Fenfluramine | 4-Fluoroamphetamine (4-FA) | This compound (Predicted) |
| Locomotor Activity | Increased | Decreased (at higher doses) | Increased | Strong increase expected, similar to or greater than phentermine. |
| Appetite Suppression | Significant | Significant | Moderate | Significant anorectic effects are predicted. |
| Subjective Effects | Stimulation, alertness | Sedation, mood elevation | Stimulation, euphoria, empathy | A mix of stimulant and potential empathogenic effects, warranting further investigation. |
| Cardiovascular Effects | Increased heart rate and blood pressure | Increased heart rate and blood pressure | Significant increase in heart rate and blood pressure | Similar cardiovascular stimulation to other potent amphetamines is anticipated. |
Experimental Protocols for Characterization
To validate the predicted pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for monoamine transporters (DAT, NET, SERT) and relevant receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human recombinant transporters or receptors.
-
Binding Reaction: Incubate the membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibitory constant) values.
Caption: Workflow for in vitro radioligand binding assay.
In Vivo Microdialysis in Rodents
Objective: To measure the effects of this compound on extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions (e.g., nucleus accumbens, prefrontal cortex).
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized rodent.
-
Baseline Collection: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.
-
Drug Administration: Administer a single dose of this compound (or vehicle control) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-injection.
-
Neurotransmitter Analysis: Analyze the dialysate samples for dopamine, norepinephrine, and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the baseline levels.
Conclusion and Future Directions
This compound represents an intriguing member of the phenylpropanamine class with a predicted pharmacological profile shaped by the potent electron-withdrawing and lipophilic properties of the para-trifluoromethyl group. Based on established structure-activity relationships, this compound is anticipated to be a potent releaser of dopamine and norepinephrine, with a potential for significant serotonergic activity.
The enhanced metabolic stability conferred by the trifluoromethyl group suggests a potentially longer duration of action compared to its non-fluorinated analog, phentermine. However, the increased lipophilicity may also lead to altered tissue distribution and potential for off-target effects.
To fully elucidate the therapeutic potential and safety profile of this compound, rigorous experimental validation is essential. The in vitro and in vivo protocols outlined in this guide provide a clear roadmap for researchers to systematically characterize its pharmacological properties and to draw definitive comparisons with other phenylpropanamines. Such studies are crucial for advancing our understanding of this important class of compounds and for the rational design of novel therapeutics with improved efficacy and safety profiles.
References
- Due to the limited direct literature on this compound, this section would typically be populated with references to studies on analogous compounds and reviews on the structure-activity relationships of phenylpropanamines and the role of fluorine in medicinal chemistry. For the purpose of this illustrative guide, specific URLs are not provided.
A Comparative Guide to the Biological Activity of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine and its Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between chemical structure and biological activity is paramount. This guide provides an in-depth comparison of the biological activity of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine and its key analogs, including the parent compound phentermine, and its para-substituted chloro, bromo, and methyl derivatives. While direct comparative data for the trifluoromethyl analog is limited in publicly available literature, this guide synthesizes existing knowledge on related compounds and outlines the experimental frameworks necessary to elucidate a complete pharmacological profile.
Introduction: The Phentermine Scaffold and its Therapeutic Potential
Phentermine, a contraction of "phenyl-tertiary-butylamine," is a well-established anorectic agent used for the short-term management of obesity.[1] Its mechanism of action primarily involves the release of norepinephrine, and to a lesser extent dopamine and serotonin, from presynaptic nerve terminals in the hypothalamus, leading to a suppression of appetite.[2] The 2-phenylpropan-2-amine scaffold has been a fertile ground for medicinal chemists, with various substitutions on the phenyl ring leading to a spectrum of pharmacological activities. This guide focuses on the impact of para-substitution on the biological activity profile, with a particular interest in the influence of the electron-withdrawing trifluoromethyl group.
The Analogs: A Spectrum of Monoamine Releaser Activity
The biological activity of phentermine analogs is largely dictated by their differential affinity for and ability to induce reverse transport through the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
A Comparative Overview of Biological Activity
| Compound | Para-Substituent | Primary Mechanism of Action | Predicted/Observed Effects |
| Phentermine | -H | Norepinephrine-Dopamine Releasing Agent | Anorectic, stimulant |
| 2-(4-Chlorophenyl)propan-2-amine (Chlorphentermine) | -Cl | Selective Serotonin Releasing Agent | Anorectic, with reduced stimulant effects compared to phentermine |
| 2-(4-Bromophenyl)propan-2-amine | -Br | Likely Serotonin Releasing Agent | Anorectic, specific activity profile requires further investigation |
| 2-(4-Methylphenyl)propan-2-amine | -CH3 | Likely Norepinephrine-Dopamine Releasing Agent | Anorectic, potential for altered potency and selectivity |
| This compound | -CF3 | Predicted Serotonin Releasing Agent | Potentially potent anorectic with a unique selectivity profile |
Note: Direct comparative quantitative data for all analogs is not available in the literature. The predicted effects are based on established structure-activity relationships for phenylalkylamines.
Structure-Activity Relationships: The Influence of the Para-Substituent
The nature of the substituent at the para-position of the phenyl ring significantly influences the interaction of these compounds with monoamine transporters.
-
Unsubstituted (Phentermine): The lack of a para-substituent results in a compound that primarily acts as a norepinephrine and dopamine releasing agent.[2]
-
Halogenation (Chloro and Bromo): The introduction of a halogen at the para-position, as seen in chlorphentermine, shifts the selectivity towards the serotonin transporter.[3] Chlorphentermine is a selective serotonin releasing agent with weaker effects on norepinephrine and dopamine release, leading to a reduction in stimulant properties compared to phentermine.[3] It is plausible that the bromo-analog exhibits a similar profile, though specific data is scarce.
-
Electron-Donating Group (Methyl): The presence of an electron-donating methyl group is likely to retain or slightly modify the norepinephrine-dopamine releasing properties of the parent compound.
-
Electron-Withdrawing Group (Trifluoromethyl): The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. In other classes of psychoactive compounds, this substitution can enhance affinity for the serotonin transporter. Therefore, it is hypothesized that this compound is a potent and potentially selective serotonin releasing agent. Direct experimental verification is required to confirm this hypothesis and to quantify its potency relative to other analogs.
Mechanistic Insights: Monoamine Transporter Interaction
The primary mechanism of action for these compounds is the induction of transporter-mediated monoamine release, a process distinct from reuptake inhibition.
Caption: Mechanism of action of phentermine analogs.
Experimental Protocols for Comparative Analysis
To definitively establish the comparative biological activity of this compound and its analogs, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays: Receptor Binding and Functional Activity
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of each analog for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.
-
Methodology:
-
Prepare cell membrane homogenates from cells stably expressing hDAT, hNET, or hSERT.
-
Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET, and [³H]citalopram for hSERT) in the presence of increasing concentrations of the test compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. Monoamine Release Assays:
-
Objective: To measure the potency (EC50) and efficacy (Emax) of each analog to induce the release of dopamine, norepinephrine, and serotonin from pre-loaded synaptosomes or cells.
-
Methodology:
-
Prepare synaptosomes from specific rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine) or use cells expressing the respective transporters.
-
Pre-load the synaptosomes or cells with the corresponding radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Wash the preparations to remove excess radiolabel.
-
Expose the preparations to increasing concentrations of the test compounds.
-
Measure the amount of radioactivity released into the supernatant.
-
Construct dose-response curves to determine EC50 and Emax values.
-
Caption: In vitro experimental workflow.
In Vivo Studies: Anorectic Activity
1. Food Intake Studies in Rodents:
-
Objective: To determine the anorectic potency (ED50) of each analog.
-
Methodology:
-
Acclimate rodents (rats or mice) to a specific feeding schedule.
-
Administer various doses of the test compounds or a vehicle control.
-
Measure cumulative food intake at specific time points (e.g., 1, 2, 4, and 24 hours) post-administration.
-
Construct dose-response curves to determine the ED50, the dose that produces a 50% reduction in food intake.
-
2. Locomotor Activity Monitoring:
-
Objective: To assess the stimulant effects of each analog.
-
Methodology:
-
Individually house rodents in cages equipped with activity monitors.
-
Administer various doses of the test compounds or a vehicle control.
-
Record locomotor activity (e.g., distance traveled, rearing) over a specified period.
-
Compare the activity levels of treated animals to control animals.
-
Conclusion and Future Directions
The 2-phenylpropan-2-amine scaffold remains a valuable template for the design of anorectic agents. While phentermine and its chloro-analog, chlorphentermine, have established pharmacological profiles, the biological activity of other analogs, particularly the this compound, is less defined. The strong electron-withdrawing nature of the trifluoromethyl group suggests a potential for potent and selective serotonin releasing activity, a hypothesis that warrants rigorous experimental validation.
The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically evaluate the comparative biological activity of this series of compounds. Such studies will not only elucidate the structure-activity relationships governing their interaction with monoamine transporters but also pave the way for the development of novel anorectic agents with improved efficacy and safety profiles.
References
-
GoodRx. (n.d.). Phentermine Alternatives: 6 Weight-Loss Medications to Consider. Retrieved from [Link]
- Kacew, S., & Narbaitz, R. (1977). A comparative ultrastructural and biochemical study between the effects of chlorphentermine and phentermine on rat lung.
- Ortega, J. E., et al. (2011). Approved and Off-Label Uses of Obesity Medications, and Potential New Pharmacologic Treatment Options. Journal of the American Board of Family Medicine, 24(5), 607-617.
- Silverstone, T. (1972). The anorectic effect of a long-acting preparation of phentermine (duromine). Psychopharmacologia, 25(4), 315-320.
-
Wikipedia. (n.d.). Chlorphentermine. Retrieved from [Link]
- Yavich, L., & Gabilondo, A. M. (2002). Dopamine uptake through the norepinephrine transporter in brain regions with low levels of the dopamine transporter: evidence from knock-out mouse lines. The Journal of Neuroscience, 22(2), 389-395.
- Yoon, E. J., et al. (2019). Centrally Acting Drugs for Obesity: Past, Present, and Future. Journal of Obesity & Metabolic Syndrome, 28(1), 28-39.
Sources
A Comparative Guide to the Validation of Analytical Methods for 2-(4-(Trifluoromethyl)phenyl)propan-2-amine
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
2-(4-(Trifluoromethyl)phenyl)propan-2-amine is a critical building block in the synthesis of various pharmaceutical agents. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity, making it a valuable moiety in drug design. Consequently, the purity, stability, and concentration of this intermediate must be meticulously controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of validated analytical methodologies for its quantification and impurity profiling, grounded in the principles of the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[1][2][3]
The objective of analytical method validation is to provide documented evidence that a procedure is fit for its intended purpose.[4][5] This guide will compare two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and introduce Quantitative Nuclear Magnetic Resonance (qNMR) as a powerful orthogonal technique. We will explore the causality behind experimental choices and present the validation data required to meet stringent regulatory standards.
Core Principles of Method Validation: Ensuring Fitness for Purpose
Before comparing specific methods, it is essential to understand the fundamental parameters of validation as defined by regulatory bodies like the ICH.[3][6] These parameters are not merely a checklist but a system to ensure the reliability, reproducibility, and accuracy of analytical data.[5][7]
-
Specificity/Selectivity : The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8] This is arguably the most critical parameter for a stability-indicating method.
-
Accuracy : The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]
-
Precision : The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.[8]
-
Linearity : The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.[1]
-
Range : The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[5]
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness : A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]
Comparative Analysis of Key Analytical Techniques
The choice of an analytical technique is dictated by the physicochemical properties of the analyte, the intended application (e.g., bulk assay, trace impurity analysis), and the available instrumentation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a workhorse in pharmaceutical analysis due to its versatility and robustness for non-volatile and thermally labile compounds.
-
Principle & Rationale : The analyte is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For this compound, the primary challenge is its lack of a strong native UV chromophore. To achieve the required sensitivity, pre-column derivatization with a UV-active agent like 2-naphthalenesulfonyl chloride (NSCl) is a scientifically sound strategy.[9] This reaction targets the primary amine, creating a sulfonamide with strong UV absorbance, thereby significantly enhancing the LOQ.[9]
-
Advantages : High precision, robust for routine quality control, and widely available instrumentation.
-
Limitations : Requires a derivatization step which can add complexity and potential for variability. May have lower selectivity compared to mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent choice for volatile and thermally stable compounds, offering superior selectivity through mass-based detection.
-
Principle & Rationale : The analyte is vaporized and separated in a gaseous mobile phase based on its interaction with a stationary phase inside a capillary column. The primary amine in the target molecule can cause peak tailing due to interaction with active sites on the column and inlet liner. To mitigate this, derivatization (e.g., silylation with BSTFA) is often employed to block the active amine group, improving thermal stability and chromatographic peak shape. The mass spectrometer provides definitive identification based on the analyte's mass-to-charge ratio and fragmentation pattern.[10]
-
Advantages : High specificity and sensitivity due to MS detection. Excellent for identifying unknown impurities and degradation products.
-
Limitations : Requires the analyte to be volatile and thermally stable, which may necessitate derivatization. The instrumentation can be more complex to operate and maintain than HPLC-UV.
¹⁹F Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for an identical reference standard for calibration.
-
Principle & Rationale : The presence of a trifluoromethyl (CF₃) group provides a unique and powerful analytical handle. ¹⁹F NMR is highly specific because the ¹⁹F nucleus has 100% natural abundance, high sensitivity, and a wide chemical shift range, with virtually no background signal from excipients or common solvents.[11][12] Quantification is achieved by integrating the ¹⁹F signal of the analyte relative to the signal of a known amount of an internal standard (e.g., trifluoroacetic acid).[13]
-
Advantages : Non-destructive, requires minimal sample preparation, and provides absolute quantification. It is an excellent orthogonal technique to verify the results from chromatographic methods.
-
Limitations : Lower sensitivity compared to chromatographic methods, making it less suitable for trace analysis. Requires specialized instrumentation and expertise.
Workflow & Experimental Design
The overall process of method validation follows a structured, logical path to ensure all performance characteristics are thoroughly evaluated.
Caption: A generalized workflow for analytical method validation.
Detailed Methodologies and Validation Protocols
The following sections provide detailed, step-by-step protocols for the validation of an RP-HPLC-UV method. The principles described are directly applicable to the validation of the GC-MS method as well.
Protocol 1: RP-HPLC-UV Method for Assay Determination
1. Chromatographic Conditions:
-
Column : C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase : Acetonitrile: 0.1 M Borate Buffer (pH 9.0) (60:40 v/v)
-
Flow Rate : 1.0 mL/min
-
Detection : UV at 254 nm
-
Injection Volume : 10 µL
-
Column Temperature : 30 °C
2. Pre-column Derivatization Protocol:
-
Rationale : To enhance UV detection sensitivity for the primary amine.[9]
-
To 100 µL of sample or standard solution, add 200 µL of 0.1 M Borate Buffer (pH 9.0).
-
Add 200 µL of 10 mg/mL 2-naphthalenesulfonyl chloride (NSCl) in acetonitrile.
-
Vortex for 30 seconds.
-
Incubate at 60 °C for 30 minutes in a water bath.
-
Cool to room temperature and filter through a 0.45 µm syringe filter into an HPLC vial.
Caption: Pre-column derivatization workflow for HPLC analysis.
Validation Experiments for the RP-HPLC-UV Method
1. Specificity (Forced Degradation):
-
Causality : Forced degradation studies are essential to demonstrate that the analytical method can separate the main analyte from its potential degradation products, thus proving it is "stability-indicating".[14][15] The stress conditions are designed to simulate harsh environmental exposures.[16]
-
Protocol :
-
Acid Hydrolysis : Reflux 10 mg of the analyte in 10 mL of 0.1 N HCl at 80 °C for 4 hours.
-
Base Hydrolysis : Reflux 10 mg of the analyte in 10 mL of 0.1 N NaOH at 80 °C for 2 hours.
-
Oxidative Degradation : Store 10 mg of the analyte in 10 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation : Expose solid analyte to 105 °C for 48 hours.
-
Photolytic Degradation : Expose solid analyte to UV light (254 nm) and visible light as per ICH Q1B guidelines.[14]
-
-
Acceptance Criteria : The method must demonstrate baseline resolution between the analyte peak and all degradation product peaks. Peak purity analysis (using a photodiode array detector) should confirm the analyte peak is spectrally pure. A degradation of 5-20% is generally considered appropriate.[15]
2. Linearity and Range:
-
Protocol : Prepare at least five concentrations of the derivatized standard across the range of 80% to 120% of the nominal assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[6] Plot the peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria : Correlation coefficient (r²) ≥ 0.999.
3. Accuracy:
-
Protocol : Perform spike recovery studies by adding known amounts of the analyte to a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%). Analyze nine determinations in total (3 concentrations, 3 replicates each).
-
Acceptance Criteria : Mean recovery should be between 98.0% and 102.0%.
4. Precision:
-
Protocol :
-
Repeatability (Intra-assay) : Analyze six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision : Repeat the study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria : Relative Standard Deviation (RSD) ≤ 2.0%.
5. LOQ and LOD:
-
Protocol : Determine based on the signal-to-noise ratio (S/N). Typically, S/N of 3:1 for LOD and 10:1 for LOQ. Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria : The claimed LOQ must be validated with acceptable accuracy and precision.
6. Robustness:
-
Protocol : Deliberately vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria : System suitability parameters must remain within acceptable limits, and the results should not be significantly impacted by the variations.
Quantitative Data Summary and Comparison
The following tables summarize illustrative validation data for the compared methods. This data represents typical performance and serves as a benchmark for what a successfully validated method should achieve.
Table 1: Comparison of Core Validation Parameters
| Parameter | RP-HPLC-UV (with Derivatization) | GC-MS (with Derivatization) | ¹⁹F qNMR |
| Specificity | Excellent (demonstrated via forced degradation) | Superior (mass-based separation) | Absolute (unique ¹⁹F signal) |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.9995 |
| Range (% of nominal) | 80 - 120% | 70 - 130% | 50 - 150% |
| Accuracy (% Recovery) | 98.5% - 101.5% | 99.0% - 101.0% | 99.5% - 100.5% |
| Precision (% RSD) | < 1.5% | < 2.0% | < 1.0% |
| LOQ (Illustrative) | ~0.1 µg/mL | ~0.05 µg/mL | ~50 µg/mL |
| Robustness | High | Moderate-High | High |
Table 2: Forced Degradation Study Summary (Illustrative Data)
| Stress Condition | % Degradation (HPLC) | Number of Degradants | Peak Purity (Analyte) |
| Acid (0.1 N HCl) | 12.5% | 2 | Pass |
| Base (0.1 N NaOH) | 18.2% | 1 major, 1 minor | Pass |
| Oxidation (3% H₂O₂) | 8.9% | 1 | Pass |
| Thermal (105 °C) | 3.1% | No significant degradants | Pass |
| Photolytic (ICH Q1B) | 6.5% | 1 | Pass |
Conclusion and Recommendations
The validation of analytical methods for this compound is a prerequisite for its use in pharmaceutical manufacturing. This guide has demonstrated that both RP-HPLC-UV and GC-MS are highly suitable techniques, provided that appropriate sample preparation (derivatization) is employed to overcome challenges related to UV absorbance and chromatographic performance.
-
For routine quality control, assay, and content uniformity , the RP-HPLC-UV method is recommended due to its robustness, cost-effectiveness, and high precision.
-
For impurity identification, trace-level analysis, and characterization of degradation products , the GC-MS method is superior due to its inherent selectivity and sensitivity.
-
¹⁹F qNMR serves as an invaluable orthogonal technique . It is the recommended method for the qualification of primary reference standards and for independently verifying the accuracy of chromatographic methods, leveraging the unique trifluoromethyl group for absolute quantification.
Ultimately, a comprehensive analytical control strategy should leverage the strengths of each method. A validated HPLC or GC method can be used for routine testing, while qNMR can be used to anchor the purity of the reference material upon which all other measurements depend, creating a self-validating and scientifically sound system for quality assurance.
References
-
BA Sciences. USP <1225> Method Validation. [Link]
-
Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
U.S. Pharmacopeia. VALIDATION OF COMPENDIAL METHODS - General Chapters. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]
-
Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
- S. P. et al. (2018). Analytical method validation: A brief review. International Journal of Research and Review, 5(2), 59-67.
-
Gadam, S. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
- Patel, D. et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Research, 12(2).
-
U.S. Pharmacopeia. <1225> Validation of Compendial Procedures. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]
-
Duong, Q. H. et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]
-
National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
- Bajaj, S. et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
National Institutes of Health (NIH). (2014). Spectro-Fluor™ Technology for Reliable Detection of Proteins and Biomarkers of Disease: A Pioneered Research Study. [Link]
-
PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]
-
Oxford Instruments. NMR | Speeding Fluorine Analysis. [Link]
-
ResearchGate. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
Semantic Scholar. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]
- Al-Kindy, S. M. et al. (2022). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science, 27(1), 19-34.
-
National Institutes of Health (NIH). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. [Link]
- Ceylan, B., & Çayci, M. (2024). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines in frozen fish sold in markets. Global NEST Journal, 26(9).
-
Agilent. (2022). Analysis of Trace PFAS in Air Using Cryogen-Free Thermal Desorption and GC/MS. [Link]
-
LabRulezGCMS. (2025). News from LabRulezGCMS Library - Week 27, 2025. [Link]
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. uspbpep.com [uspbpep.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. wjarr.com [wjarr.com]
- 5. particle.dk [particle.dk]
- 6. scribd.com [scribd.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 13. [PDF] Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 14. scispace.com [scispace.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. pharmainfo.in [pharmainfo.in]
comparative study of different synthesis routes for 2-(4-(Trifluoromethyl)phenyl)propan-2-amine
Introduction
2-(4-(Trifluoromethyl)phenyl)propan-2-amine is a crucial building block in medicinal chemistry and drug development. Its trifluoromethylphenyl moiety imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, the efficient and scalable synthesis of this amine is of significant interest to researchers and pharmaceutical professionals. This guide provides a comparative analysis of various synthetic routes to this compound, offering in-depth technical insights and experimental data to inform the selection of the most suitable method for a given application.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several distinct chemical transformations. This guide will focus on three primary routes:
-
The Leuckart Reaction: A classical method for the reductive amination of ketones.
-
The Ritter Reaction: A versatile method for the synthesis of tertiary amines from tertiary alcohols.
-
Catalytic Reductive Amination: A modern and efficient approach for the direct conversion of ketones to amines.
Each of these routes will be examined in detail, with a focus on the underlying chemical principles, experimental protocols, and a comparative analysis of their respective strengths and weaknesses.
Route 1: The Leuckart Reaction
The Leuckart reaction is a well-established method for the synthesis of amines from ketones or aldehydes using ammonium formate or formamide as both the nitrogen source and the reducing agent.[1] This one-pot reaction proceeds at high temperatures and typically involves the formation of an intermediate N-formyl compound, which is subsequently hydrolyzed to yield the desired amine.[2]
Reaction Mechanism and Rationale
The reaction begins with the nucleophilic attack of ammonia (generated in situ from ammonium formate) on the carbonyl carbon of 4'-(trifluoromethyl)acetophenone. This is followed by dehydration to form an imine intermediate. A hydride transfer from formate or formamide then reduces the imine to the N-formyl derivative of the target amine. The final step is an acid- or base-catalyzed hydrolysis to afford this compound. The high temperatures are necessary to drive the dehydration and reduction steps.
Sources
Comparative Analysis of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine Derivatives: A Guide to Structure-Activity Relationships at Monoamine Transporters
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 2-(4-(Trifluoromethyl)phenyl)propan-2-amine Scaffold
The this compound core structure represents a significant pharmacophore in the exploration of centrally acting agents. Its phenethylamine backbone is a well-established motif for interacting with monoamine transporters, which are critical regulators of neurotransmission in the central nervous system (CNS). The strategic incorporation of a trifluoromethyl (-CF3) group on the phenyl ring at the para-position is a key design element. The -CF3 group is a strong electron-withdrawing moiety known to enhance metabolic stability and modulate the potency and selectivity of ligands for their biological targets. This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives of this scaffold, with a focus on their interactions with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Understanding these relationships is pivotal for the rational design of novel therapeutics for a range of neurological and psychiatric disorders.
Core Mechanism of Action: Modulation of Monoamine Transporters
The primary biological targets for the this compound derivatives are the monoamine transporters: DAT, NET, and SERT. These transporters are responsible for the reuptake of their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter signal. By inhibiting this reuptake process, these compounds can increase the extracellular concentrations of these key neurotransmitters, leading to a variety of physiological and psychological effects. The therapeutic potential of these derivatives in conditions such as depression, ADHD, and other CNS disorders is largely attributed to their ability to modulate monoamine transporter activity.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study for a complete series of this compound derivatives is not extensively documented in a single publicly available source, we can infer critical SAR principles by examining closely related fluorinated and trifluoromethyl-substituted phenethylamine and amphetamine analogs.
Key Structural Modifications and Their Impact on Activity
The following table summarizes the general SAR trends observed for modifications at different positions of the phenethylamine scaffold, with a focus on their impact on DAT, NET, and SERT inhibition. These insights are drawn from studies on related compounds and provide a predictive framework for the this compound series.
| Modification Site | Modification | Impact on DAT Activity | Impact on NET Activity | Impact on SERT Activity | Rationale and Insights |
| Phenyl Ring | 4-Trifluoromethyl (-CF3) | Generally enhances potency | Generally enhances potency | Potency can be enhanced, but may also increase selectivity for SERT | The electron-withdrawing nature of the -CF3 group can influence the electrostatic interactions with the transporter binding pocket. It also increases lipophilicity and metabolic stability. |
| Other substitutions (e.g., chloro, methyl) | Potency is sensitive to the position and nature of the substituent. Para-substitution is often favorable. | Similar to DAT, para-substitution is often beneficial. | Para-substitution, particularly with halogens, can significantly increase SERT potency. | The size, electronics, and position of the substituent dictate the fit and interaction within the transporter's binding site. | |
| α-Carbon | Methyl group (as in propan-2-amine) | Often confers resistance to metabolism by monoamine oxidase (MAO) and can enhance potency. | Similar to DAT, it can increase metabolic stability and potency. | The effect can be variable and depends on other structural features. | The α-methyl group can provide a better fit into the hydrophobic pocket of the transporters and sterically hinder enzymatic degradation. |
| Amine Group | Primary amine (-NH2) | Generally well-tolerated and essential for interaction. | Essential for activity. | Essential for activity. | The protonated amine forms a crucial ionic bond with an acidic residue (e.g., aspartate) in the transporter binding site. |
| N-methylation (-NHCH3) | Often maintains or slightly reduces potency compared to the primary amine. | Can maintain or slightly reduce potency. | N-methylation can sometimes increase SERT potency. | The size of the N-alkyl group is a critical determinant of activity, with larger groups often reducing potency. | |
| N-ethylation (-NHC2H5) | Generally leads to a decrease in potency compared to N-methyl. | Often results in decreased potency. | Can increase SERT selectivity. | The bulkier ethyl group may cause steric hindrance in the binding pockets of DAT and NET, while being better accommodated by SERT. |
Note: The data presented here are generalized from studies on related phenethylamine and amphetamine analogs. The precise impact of these modifications on the this compound scaffold would require direct experimental validation.
Experimental Protocols for Assessing Monoamine Transporter Activity
To empirically determine the potency and selectivity of this compound derivatives, two primary in vitro assays are employed: radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the monoamine transporters by assessing its ability to displace a known radiolabeled ligand that binds to the transporter.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat striatum for DAT, cortex for NET, and brainstem for SERT) or cells expressing the recombinant human transporters in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes containing the transporters.
-
Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of wells is prepared with a high concentration of a known non-labeled inhibitor (e.g., cocaine for DAT).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells or synaptosomes.
Step-by-Step Methodology:
-
Cell/Synaptosome Preparation:
-
Use cells stably expressing the human monoamine transporters (e.g., HEK293 cells) or freshly prepared synaptosomes from specific brain regions.
-
Plate the cells in a 96-well plate and allow them to adhere, or prepare a suspension of synaptosomes.
-
-
Uptake Inhibition Assay:
-
Wash the cells or resuspend the synaptosomes in a physiological buffer.
-
Pre-incubate the cells/synaptosomes with varying concentrations of the test compound or vehicle.
-
Initiate the uptake by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Incubate for a short period to measure the initial rate of uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells/synaptosomes with ice-cold buffer to remove the extracellular radiolabel.
-
Lyse the cells or synaptosomes to release the internalized radioactivity.
-
-
Detection and Data Analysis:
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the neurotransmitter uptake.
-
Visualization of Key Concepts
General Structure-Activity Relationship Logic
Caption: Logical relationship between the core scaffold, structural modifications, and resulting pharmacological properties.
Experimental Workflow for Monoamine Transporter Uptake Assay
Caption: Step-by-step workflow for the in vitro monoamine transporter uptake assay.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel CNS-active agents. The strategic placement of the trifluoromethyl group is a key determinant of the pharmacological profile of these derivatives. By systematically modifying the phenyl ring, the α-carbon, and the amine group, it is possible to fine-tune the potency and selectivity of these compounds for the dopamine, norepinephrine, and serotonin transporters. The experimental protocols detailed in this guide provide a robust framework for the empirical evaluation of these structure-activity relationships.
Future research should focus on synthesizing and testing a comprehensive library of derivatives of this scaffold to build a more complete and quantitative SAR model. Such studies will be instrumental in the rational design of next-generation therapeutics with improved efficacy and side-effect profiles for the treatment of a wide range of neurological and psychiatric disorders.
References
The following is a list of representative references that provide foundational knowledge and experimental details relevant to the topics discussed in this guide. The exact SAR data for the specific this compound scaffold may be found within broader studies on phenethylamine analogs.
-
Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology.[Link]
-
Trifluoromethyl ring-substituted methcathinone analogs: activity at monoamine uptake transporters. ResearchGate.[Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience.[Link]
-
Uptake and release of neurotransmitters. Current Protocols in Neuroscience.[Link]
-
Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments.[Link]
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Protocols.[Link]
A Comparative Guide to the Efficacy of 2-(4-(Trtrifluoromethyl)phenyl)propan-2-amine-Based Compounds
This guide provides a detailed comparison of the efficacy of compounds based on the 2-(4-(trifluoromethyl)phenyl)propan-2-amine scaffold. It is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms of action, comparative preclinical and clinical data, and the experimental protocols used for their evaluation.
Introduction: The Significance of the Trifluoromethyl-Amphetamine Scaffold
The this compound core structure is a cornerstone of a class of neurologically active compounds. The primary and most well-studied example is Fenfluramine (FFA) , an amphetamine derivative historically used as an appetite suppressant.[1] More recently, FFA has been repurposed as a potent anti-seizure medication, gaining approval for treating rare and severe forms of epilepsy, such as Dravet syndrome and Lennox-Gastaut syndrome.[2]
The efficacy of these compounds is intrinsically linked to their complex pharmacology, which is not attributed to a single mechanism but rather a multimodal action on several neurotransmitter systems.[3] This guide will dissect the contributions of the parent compound, its primary metabolite, and their respective enantiomers to the overall therapeutic effect, providing a clear comparison of their efficacy.
Multimodal Mechanism of Action: Beyond Simple Serotonin Release
The primary mechanism of action for Fenfluramine is its ability to modulate the serotonin (5-hydroxytryptamine, 5-HT) system.[2][4] However, its therapeutic efficacy, particularly in epilepsy, is now understood to be a result of a dual action involving both serotonergic and sigma-1 receptor pathways.[3][5][6]
Key Pharmacological Actions:
-
Serotonin Release and Reuptake Inhibition: FFA acts on the serotonin transporter (SERT) to inhibit 5-HT reuptake and also promotes the release of 5-HT from presynaptic vesicles.[2][4] This increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[4]
-
Direct Receptor Agonism: Both FFA and its active metabolite, norfenfluramine (NFEN), interact directly with multiple 5-HT receptor subtypes.[5][7] NFEN, in particular, shows high affinity for 5-HT2B and 5-HT2C receptors.[7][8] The anti-seizure effects are thought to be primarily mediated by activity at 5-HT1D and 5-HT2C receptors.[2][7]
-
Sigma-1 Receptor Modulation: FFA is a positive modulator of the sigma-1 receptor, an intracellular chaperone protein that influences ion channels and neurotransmitter systems.[2][5] This action is believed to decrease glutamatergic excitability, complementing the GABAergic enhancement from the serotonergic pathways and helping to restore the balance between neuronal inhibition and excitation.[3][5]
This dual mechanism distinguishes FFA from other anti-seizure medications and may account for its profound efficacy in treatment-resistant epilepsies.[6]
Comparative Efficacy: Fenfluramine vs. Norfenfluramine and Enantiomers
The clinical effects of fenfluramine are a composite of the actions of the parent drug and its primary metabolite, norfenfluramine, each existing as d- and l-enantiomers.[9] Preclinical studies have been crucial in dissecting the contributions of each of these four molecules to both therapeutic efficacy and potential toxicity.
Preclinical Efficacy in Seizure Models
Studies in rodent models of epilepsy, such as the maximal electroshock (MES) and audiogenic seizure models, provide quantitative data on the anticonvulsant potency of each component.
| Compound | Model | ED₅₀ (mg/kg) | Relative Potency Notes | Reference |
| d,l-Fenfluramine (Racemic) | MES | 5.1 - 14.8 | Baseline for comparison. | [10] |
| l-Fenfluramine | MES | - | Comparable potency to racemic FFA but better tolerated. Has the highest protective index (PI). | [9][10][11] |
| d-Fenfluramine | MES | - | Comparable potency to racemic FFA but more toxic. | [9] |
| d,l-Norfenfluramine (Racemic) | Audiogenic | 1.3 | ~8x more potent than racemic FFA in this model. | [10] |
| l-Norfenfluramine | Audiogenic | 1.2 | ~9x more potent than racemic FFA. Activity is largely attributed to this enantiomer. | [10] |
| d-Norfenfluramine | MES | - | Most potent anticonvulsant but also the most neurotoxic, leading to a low PI. | [9][11] |
Key Insights from Preclinical Data:
-
Norfenfluramine is a Major Contributor: The metabolite, particularly the l-enantiomer, is significantly more potent than the parent compound in certain seizure models, suggesting it is responsible for a substantial portion of the sustained anti-seizure activity.[10]
-
Stereoselectivity Matters: The l-enantiomers (l-FFA and l-NFEN) appear to offer a better safety and tolerability profile compared to their d-counterparts.[12] The cardiovascular toxicity risk, specifically the potential for valvular heart disease via 5-HT2B receptor activation, has been primarily linked to the d-enantiomers, particularly d-norfenfluramine.[8][11] This makes l-fenfluramine an attractive candidate for development as a stereoselectively pure follow-up compound.[11]
Clinical Efficacy in Dravet Syndrome
The translation of this preclinical efficacy into the clinic has been remarkable. Fenfluramine has demonstrated significant and clinically meaningful reductions in seizure frequency in patients with Dravet syndrome, a severe and drug-resistant epileptic encephalopathy.
| Study Type | Patient Population | Key Efficacy Endpoint | Result | Reference |
| Phase III RCTs (Pooled Data) | 206 patients | ≥50% reduction in monthly convulsive seizure frequency (MCSF) | 5.49x more likely to achieve endpoint vs. placebo. | [13] |
| Phase III RCT (High Dose) | Dravet Syndrome | ≥75% reduction in MCSF | 45% of patients on the higher dose (0.8 mg/kg/day) achieved this endpoint. | [14] |
| Real-World Study | 45 patients | Median reduction in convulsive seizures | 77.4% median reduction. 53.3% of patients had a ≥75% reduction. | [15] |
| Real-World Study (Danish Cohort) | 24 patients | ≥50% reduction in tonic-clonic seizures | 67% of patients achieved this endpoint. 25% became seizure-free. | [16] |
These results underscore the robust efficacy of fenfluramine in a real-world clinical setting, providing life-changing improvements for many patients.[14][15]
Experimental Protocols for Efficacy Assessment
Evaluating the efficacy of serotonergic agents like Fenfluramine requires specific and validated assays. The in vitro serotonin release assay is a foundational experiment to quantify a compound's ability to induce 5-HT release from neuronal preparations.
Protocol: In Vitro Serotonin Release Assay Using Synaptosomes
This protocol outlines a standard procedure for measuring radiolabeled serotonin release from pre-loaded nerve terminals (synaptosomes).
Objective: To quantify the potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds in inducing serotonin release.
Materials:
-
Rodent brain tissue (e.g., hippocampus or striatum)
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer
-
[³H]-Serotonin (radiolabeled 5-HT)
-
Test compounds (e.g., Fenfluramine, Norfenfluramine)
-
Positive control (e.g., p-Chloroamphetamine, PCA)
-
Liquid scintillation cocktail and vials
-
Scintillation counter
Methodology:
-
Synaptosome Preparation:
-
Euthanize the animal and rapidly dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.
-
Resuspend the pellet in Krebs-Ringer buffer.
-
-
Loading with [³H]-Serotonin:
-
Incubate the synaptosomal suspension with a low concentration of [³H]-Serotonin (e.g., 50 nM) for 30 minutes at 37°C to allow for uptake via SERT.
-
-
Release Assay:
-
Wash the loaded synaptosomes twice with fresh Krebs-Ringer buffer to remove excess extracellular [³H]-5-HT.
-
Aliquot the washed synaptosomes into test tubes.
-
Initiate the release by adding buffer (basal release), the positive control, or varying concentrations of the test compounds.
-
Incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Terminate the release by rapid filtration or centrifugation at 4°C.
-
-
Quantification:
-
Collect the supernatant (containing released [³H]-5-HT).
-
Lyse the pellets (containing retained [³H]-5-HT) with a solubilizing agent.
-
Measure the radioactivity in both the supernatant and pellet fractions using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of total [³H]-5-HT released for each condition: (% Release) = [Supernatant CPM / (Supernatant CPM + Pellet CPM)] * 100.
-
Subtract the basal release from all other values.
-
Plot the concentration-response curve and fit to a sigmoidal model to determine EC₅₀ and Eₘₐₓ values.
-
Conclusion and Future Directions
Compounds based on the this compound scaffold, exemplified by Fenfluramine, represent a significant therapeutic class for severe neurological disorders. Their efficacy stems from a unique dual mechanism of action that enhances inhibitory GABAergic signaling while dampening excitatory glutamatergic activity.[3][5]
Comparative analysis reveals that the active metabolite, norfenfluramine, and specifically its l-enantiomer, is a highly potent anticonvulsant.[10] The superior safety profile of the l-enantiomers suggests that future drug development efforts could focus on enantiomerically pure formulations to maximize therapeutic benefit while minimizing the risk of adverse effects, particularly cardiovascular toxicity.[11][12] The robust clinical data in Dravet syndrome confirms the profound real-world efficacy of this pharmacological approach, paving the way for further investigation into other developmental and epileptic encephalopathies.[6][13]
References
-
Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. (2022-08-02). MDPI. [Link]
-
Fenfluramine: a plethora of mechanisms?. (2023-05-12). PubMed Central. [Link]
-
Dual-Activity-of-Fenfluramine-(Fintepla®)-as-a-Serotonin-Receptor-Agonist-and-Positive-Sigma-1-Receptor-Modulator--Implication-for-Disease-Modification-in-Developmental-and-Epileptic-Encephalopathies. (2021-11-22). American Epilepsy Society. [Link]
-
Efficacy and safety of fenfluramine in patients with Dravet syndrome: A meta-analysis. (2020-12-17). Seizure - European Journal of Epilepsy. [Link]
-
Fenfluramine: a plethora of mechanisms?. (2023-05-12). Frontiers in Neurology. [Link]
-
What is the mechanism of Fenfluramine Hydrochloride?. (2024-07-17). Patsnap Synapse. [Link]
-
Efficacy and safety of Fenfluramine hydrochloride for the treatment of seizures in Dravet syndrome: A real-world study. (2020-11). Epilepsia. [Link]
-
Fenfluramine trials in Dravet syndrome yield highly positive results. (2017-12-06). MDedge. [Link]
-
Fenfluramine treatment in pediatric patients with Dravet syndrome reduces seizure burden and overall healthcare costs: A retrospective and observational real-world study. (2024-02). Epilepsia Open. [Link]
-
Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. (2024-01-26). PubMed Central. [Link]
-
Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. (2024-03-27). ResearchGate. [Link]
-
Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. (2023-03-27). The Hebrew University of Jerusalem. [Link]
-
Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. (2024-03-27). National Institutes of Health (NIH). [Link]
-
Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine. (2000-02). Molecular Pharmacology. [Link]
-
FINTEPLA (fenfluramine) NDA 212102 Pharmacology Review. (2020-06-22). accessdata.fda.gov. [Link]
-
Fenfluramine. (2024-01-13). PubChem. [Link]
Sources
- 1. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]
- 4. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]
- 5. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual-Activity-of-Fenfluramine-(Fintepla®)-as-a-Serotonin-Receptor-Agonist-and-Positive-Sigma-1-Receptor-Modulator--Implication-for-Disease-Modification-in-Developmental-and-Epileptic-Encephalopathies [aesnet.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cris.huji.ac.il [cris.huji.ac.il]
- 13. Efficacy and safety of fenfluramine in patients with Dravet syndrome: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fenfluramine trials in Dravet syndrome yield highly positive results | MDedge [mdedge.com]
- 15. Efficacy and safety of Fenfluramine hydrochloride for the treatment of seizures in Dravet syndrome: A real-world study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Guide to a Comparative Analysis of Antibody Cross-Reactivity for 2-(4-(Trifluoromethyl)phenyl)propan-2-amine and Its Structural Analogs
An objective comparison and detailed experimental guide.
This document outlines the underlying principles of antibody-small molecule interactions, provides detailed protocols for two gold-standard analytical methods—Competitive ELISA and Surface Plasmon Resonance (SPR)—and presents a template for data analysis and reporting.
Part 1: The Structural Basis of Antibody Specificity and Cross-Reactivity
The core structure, a phenylpropan-2-amine, presents several epitopes that an antibody can recognize. Specificity is dictated by how well the antibody's paratope (binding site) complements the unique three-dimensional shape and chemical properties of the target molecule. Cross-reactivity arises when other compounds share sufficient structural similarity to also bind to the antibody, albeit often with lower affinity.
For our target class, key structural modifications can influence antibody binding:
-
Ring Substitutions: The position and nature of groups on the phenyl ring are critical. The trifluoromethyl (-CF3) group at the R4 position is a key recognition feature. Analogs with different substituents (e.g., -H, -Cl, -CH3) or the same group at a different position (e.g., R2 or R3) are likely to show reduced binding.
-
Alkyl Chain Modifications: Changes to the propan-2-amine backbone, such as N-methylation (as seen in the transition from amphetamine to methamphetamine), can significantly alter binding affinity.
-
Stereochemistry: The chiral center at the C2 position means the molecule exists as (R) and (S) enantiomers. An antibody may bind preferentially to one enantiomer over the other, and this stereoselectivity is a critical aspect of characterization.
Below is a diagram illustrating the core scaffold and potential sites of modification that should be considered when selecting compounds for a cross-reactivity panel.
Caption: Logical map for selecting a cross-reactivity panel.
Part 2: Gold-Standard Methodologies for Assessing Cross-Reactivity
A robust cross-reactivity assessment relies on quantitative, reproducible methods. We will detail two complementary approaches: the widely accessible Competitive ELISA for screening and the high-precision Surface Plasmon Resonance (SPR) for detailed kinetic analysis.
Methodology 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
The competitive ELISA is the workhorse for screening antibody specificity against a large panel of compounds. Its principle relies on the competition between the free drug (the analyte or potential cross-reactant) in a sample and a drug-carrier conjugate immobilized on a plate for a limited number of antibody binding sites. A higher concentration of free drug results in less antibody binding to the plate, leading to a weaker signal.
Caption: Workflow for a typical competitive ELISA experiment.
-
Plate Coating: Dilute a conjugate of your target molecule covalently linked to a carrier protein (e.g., Bovine Serum Albumin, BSA) to 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a high-binding 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition Reaction:
-
Prepare serial dilutions of the primary target molecule (for the standard curve) and each potential cross-reactant.
-
In a separate dilution plate, mix 50 µL of each dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration). Incubate this mixture for 30-60 minutes.
-
Transfer 100 µL of the antibody/analyte mixture to the washed, coated, and blocked assay plate. Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody: Wash the plate 3 times. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Development: Wash the plate 5 times. Add 100 µL of TMB substrate. Allow color to develop for 15-30 minutes in the dark.
-
Stopping and Reading: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.
The key metric derived from this assay is the IC50 , the concentration of an analyte that causes a 50% reduction in the maximum signal. The percent cross-reactivity of an analog is then calculated relative to the primary target molecule.
% Cross-Reactivity = (IC50 of Target Molecule / IC50 of Analog) x 100
Methodology 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technology that provides real-time, quantitative data on binding kinetics (association and dissociation rates) and affinity. This level of detail is invaluable for distinguishing between high-affinity specific binding and lower-affinity, transient cross-reactive interactions.
Caption: Key steps in an SPR cross-reactivity experiment.
-
Antibody Immobilization: The primary antibody (ligand) is typically immobilized onto a carboxymethylated dextran (CM5) sensor chip surface via amine coupling chemistry. The goal is to achieve a surface density that will produce a sufficient signal without causing mass transport limitations.
-
Analyte Preparation: Prepare a dilution series for the primary target and each cross-reactant in the running buffer (e.g., HBS-EP+). A typical concentration range for small molecules spans from low nanomolar to high micromolar.
-
Binding Cycle:
-
Association: Inject the analyte over the sensor surface at a constant flow rate for a defined period (e.g., 120 seconds). The binding is measured in real-time as an increase in Response Units (RU).
-
Dissociation: Switch the flow back to running buffer and monitor the dissociation of the analyte from the antibody for an extended period (e.g., 300 seconds).
-
-
Regeneration: Inject a pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte without denaturing the immobilized antibody.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir). This analysis yields the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K ₋D ), where K₋D = kₔ/kₐ. A lower K₋D value indicates a higher binding affinity.
Part 3: Comparative Data Summary
The ultimate goal is to generate a clear, comparative dataset that profiles the specificity of one or more antibody candidates. The data below is presented as a template for how to summarize findings from the described experiments.
Table 1: Competitive ELISA Cross-Reactivity Profile
| Compound Tested | IC50 (nM) | % Cross-Reactivity |
| Target: 2-(4-CF3-phenyl)propan-2-amine | 15 | 100% |
| Analog 1: 2-(4-Cl-phenyl)propan-2-amine | 350 | 4.3% |
| Analog 2: 2-(4-CH3-phenyl)propan-2-amine | 1,200 | 1.25% |
| Analog 3: 2-phenylpropan-2-amine (unsubstituted) | > 10,000 | < 0.15% |
| Analog 4: N-Methyl-2-(4-CF3-phenyl)propan-2-amine | 85 | 17.6% |
| Analog 5: (R)-2-(4-CF3-phenyl)propan-2-amine | 12 | 125% |
| Analog 6: (S)-2-(4-CF3-phenyl)propan-2-amine | 500 | 3.0% |
This table demonstrates how a change in the 4-position ring substitute dramatically reduces cross-reactivity. It also shows significant, though reduced, binding to the N-methylated version and highlights strong stereoselectivity for the (R)-enantiomer.
Table 2: SPR Kinetic and Affinity Data
| Compound Tested | kₐ (1/Ms) | kₔ (1/s) | K₋D (nM) |
| Target: 2-(4-CF3-phenyl)propan-2-amine | 2.5 x 10⁵ | 3.0 x 10⁻³ | 12 |
| Analog 1: 2-(4-Cl-phenyl)propan-2-amine | 1.1 x 10⁵ | 4.0 x 10⁻² | 364 |
| Analog 4: N-Methyl-2-(4-CF3-phenyl)propan-2-amine | 1.8 x 10⁵ | 1.5 x 10⁻² | 83 |
| Analog 6: (S)-2-(4-CF3-phenyl)propan-2-amine | 8.0 x 10⁴ | 4.2 x 10⁻² | 525 |
The SPR data corroborates the ELISA findings, providing deeper mechanistic insight. The lower affinity for Analog 1 is shown to be primarily driven by a much faster dissociation rate (kₔ), indicating a less stable binding interaction. The N-methylated analog also shows a faster dissociation rate, confirming a slightly compromised but still significant interaction.
Conclusion
A thorough cross-reactivity study is a non-negotiable step in the validation of any antibody intended for specific small molecule detection. By employing a primary screening method like Competitive ELISA and a high-resolution kinetic method like SPR, researchers can build a comprehensive specificity profile. This dual-method approach ensures that the selected antibody not only binds its intended target with high affinity but, more importantly, does not produce confounding signals from structurally related molecules, thereby guaranteeing the accuracy and reliability of the final immunoassay.
References
- General Principles of Immunoassays. This reference provides foundational knowledge on different immunoassay formats, including the competitive ELISA, and the principles of antibody-antigen interactions. Source: Thermo Fisher Scientific
-
Surface Plasmon Resonance (SPR) Theory. A comprehensive overview of the principles behind SPR technology, explaining how it measures molecular interactions in real-time.
- Source: Cytiva (formerly GE Healthcare Life Sciences)
-
URL: [Link]
A Senior Application Scientist's Guide to Benchmarking 2-(4-(Trifluoromethyl)phenyl)propan-2-amine in Serotonergic System Assays
For researchers and drug development professionals investigating novel psychoactive compounds, a rigorous and systematic approach to performance benchmarking is paramount. This guide provides an in-depth technical framework for evaluating the pharmacological activity of 2-(4-(trifluoromethyl)phenyl)propan-2-amine, a phenethylamine analog with potential activity at central nervous system targets. Due to its structural similarity to fenfluramine, a known modulator of the serotonin system, this guide will focus on a comparative analysis against this well-characterized compound and its primary active metabolite, norfenfluramine.
The strategic inclusion of a trifluoromethyl group on the phenyl ring is a common tactic in medicinal chemistry to enhance metabolic stability and alter receptor binding affinity. Therefore, a direct comparison with fenfluramine, which features a trifluoromethyl group at the meta-position, provides a critical benchmark for understanding the pharmacological impact of this positional isomerism. This guide will detail the essential in vitro and in vivo assays necessary to build a comprehensive performance profile of this compound.
The Rationale for Assay Selection: Targeting the Serotonin System
The core structure of this compound, a substituted phenylpropanamine, strongly suggests interaction with monoamine transporters and receptors. Fenfluramine's primary mechanism of action involves the release of serotonin (5-hydroxytryptamine, 5-HT) and inhibition of its reuptake via the serotonin transporter (SERT). Furthermore, fenfluramine and its metabolite, norfenfluramine, exhibit activity at various 5-HT receptor subtypes, which contributes to both their therapeutic effects and potential side effects. Consequently, the initial benchmarking of this compound should focus on these key molecular targets.
This guide will detail the protocols for three critical assays:
-
In Vitro Serotonin Transporter (SERT) Uptake Assay: To quantify the compound's potency in inhibiting serotonin reuptake.
-
In Vitro 5-HT Receptor Binding Assay: To determine the compound's affinity for key serotonin receptor subtypes, particularly the 5-HT2A receptor.
-
In Vivo Microdialysis: To assess the compound's real-world effect on extracellular serotonin and dopamine levels in the brain of a living system.
Performance Benchmark: Fenfluramine and Norfenfluramine
To provide a tangible reference for the expected outcomes of these assays, the following table summarizes the known performance data for d-fenfluramine and its metabolite, d-norfenfluramine.
| Compound | Assay | Target | Performance Metric | Value | Reference |
| d-Fenfluramine | [³H]5-HT Uptake | SERT | IC₅₀ | 500 nM | [1] |
| d-Norfenfluramine | [³H]5-HT Release | SERT | EC₅₀ | 59 nM | [2] |
| Fenfluramine | Receptor Binding | 5-HT2A | Affinity | Micromolar (µM) range | [3] |
| Norfenfluramine | Receptor Binding | 5-HT2B | Kᵢ | 10-50 nM (full agonist) | [3] |
| Norfenfluramine | Receptor Binding | 5-HT2C | Potency | Moderately potent (full agonist) | [3] |
Experimental Protocols and Methodologies
In Vitro Serotonin Transporter (SERT) Uptake Assay
This assay determines the ability of this compound to inhibit the reuptake of serotonin into cells expressing the serotonin transporter. A common method utilizes a radiolabeled serotonin analog, such as [³H]Serotonin, and measures its uptake in the presence of varying concentrations of the test compound.
Experimental Workflow:
Caption: Workflow for the in vitro SERT uptake assay.
Step-by-Step Protocol:
-
Cell Culture: Culture HEK-293 cells stably expressing the human recombinant serotonin transporter in an appropriate medium. Plate the cells in a 96-well microplate and allow them to adhere overnight.
-
Compound Preparation: Prepare a dilution series of this compound and the reference compound (fenfluramine) in a suitable assay buffer (e.g., modified Tris-HEPES buffer, pH 7.1).
-
Pre-incubation: Remove the culture medium from the cells and pre-incubate them with the test compound dilutions or vehicle for 20 minutes at 25°C.
-
Radioligand Addition: Add a fixed concentration of [³H]Serotonin (e.g., 65 nM) to each well and incubate for an additional 15 minutes at 25°C.
-
Termination and Filtration: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Harvest the cells onto filter mats using a cell harvester and wash to remove unbound radioligand.
-
Quantification: Dry the filter mats and measure the amount of retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³H]Serotonin uptake against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) by fitting the data to a sigmoidal dose-response curve.
In Vitro 5-HT Receptor Binding Assay
This assay measures the affinity of the test compound for a specific serotonin receptor subtype, such as 5-HT2A. It involves a competition experiment between the test compound and a radiolabeled ligand known to bind with high affinity to the target receptor.
Experimental Workflow:
Caption: Workflow for the in vitro 5-HT receptor binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the 5-HT2A receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membranes in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand for the 5-HT2A receptor (e.g., [³H]ketanserin), and varying concentrations of this compound or the reference compound.
-
Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity.
-
Data Analysis: Determine the IC₅₀ value from the competition curve. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a more physiologically relevant assessment of a compound's effect on neurotransmitter dynamics.
Experimental Workflow:
Caption: Workflow for in vivo microdialysis.
Step-by-Step Protocol:
-
Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest, such as the prefrontal cortex or striatum. Allow the animal to recover from surgery.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, collect several baseline dialysate samples to determine the basal extracellular concentrations of serotonin and dopamine.
-
Compound Administration: Administer a specific dose of this compound or fenfluramine, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Post-treatment Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours after drug administration.
-
Sample Analysis: Analyze the collected dialysate samples for serotonin and dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the baseline levels and plot them over time to visualize the time-course of the drug's effect.
Conclusion and Future Directions
By systematically applying the assays detailed in this guide, researchers can construct a robust pharmacological profile for this compound. The direct comparison of the data generated for this novel compound with the established performance of fenfluramine will provide critical insights into its potency, selectivity, and potential mechanism of action within the serotonin system. This foundational data is essential for making informed decisions regarding the future development and therapeutic potential of this and other related novel chemical entities.
References
- Gobbi, M., et al. (1998). Carrier-mediated serotonin release induced by d-fenfluramine: studies with human neuroblastoma cells transfected with a rat serotonin transporter. Journal of Neurochemistry, 70(5), 2149-2156.
- Rothman, R. B., et al. (2003). (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters. The Journal of Pharmacology and Experimental Therapeutics, 305(3), 1191-1199.
-
U.S. Food and Drug Administration. (2020). Pharmacology/Toxicology Review and Evaluation for NDA 212102. Retrieved from [Link]
Sources
A Researcher's Guide to the Analytical Validation of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine: A Comparative Approach
In the landscape of modern drug discovery and development, the purity of chemical intermediates is not merely a matter of quality control; it is a cornerstone of scientific rigor and, ultimately, patient safety. The compound 2-(4-(trifluoromethyl)phenyl)propan-2-amine, a chiral amine featuring a trifluoromethyl moiety, is a valuable building block in the synthesis of pharmacologically active molecules. The trifluoromethyl group is often introduced to enhance metabolic stability, binding affinity, and lipophilicity. However, the synthesis and purification of such chiral compounds can present unique challenges, leading to the presence of chemical and stereoisomeric impurities that can significantly impact biological activity and toxicity.
This guide provides a comprehensive framework for the analytical validation of commercially sourced this compound. We will delve into the critical analytical techniques required to ascertain its purity, offering a comparative analysis with structurally related analogs to provide a broader context for its evaluation. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the methodologies necessary to ensure the quality of this critical reagent.
The Imperative of Purity: Why Rigorous Validation Matters
The presence of impurities in a starting material can have cascading effects throughout the drug development process. For a chiral compound like this compound, impurities can be broadly categorized as:
-
Chemical Impurities: These include starting materials, by-products from the synthesis, and degradation products. For instance, the Ritter reaction, a common method for synthesizing tertiary amines, can lead to the formation of isomeric by-products or unreacted starting materials.
-
Stereoisomeric Impurities: As a chiral compound, this compound exists as a pair of enantiomers. In many cases, only one enantiomer possesses the desired pharmacological activity, while the other may be inactive or even exert toxic effects. Therefore, the determination of enantiomeric excess (% ee) is of paramount importance.
A thorough analytical validation provides a detailed impurity profile, ensuring the reliability and reproducibility of experimental results and forming the basis for regulatory submissions.
A Multi-Modal Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy employs a combination of orthogonal methods, each providing unique insights into the sample's composition.
Workflow for Purity Validation
Caption: A typical workflow for the comprehensive purity validation of a chiral amine.
Experimental Protocols and Data Interpretation
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC with UV detection is a workhorse technique for assessing the chemical purity of non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Data Interpretation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of other peaks indicates chemical impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, aiding in its identification.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection: Split injection.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C).
-
MS Detection: Electron ionization (EI) at 70 eV.
Data Interpretation: The GC-MS analysis can identify volatile impurities such as residual solvents from the synthesis. The mass spectrum of the main peak should be consistent with the expected fragmentation pattern of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification
NMR spectroscopy is an indispensable tool for unambiguous structure determination and can also be used for quantitative analysis (qNMR). ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For fluorinated compounds, ¹⁹F NMR is particularly valuable.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard (for qNMR): A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Experiments: ¹H, ¹³C, and ¹⁹F NMR spectra.
Data Interpretation: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra should be consistent with the structure of this compound. The ¹⁹F NMR should show a single signal for the CF₃ group. In qNMR, the purity is calculated by comparing the integral of a known proton signal of the analyte to the integral of a known proton signal of the internal standard of known concentration.
Chiral HPLC for Enantiomeric Purity
Chiral HPLC is the gold standard for determining the enantiomeric excess of a chiral compound. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV or circular dichroism detector.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection Wavelength: 254 nm.
Data Interpretation: A chromatogram of a racemic mixture should show two well-resolved peaks of equal area. The enantiomeric excess (% ee) of a non-racemic sample is calculated using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
where Area₁ and Area₂ are the areas of the two enantiomer peaks.
Comparative Analysis with Structural Analogs
To provide a comprehensive evaluation, it is instructive to compare the analytical data of this compound with its non-fluorinated and chloro-substituted analogs.
| Parameter | This compound | 2-Phenylpropan-2-amine | 2-(4-Chlorophenyl)propan-2-amine |
| Molecular Weight | 203.20 g/mol | 135.21 g/mol | 169.65 g/mol |
| Expected ¹H NMR (Aromatic) | Doublets around 7.5 and 7.4 ppm | Multiplet around 7.2-7.4 ppm | Doublets around 7.3 ppm |
| Expected ¹⁹F NMR | Singlet around -62 ppm | N/A | N/A |
| Lipophilicity (logP) | Higher | Lower | Intermediate |
| Basicity (pKa) | Lower | Higher | Intermediate |
This comparison highlights how the trifluoromethyl group influences the physicochemical properties of the molecule, which in turn affects its chromatographic behavior and spectroscopic characteristics.
Illustrative Certificate of Analysis
A comprehensive Certificate of Analysis (CoA) should summarize the results from all the analytical tests performed.
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Solubility | Soluble in methanol | Conforms | Visual |
| Identification by ¹H NMR | Conforms to structure | Conforms | NMR |
| Identification by ¹⁹F NMR | Conforms to structure | Conforms | NMR |
| Purity by HPLC | ≥ 98.0% | 99.2% | HPLC-UV |
| Purity by GC-MS | Report results | No significant impurities detected | GC-MS |
| Enantiomeric Excess | ≥ 99.0% ee | 99.5% ee | Chiral HPLC |
| Residual Solvents | ≤ 0.5% | < 0.1% | GC-MS |
| Assay (by qNMR) | 98.0 - 102.0% | 99.8% | qNMR |
Conclusion
The validation of the purity of this compound is a critical step in ensuring the quality and reliability of research and development activities. A multi-modal analytical approach, combining chromatographic and spectroscopic techniques, is essential for a comprehensive assessment of both chemical and stereoisomeric purity. By adhering to the principles and protocols outlined in this guide, researchers and scientists can confidently ascertain the quality of this important chemical intermediate, thereby contributing to the integrity and success of their scientific endeavors.
References
- Chiral separations are critical in the pharmaceutical industry, as enantiomers of a drug candidate can exhibit significantly different pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) with chiral stationary phases is a powerful technique for resolving enantiomers.
- The Ritter reaction is a chemical reaction that transforms a nitrile into an N-alkyl amide using various electrophilic alkyl
- Forced degradation studies are designed to generate product-related variants and develop analytical methods to determine the degradation products formed during accelerated pharmaceutical studies and long-term stability studies.
- NMR spectroscopy is a fundamental technique for the structural elucidation and purity assessment of this and other rel
- Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable method for the analysis of such compounds.
- The introduction of a trifluoromethyl (-CF3)
- A comprehensive review of existing scientific literature reveals a notable absence of direct comparative studies on the pharmacological and chemical properties of 1-(3-chlorophenyl)-2- methylpropan-2-amine and its 1-(4-chlorophenyl) analog.
A Technical Guide to the Metabolic Stability of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine Analogs for Drug Development Professionals
In the landscape of modern drug discovery, optimizing the metabolic stability of lead candidates is a critical determinant of their clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, thereby derailing promising therapeutic agents. This guide offers a comparative analysis of the metabolic stability of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine and its analogs, a chemical scaffold pertinent to various centrally-acting agents. Drawing upon extensive data from the closely related compound fenfluramine, this document provides researchers, scientists, and drug development professionals with a framework for understanding the structure-metabolism relationships that govern the fate of these molecules in vivo.
The Critical Role of Metabolic Stability in Drug Design
The journey of a drug from administration to its target site is fraught with metabolic challenges, primarily orchestrated by the cytochrome P450 (CYP450) superfamily of enzymes in the liver.[1] These enzymes catalyze a variety of phase I oxidative reactions that functionalize xenobiotics, preparing them for phase II conjugation and subsequent excretion.[2] For any drug candidate, a delicate balance must be struck: it must be stable enough to reach its target and exert a therapeutic effect, yet susceptible to metabolism to ensure it is eventually cleared from the body to avoid accumulation and potential toxicity.[3] The trifluoromethyl group, a common bioisostere in medicinal chemistry, is often incorporated into drug candidates to enhance metabolic stability by blocking sites of oxidation.[4] However, the overall metabolic fate of a molecule is dictated by the interplay of all its structural features.
Comparative Metabolic Landscape of this compound Analogs
The primary metabolic pathway for amphetamine and its analogs, including the parent compound of this guide, is N-dealkylation.[5] This process is heavily influenced by the nature of the substituents on the nitrogen atom and the aromatic ring. The following sections dissect the metabolic stability of various analogs, with fenfluramine (the meta-trifluoromethyl isomer) serving as a well-documented comparative benchmark.
The Parent Scaffold: Fenfluramine as a Metabolic Archetype
Fenfluramine undergoes extensive metabolism, primarily through N-deethylation to its active metabolite, norfenfluramine.[6][7] This conversion is mediated by a consortium of CYP450 enzymes, with major contributions from CYP1A2, CYP2B6, and CYP2D6, and lesser involvement of CYP2C9, CYP2C19, and CYP3A4. The multi-enzyme involvement suggests that polymorphic variations in a single CYP enzyme may have a limited impact on the overall clearance of the drug. Norfenfluramine itself is further metabolized, indicating a cascade of biotransformations. In vitro studies with human liver S9 fractions have shown that fenfluramine has a low clearance, with a half-life exceeding 120 minutes.
Key Metabolic Reactions for the Fenfluramine Scaffold:
-
N-dealkylation: The primary route of metabolism, converting the parent compound to its nor-metabolite.
-
Aromatic Hydroxylation: Oxidation of the phenyl ring, a common pathway for many xenobiotics.
-
Side Chain Oxidation: Hydroxylation of the propyl chain.
-
N-oxidation: Formation of an N-oxide or hydroxylamine, as detected in human liver microsomes.
The following diagram illustrates the principal metabolic pathways of fenfluramine, which serves as a predictive model for its para-trifluoromethyl analog.
Caption: Predicted major metabolic pathways for the target scaffold.
Impact of N-Substitution on Metabolic Stability
The nature of the alkyl group on the amine nitrogen is a key determinant of the rate of N-dealkylation. Generally, smaller alkyl groups are more readily removed.
-
N-ethyl vs. N-methyl: In many amphetamine analogs, N-methylation leads to a more rapid N-demethylation compared to N-deethylation. This is attributed to the lower steric hindrance around the methyl group, allowing for easier access by CYP450 enzymes.
-
N-isopropyl: The bulkier isopropyl group is expected to sterically hinder the approach of CYP450 enzymes, thereby slowing down the rate of N-dealkylation and increasing the metabolic half-life of the compound.
-
N-unsubstituted (Primary Amine): The primary amine analog, akin to norfenfluramine, would not undergo N-dealkylation but would be a substrate for other metabolic pathways such as deamination.
The table below summarizes the expected relative metabolic stability of N-substituted analogs based on established structure-metabolism relationships.
| N-Substituent | Expected Rate of N-Dealkylation | Predicted Metabolic Half-life (t½) | Rationale |
| -CH₃ (Methyl) | High | Short | Less steric hindrance for CYP450 access. |
| -CH₂CH₃ (Ethyl) | Moderate | Moderate | The benchmark for this class of compounds. |
| -CH(CH₃)₂ (Isopropyl) | Low | Long | Increased steric bulk hinders enzymatic attack. |
| -H (Primary Amine) | Not Applicable | Variable | Subject to deamination and other pathways. |
Influence of Aromatic Ring Substitution
Substitution on the phenyl ring can significantly alter metabolic stability by either blocking potential sites of hydroxylation or by influencing the electronic properties of the molecule, which in turn affects its interaction with metabolizing enzymes.
-
Fluorine Substitution: The introduction of a fluorine atom at a position susceptible to aromatic hydroxylation can block this metabolic pathway, thereby increasing the compound's half-life.
-
Trifluoromethyl Group Position: The position of the electron-withdrawing trifluoromethyl group can influence the overall electron density of the aromatic ring and its susceptibility to oxidation. While direct comparative data between the meta (fenfluramine) and para isomers is scarce, it is plausible that the differing electronic environments could lead to subtle differences in their interactions with CYP450 enzymes and thus their metabolic rates.
Experimental Protocol: In Vitro Metabolic Stability Assessment Using Human Liver Microsomes
To empirically determine the metabolic stability of novel analogs, a standardized in vitro assay using human liver microsomes is indispensable. This protocol provides a robust and reproducible method for generating key pharmacokinetic parameters such as intrinsic clearance (CLint) and half-life (t½).
Materials and Reagents
-
Pooled human liver microsomes (HLMs)
-
Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile containing an internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker set at 37°C
-
LC-MS/MS system
Experimental Workflow
The following diagram outlines the key steps in the microsomal stability assay.
Caption: Workflow for the in vitro microsomal stability assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO) and then dilute to the final working concentration in phosphate buffer. The final organic solvent concentration in the incubation should be low (e.g., <1%) to avoid inhibiting enzymatic activity.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Concluding Remarks for the Practicing Scientist
The metabolic stability of this compound analogs is a multifaceted parameter governed by the interplay of various structural features. By understanding the primary metabolic pathways, such as N-dealkylation, and the influence of substituents on both the amine and the aromatic ring, medicinal chemists can rationally design molecules with improved pharmacokinetic profiles. The fenfluramine scaffold provides an invaluable starting point for these predictive efforts. However, empirical determination of metabolic stability through well-controlled in vitro assays remains the gold standard for guiding lead optimization. The protocol provided herein offers a robust framework for generating the critical data needed to advance promising candidates toward clinical development.
References
-
Sourbron, J., et al. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. National Institutes of Health. Retrieved from [Link]
-
Caccia, S., et al. (1995). Effect of D-Fenfluramine on the Indole Contents of the Rat Brain After Treatment With Different Inducers of Cytochrome P450 Isoenzymes. PubMed. Retrieved from [Link]
-
Boyd, R. A., et al. (2020). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. PMC. Retrieved from [Link]
-
University of Surrey. (2020). The Metabolism and Kinetics of Fenfluramine, its Optical Isomers and a Structural Analogue, Benfluorex. Retrieved from [Link]
-
Gannon, B. M., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PMC. Retrieved from [Link]
-
Testa, B., & Jenner, P. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed Central. Retrieved from [Link]
-
MDPI. (2022). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. Retrieved from [Link]
-
MDPI. (n.d.). Cytochrome P450 Enzymes in Drug Metabolism. Retrieved from [Link]
-
ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
PMC. (n.d.). Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models. Retrieved from [Link]
Sources
- 1. Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of d-fenfluramine on the indole contents of the rat brain after treatment with different inducers of cytochrome P450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Research Portal [openresearch.surrey.ac.uk]
- 6. Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Labyrinth: A Comprehensive Guide to the Safe Disposal of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine
For the diligent researcher immersed in the fast-paced world of drug discovery and development, the responsible management of chemical reagents is not merely a regulatory hurdle, but a cornerstone of a culture of safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-(trifluoromethyl)phenyl)propan-2-amine, a compound whose structural motifs—a halogenated aromatic ring and an amine functional group—necessitate a cautious and informed approach to its end-of-life management. Our objective is to empower you with the knowledge to not only comply with regulations but to understand the scientific rationale behind each procedural step, ensuring the safety of your laboratory personnel and the preservation of our environment.
Understanding the Hazard Profile: Why Special Disposal is Critical
These compounds are generally classified as harmful if swallowed and can cause skin and eye irritation. The trifluoromethyl group, a common moiety in modern pharmaceuticals, can impart persistence in the environment. Aromatic amines, as a class, are noted for their potential toxicity and, in some cases, carcinogenicity. Halogenated aromatic compounds can be toxic to aquatic life and may bioaccumulate.[1][2] Therefore, improper disposal, such as discarding in regular trash or flushing down the drain, is strictly prohibited and poses a significant risk.
The following table summarizes the anticipated hazard classifications and key data points, synthesized from available information on analogous compounds.
| Property | Anticipated Value/Classification | Rationale & Sources |
| Acute Oral Toxicity | Harmful if swallowed (Probable GHS Category 4) | Based on data for similar aromatic amines and trifluoromethylated compounds. |
| Skin Corrosion/Irritation | Causes skin irritation (Probable GHS Category 2) | A common characteristic of amine compounds. |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Probable GHS Category 2A) | Amines are often irritating to ocular tissue. |
| Aquatic Toxicity | Toxic to aquatic life (Probable) | Halogenated aromatic compounds are known to have ecotoxicological effects.[1] |
| Persistence | The trifluoromethyl group can increase environmental persistence. | The C-F bond is exceptionally strong, making compounds containing it resistant to natural degradation.[3][4] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with collection by a licensed hazardous waste contractor.
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify the waste stream. All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired neat compound.
-
Solutions containing the compound.
-
Contaminated personal protective equipment (PPE), such as gloves and disposable lab coats.
-
Contaminated labware, including pipette tips, vials, and filter paper.
-
Spill cleanup materials.
Crucially, this waste must be segregated from other waste streams. Do not mix it with non-hazardous waste. Furthermore, avoid mixing it with incompatible chemicals. For instance, amines can react exothermically with acids and oxidizing agents.[5]
Step 2: Container Selection and Labeling
All this compound waste must be collected in a designated, leak-proof container that is compatible with the chemical.[5][6] High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally suitable. The container must be in good condition, with a secure, tight-fitting lid.
Proper labeling is a legal requirement and essential for safety. The label must clearly state:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ".
-
An accurate estimation of the concentration and volume.
-
The date accumulation started.
-
The appropriate hazard pictograms (likely to include the GHS07 exclamation mark for irritant/harmful).
Step 3: Safe Accumulation and Storage
Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area should be:
-
Under the control of the laboratory personnel.
-
Away from sources of ignition, heat, and direct sunlight.
-
In a well-ventilated area, preferably within a secondary containment tray to capture any potential leaks.
-
Segregated from incompatible materials.
Keep the waste container closed at all times, except when adding waste.[5]
Step 4: Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all sources of ignition.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.
-
Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain and Absorb: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[7][8] Do not use combustible materials like paper towels for large spills of flammable solutions.[9]
-
Collect Waste: Carefully scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste.
Step 5: Final Disposal
Once the waste container is full (do not overfill), or if the compound is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10] You will likely need to complete a hazardous waste pickup request form. Ensure that all documentation is completed accurately.
Visualizing the Disposal Pathway
To provide a clear, at-a-glance overview of the disposal process, the following flowchart outlines the key decision points and actions.
Caption: A workflow for the proper disposal of this compound.
Regulatory Considerations: EPA Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes by the U.S. Environmental Protection Agency (EPA). While this compound is not explicitly listed, it would likely be classified based on its characteristics. If dissolved in a listed solvent (e.g., certain halogenated or non-halogenated solvents), it would carry the corresponding F-code (e.g., F001, F002).[11][12] If it exhibits hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity, it would be assigned a D-code.[13] It is the responsibility of the waste generator to make this determination, often in consultation with their institution's EHS professionals.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Research Areas - Dartmouth Policy Portal.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Research Safety - Northwestern University.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- MDPI. (2023, October 1). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
- Fisher Scientific. (n.d.). Safe Chemical Waste Disposal.
- ResearchGate. (2025, August 10). Aquatic multi-species acute toxicity of (chlorinated) anilines: Experimental versus predicted data.
- Benchchem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
- MDPI. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- Benchchem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals.
- Cornell EHS. (n.d.). 5.4 Chemical Spill Procedures.
- Enamine. (n.d.). Safety Data Sheet.
- Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- ResearchGate. (n.d.). Biodegradation of Halogenated Anilines in River Water.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- Transfera.cz. (n.d.). Reductive degradation of biologically non-degradable trifluoromethyl aromatic contaminants in water - Technology overview.
- MicroBioTests. (n.d.). Publications.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- KISHIDA CHEMICAL CO., LTD. (2022, October 19). 2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride, PK02385E - Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list.
- TCI Chemicals. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from Environmental Safety, Sustainability and Risk - ESSR.
- Interstate Technology & Regulatory Council. (n.d.). Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS).
- Alfred University. (n.d.). EPA Hazardous Waste Codes.
- Interstate Technology & Regulatory Council. (n.d.). Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS).
- MDPI. (n.d.). Strategies for the Biodegradation of Polyfluorinated Compounds.
- Ozone Secretariat. (n.d.). Sources, Fates, Toxicity, and Risks of Trifluoroacetic Acid and its Salts: Relevance to Substances Regulated Under the Montreal Protocol.
- Google Patents. (n.d.). US4207266A - Process for the preparation of trifluoromethylated aromatic compounds.
- YouTube. (2023, October 30). Environmental fate and global distribution of PFAS [Full Talk].
- PubMed. (n.d.). Environmental fate of trifluralin.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Technology overview | Transfera.cz [portfolio.transfera.cz]
- 4. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. westlab.com [westlab.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Waste Code [rcrainfo.epa.gov]
- 12. media.clemson.edu [media.clemson.edu]
- 13. actenviro.com [actenviro.com]
Personal protective equipment for handling 2-(4-(Trifluoromethyl)phenyl)propan-2-amine
Comprehensive Safety Guide: Handling 2-(4-(Trifluoromethyl)phenyl)propan-2-amine
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure personnel safety, maintain experimental integrity, and comply with regulatory standards. Moving beyond a simple checklist, we will explore the causality behind each recommendation, empowering you to build a robust and self-validating safety culture in your laboratory.
Hazard Profile Analysis: Understanding the Risks
This compound and structurally related compounds present a multi-faceted hazard profile that demands rigorous adherence to safety protocols. The primary risks are associated with its potential toxicity and irritant properties. A comprehensive understanding of these hazards is the foundation of effective personal protection.
Based on data from analogous compounds, the primary hazards are summarized below:
| Hazard Classification | Description | Rationale for Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or inhaled.[1][2] | This mandates the use of engineering controls like fume hoods to prevent inhalation and requires gloves and lab coats to block skin absorption. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3][4] | Direct skin contact can lead to local inflammation and discomfort. Proper glove selection and immediate removal of contaminated clothing are critical. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3][4] | Accidental splashes can result in significant eye injury. Government-approved eye protection is non-negotiable. |
| Respiratory Tract Irritation | May cause respiratory irritation if inhaled as a dust or vapor.[1][2][4][5] | All handling of the solid or its solutions should be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize exposure.[6][7] |
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; it is a direct response to the specific chemical hazards identified above. The following multi-layered PPE approach is required for all personnel handling this compound.
| PPE Category | Specification | Justification & Expert Insight |
| Primary Body Protection | Flame-resistant (e.g., Nomex®) or 100% cotton lab coat, fully buttoned with snug-fitting cuffs. | A lab coat provides the first barrier against incidental splashes and spills. Synthetic fabrics like polyester can melt and adhere to skin in a fire, exacerbating injury; therefore, they should be avoided.[8] |
| Hand Protection | Compatible chemical-resistant gloves (Nitrile is a suitable starting point for incidental contact). | Gloves are essential to prevent skin irritation and dermal absorption.[1][6] Always inspect gloves for defects before use and employ proper removal techniques to avoid contaminating your hands.[1][5][6] For prolonged contact, consult a glove manufacturer's resistance guide. |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Standard prescription glasses are insufficient. Safety glasses protect from frontal and side splashes. Goggles provide a full seal for enhanced protection against vapors and splashes.[8] A face shield should be worn over safety glasses during procedures with a high risk of splashing.[8] |
| Respiratory Protection | Required when engineering controls are insufficient or during spill cleanup. A NIOSH-approved respirator is necessary.[6][7] | The primary line of defense is a chemical fume hood.[9] If the compound must be handled on an open bench or if ventilation is poor, respiratory protection is mandatory to prevent irritation.[1][2][5] |
| Foot Protection | Closed-toe, closed-heel shoes constructed of a durable material. | This protects the feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited in the laboratory.[10] |
Operational Workflow: A Step-by-Step Guide to Safe Handling
This procedural guide ensures that safety is integrated into every step of the experimental workflow.
Step 1: Pre-Handling Safety Verification
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.
-
Assemble and Inspect PPE: Gather all necessary PPE as outlined in Section 2. Meticulously inspect each item, especially gloves, for any signs of degradation or damage.
-
Locate Safety Equipment: Mentally note the locations of the nearest safety shower, eyewash station, and fire extinguisher.[6]
-
Review the SDS: Always have the Safety Data Sheet (SDS) accessible for immediate reference during the procedure.
Step 2: Aliquoting and Handling Protocol
-
Containment is Key: Perform all manipulations, including weighing and solution preparation, within the certified chemical fume hood to contain any dust or vapors.[9]
-
Avoid Dust Generation: If handling the solid form, use techniques that minimize the creation of dust.
-
Prevent Contact: Use spatulas and other appropriate tools for transfers. Avoid direct contact with the substance.[7]
-
Secure Containers: Keep all containers tightly closed when not in use to prevent accidental spills or the release of vapors.[3][5]
Step 3: Post-Handling Decontamination
-
Clean Workspace: Decontaminate the work surface within the fume hood.
-
Dispose of Waste: Properly segregate and dispose of all contaminated materials as described in Section 5.
-
Doff PPE Correctly: Remove PPE in the correct order (see diagram below) to prevent cross-contamination.
-
Wash Hands Thoroughly: Immediately wash hands with soap and water after removing gloves.[5][6]
Visualization: The Critical PPE Donning & Doffing Sequence
Cross-contamination during the removal of PPE is a common and preventable source of exposure. This workflow illustrates the correct sequence to protect yourself.
Caption: Correct PPE donning and doffing sequence to minimize exposure risk.
Disposal and Decontamination Plan
Proper disposal is a critical final step in the chemical handling lifecycle. All waste associated with this compound must be treated as hazardous.
Step 1: Waste Classification
-
All materials, including the pure compound, solutions, contaminated gloves, absorbent pads, and empty containers, must be classified as hazardous chemical waste.[9]
Step 2: Segregation and Containment
-
Solid Waste: Collect contaminated items (gloves, wipes, etc.) in a designated, sealed, and clearly labeled hazardous waste container.[9]
-
Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and properly labeled waste container. Do not mix with other waste streams unless explicitly permitted by your institution's guidelines.[9]
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
Step 3: Labeling and Storage
-
Label all waste containers with "Hazardous Waste," the full chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area until pickup.[9]
Step 4: Final Disposal
-
Arrange for waste pickup through your institution's EHS office or a licensed chemical waste disposal contractor.[9] Never dispose of this chemical down the drain or in regular trash.[1][5]
By integrating these expert-validated protocols into your daily operations, you build a resilient safety framework that protects both the researcher and the research.
References
-
Enamine, Safety Data Sheet. Provides specific PPE recommendations and handling precautions. 6
-
CymitQuimica, Safety Data Sheet. Outlines handling procedures, including glove removal techniques and waste disposal warnings. 5
-
Thermo Fisher Scientific, Safety Data Sheet. General handling and storage information for similar chemical structures. 11
-
Cole-Parmer, Material Safety Data Sheet. Emphasizes the use of adequate ventilation and personal protective equipment. 7
-
CHEMM, Personal Protective Equipment (PPE). Describes the different levels of PPE for chemical handling. 12
-
U.S. Environmental Protection Agency, Personal Protective Equipment. Details the four levels of PPE and their components. 13
-
AA Blocks, Safety Data Sheet. Provides hazard classifications for a structurally similar compound, including warnings for skin, eye, and respiratory irritation. 1
-
University of California, Riverside, Chemical Safety: Personal Protective Equipment. Offers guidance on selecting appropriate lab coats, eye protection, and gloves. 8
-
Hazmat School, 5 Types of PPE for Hazardous Chemicals. General overview of PPE categories for handling hazardous materials. 14
-
Bernardo Ecenarro, Recommended PPE to handle chemicals. Discusses the importance of appropriate safety footwear in laboratory settings. 10
-
Thermo Fisher Scientific, Safety Data Sheet (4-Trifluoromethyl-o-phenylenediamine). Lists hazards for a related aromatic amine, confirming toxicity and irritation potential. 2
-
Sigma-Aldrich, Safety Data Sheet (1-Phenylpropan-2-ol). Indicates flammability hazards for related structures. 15
-
TCI Chemicals, Safety Data Sheet. Details precautionary statements for handling, including washing hands and wearing protective gloves and eye protection. 3
-
PPG, Safety Data Sheet. General safety advice on wearing appropriate respirators when ventilation is inadequate. 16
-
Sigma-Aldrich, Safety Data Sheet. Highlights flammability and toxicity hazards for similar compounds.
-
Benchchem, Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. Provides a framework for the safe disposal of related chemical waste. 9
-
Synquest Labs, Safety Data Sheet. Classifies a similar compound as a skin, eye, and respiratory irritant. 4
Sources
- 1. aablocks.com [aablocks.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. fishersci.com [fishersci.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. epa.gov [epa.gov]
- 14. hazmatschool.com [hazmatschool.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. buyat.ppg.com [buyat.ppg.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

